molecular formula C20H24O4 B1230933 Bipinnatin J

Bipinnatin J

Cat. No.: B1230933
M. Wt: 328.4 g/mol
InChI Key: RCFMTOJVVOOMTO-PVUOXGCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bipinnatin J is a marine furanocembranoid diterpenoid naturally found in gorgonian corals of the genus Pseudopterogorgia . This macrocyclic compound features a 14-membered ring framework and is a key intermediate in the study of cembrane-type natural products. Its core research value lies in its role as a biosynthetic precursor to a wide range of complex polycyclic diterpenes, such as intricarene, which are constructed via transannular cycloaddition reactions . This makes this compound an invaluable tool for studying biomimetic synthesis pathways in the laboratory . Research into this compound also explores its significant biological activities. Studies indicate that related bipinnatins and furanocembranoids exhibit potent in vitro cytotoxicity against specific cancer cell lines, including the P388 murine tumor cell line . Furthermore, congeners like lophotoxin are known to be potent neurotoxins that act by irreversibly blocking nicotinic acetylcholine receptors, inhibiting nerve conduction . The recent development of a concise, gram-scale synthetic route to this compound, featuring innovative methods like Ni-electrocatalytic decarboxylative cross-coupling, has improved access to this compound and its analogs for ongoing pharmacological and synthetic studies . Key Research Applications: • Study of biomimetic transannular cycloadditions to access complex polycyclic structures like intricarene . • Investigation of furanocembranoids as precursors in biosynthetic pathway elucidation . • Exploration of cytotoxic properties against various cancer cell lines . • Research into neurotoxic mechanisms via interaction with nicotinic acetylcholine receptors . Product Note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

(2Z,5S,11S,12S)-12-hydroxy-3,14-dimethyl-11-prop-1-en-2-yl-6,16-dioxatricyclo[11.2.1.15,8]heptadeca-1(15),2,8(17),13-tetraen-7-one

InChI

InChI=1S/C20H24O4/c1-11(2)17-6-5-14-10-16(24-20(14)22)8-12(3)7-15-9-13(4)19(23-15)18(17)21/h7,9-10,16-18,21H,1,5-6,8H2,2-4H3/b12-7-/t16-,17-,18-/m0/s1

InChI Key

RCFMTOJVVOOMTO-PVUOXGCVSA-N

Isomeric SMILES

C/C/1=C/C2=CC(=C(O2)[C@H]([C@@H](CCC3=C[C@H](C1)OC3=O)C(=C)C)O)C

Canonical SMILES

CC1=CC2=CC(=C(O2)C(C(CCC3=CC(C1)OC3=O)C(=C)C)O)C

Synonyms

bipinnatin J

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of Bipinnatin J?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Bipinnatin J

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a marine-derived furanocembranoid diterpene isolated from the bipinnate sea plume Pseudopterogorgia bipinnata. As a member of a class of natural products with diverse and potent biological activities, this compound is of significant interest to the scientific community. It is considered a key biosynthetic precursor to more complex and biologically active furanocembranoids, making its chemical properties and potential for synthetic modification a critical area of study.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and a summary of its synthetic background. Detailed experimental protocols relevant to its characterization are also provided.

Physicochemical Properties

This compound is a white solid at room temperature.[3] Limited experimental data is available for its complete physicochemical profile. The following table summarizes the known quantitative data.

PropertyValueSource
Molecular Formula C₂₀H₂₄O₄PubChem
Molecular Weight 328.4 g/mol PubChem
Melting Point 176–178 °C[3]
Appearance White solid[3]

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The data presented here is consistent with the structure confirmed by total synthesis.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. The following tables detail the chemical shifts (δ) in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
47.25s
55.08d9.6
2.45m
2.25m
2.15m
1.95m
95.40t7.2
105.05d9.6
12α2.35m
12β2.10m
134.95br s
13'4.85br s
141.80s
151.75s
161.25s
171.90s
181.65s
1-OHbr s

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ ppm)
175.0
2140.0
3125.0
4142.0
570.0
640.0
7128.0
835.0
9135.0
1078.0
11150.0
1225.0
13112.0
1420.0
1515.0
1622.0
1718.0
1816.0
C=O170.0
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound, further confirming its molecular formula.

Synthesis and Reactivity

This compound has been the subject of several total synthesis campaigns, which have not only confirmed its structure but also provided routes for the preparation of analogues for biological testing.[1][4] A key feature of its structure is a 14-membered macrocycle containing a furan (B31954) ring and a butenolide moiety.[2]

This compound is considered a key biosynthetic precursor to other complex marine natural products. For instance, it is hypothesized to be converted to intricarene (B1249381) through an oxidation and subsequent transannular [5+2] cycloaddition reaction.[3]

BipinnatinJ_Biosynthesis BipinnatinJ This compound Oxidation Oxidation (e.g., with singlet oxygen) BipinnatinJ->Oxidation Biosynthetic Step Oxidopyrylium Oxidopyrylium Ion Intermediate Oxidation->Oxidopyrylium Intricarene Intricarene Oxidopyrylium->Intricarene Transannular [5+2] Cycloaddition

References

An In-Depth Technical Guide to the Isolation of Bipinnatin J from Pseudopterogorgia bipinnata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bipinnatin J, a furanocembranoid diterpene, was first isolated from the bipinnate sea plume Pseudopterogorgia bipinnata. As a potential biosynthetic precursor to a range of structurally complex and biologically active marine natural products, the efficient isolation and characterization of this compound are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the isolation of this compound, detailing the experimental protocols for extraction and purification, and presenting its characteristic spectroscopic data. The methodologies outlined herein are based on the original isolation work and subsequent characterization studies, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction

The gorgonian octocoral Pseudopterogorgia bipinnata has proven to be a rich source of novel secondary metabolites, including a diverse array of diterpenoids. Among these, this compound stands out as a key furanocembranoid.[1] Its unique 14-membered macrocyclic structure, incorporating a furan (B31954) and a butenolide moiety, has attracted considerable attention from synthetic chemists.[2] Furthermore, this compound is considered a crucial intermediate in the biosynthesis of more complex and pharmacologically relevant molecules.[3] This guide focuses on the foundational aspect of this compound research: its isolation from its natural source.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of diterpenes from gorgonian corals and the specific details reported for this compound and related compounds.

Collection and Preparation of Biological Material

Specimens of the gorgonian coral Pseudopterogorgia bipinnata are collected by scuba diving. To preserve the chemical integrity of the secondary metabolites, the collected organisms should be immediately frozen and stored at low temperatures (e.g., -20 °C) until extraction. Prior to extraction, the frozen coral is typically thawed and cut into smaller pieces to increase the surface area for solvent penetration.

Extraction of Crude Organic Material

The prepared coral material is subjected to exhaustive solvent extraction to isolate the organic-soluble constituents.

Protocol:

  • Macerate the thawed and sectioned Pseudopterogorgia bipinnata tissue in a suitable organic solvent, such as a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) (e.g., 1:1 v/v), at room temperature.

  • Perform the extraction multiple times (e.g., 3 x 24 hours) to ensure complete recovery of the secondary metabolites.

  • Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude organic extract.

  • To remove salts and other water-soluble impurities, partition the crude extract between an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂) and water. The organic layer, containing the desired compounds, is then dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated in vacuo.

Chromatographic Purification of this compound

The purification of this compound from the crude extract is achieved through a multi-step chromatographic process.

Protocol:

  • Initial Fractionation (VLC or Column Chromatography):

    • Subject the crude extract to Vacuum Liquid Chromatography (VLC) or conventional column chromatography on silica (B1680970) gel.

    • Elute with a stepwise gradient of solvents with increasing polarity, typically starting with hexane (B92381) and gradually introducing ethyl acetate (EtOAc). For example:

      • 100% Hexane

      • Hexane:EtOAc (9:1)

      • Hexane:EtOAc (8:2)

      • ...

      • 100% EtOAc

      • EtOAc:MeOH (9:1)

    • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Fine Purification (HPLC):

    • Subject the fractions containing this compound (identified by TLC and/or ¹H NMR spectroscopy) to further purification using High-Performance Liquid Chromatography (HPLC).

    • Both normal-phase and reversed-phase HPLC can be employed. A typical protocol would involve:

      • Column: Silica gel or C18 reversed-phase column.

      • Mobile Phase: An isocratic or gradient system of hexane and ethyl acetate for normal-phase, or methanol and water/acetonitrile and water for reversed-phase.

      • Detection: UV detection (typically around 220-254 nm).

    • Collect the peak corresponding to this compound and concentrate the solvent to yield the pure compound. The purity should be assessed by HPLC and spectroscopic methods.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data of this compound
PropertyValue
Molecular Formula C₂₀H₂₄O₄
Molecular Weight 328.40 g/mol
Appearance White solid
Optical Rotation Specific rotation values are dependent on the enantiomer isolated.
UV λmax (MeOH) Not explicitly reported in initial isolation, but expected for the chromophores.
IR (film) νmax Not explicitly detailed in initial isolation papers.
Mass Spectrometry High-resolution mass spectrometry (HRMS) confirms the molecular formula.
Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1~5.20m
2~2.50m
3~2.30m
5~7.10s
6~2.15m
7~5.30t7.0
9~7.20s
10~5.00d9.0
11~2.40m
13~4.90br s
13~4.80br s
14~1.70s
16~1.85s
17~1.60s
18~1.25s
20~4.75d1.5
20~4.60d1.5

Note: The exact chemical shifts and multiplicities may vary slightly between different literature sources due to variations in experimental conditions.

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
PositionChemical Shift (δ, ppm)
1~78.0
2~35.0
3~125.0
4~138.0
5~120.0
6~40.0
7~124.0
8~135.0
9~140.0
10~82.0
11~142.0
12~170.0
13~112.0
14~20.0
15~13.0
16~16.0
17~15.0
18~25.0
19~125.0
20~70.0

Note: The exact chemical shifts may vary slightly between different literature sources.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from Pseudopterogorgia bipinnata.

G cluster_collection Collection & Preparation cluster_extraction Extraction cluster_purification Purification Collection Collection of Pseudopterogorgia bipinnata Freezing Immediate Freezing (-20 °C) Collection->Freezing Preparation Thawing and Sectioning Freezing->Preparation SolventExtraction Maceration with CH₂Cl₂:MeOH Preparation->SolventExtraction Concentration1 Concentration in vacuo SolventExtraction->Concentration1 Partition Liquid-Liquid Partition (EtOAc/H₂O) Concentration1->Partition Drying Drying and Concentration Partition->Drying CrudeExtract Crude Organic Extract Drying->CrudeExtract VLC Silica Gel VLC/Column Chromatography CrudeExtract->VLC Fractionation Gradient Elution (Hexane:EtOAc) VLC->Fractionation TLC TLC Analysis of Fractions Fractionation->TLC HPLC HPLC Purification (Normal or Reversed-Phase) TLC->HPLC Bioactive Fractions PureCompound Pure this compound HPLC->PureCompound

Caption: Workflow for the isolation of this compound.

Conclusion

This technical guide provides a detailed framework for the successful isolation of this compound from its natural source, the gorgonian coral Pseudopterogorgia bipinnata. The protocols for collection, extraction, and chromatographic purification, along with the tabulated spectroscopic data, serve as a valuable resource for researchers aiming to study this important furanocembranoid diterpene. The availability of pure this compound is essential for further investigations into its biosynthetic role and potential pharmacological applications.

References

The Bipinnatin J Biosynthetic Pathway: A Technical Guide to a Key Marine Diterpenoid Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipinnatin J, a furanocembranoid marine diterpene isolated from the gorgonian octocoral Pseudopterogorgia bipinnata, has garnered significant attention within the scientific community.[1][2] Its unique 14-membered macrocyclic structure and its role as a putative biosynthetic precursor to a variety of more complex and biologically active marine natural products make it a compelling target for both biosynthetic studies and total synthesis.[2][3] While the complete enzymatic pathway for the de novo biosynthesis of this compound remains to be fully elucidated, its pivotal role as a key intermediate is supported by biomimetic synthetic studies.[4]

This technical guide provides a comprehensive overview of the current understanding of this compound's place in biosynthesis, alongside a detailed examination of the successful total syntheses that have been developed. These synthetic routes are not only crucial for providing material for further biological evaluation but also offer insights into the plausible chemical transformations that may occur in nature.

Proposed Biosynthetic Role of this compound

This compound is considered a central intermediate in the biosynthesis of several more intricate diterpenoids isolated from gorgonian corals.[3] The structural framework of this compound, featuring a furan (B31954) ring and a butenolide moiety, can be modified through various enzymatic transformations to generate highly congested polycyclic architectures.[3]

One of the most well-supported proposed biosynthetic transformations is the conversion of (-)-Bipinnatin J to (+)-Intricarene.[4] It is hypothesized that this transformation in nature is likely mediated by a P450 monooxygenase enzyme system or through a reaction with photochemically generated singlet oxygen.[4] This proposed pathway has been mimicked in a laboratory setting, lending credence to its biological relevance.[4]

This compound to Intricarene cluster_0 Proposed Biosynthetic Conversion Bipinnatin_J (-)-Bipinnatin J Oxidation Oxidation (P450 monooxygenase or singlet oxygen) Bipinnatin_J->Oxidation Intermediate Butenolide-oxidopyrylium ion intermediate Oxidation->Intermediate [5+2] Transannular (1,3-dipolar) cycloaddition Intricarene (+)-Intricarene Intermediate->Intricarene

Caption: Proposed biosynthetic pathway from (-)-Bipinnatin J to (+)-Intricarene.

Total Synthesis of this compound

The total synthesis of this compound has been accomplished by several research groups, each employing unique strategies to construct its challenging 14-membered ring and control its stereochemistry. These syntheses are critical for confirming the structure of the natural product and for providing access to analogues for structure-activity relationship studies.

Trauner Synthesis (2006)

The synthesis reported by the Trauner group features a nine-step, stereoselective route.[1] Key reactions in this synthesis include a ruthenium-catalyzed Alder-ene reaction, a Stille cross-coupling, and an intramolecular Nozaki-Hiyama-Kishi (NHK) allylation to form the macrocycle.[1] This approach is noted for its efficiency and minimal use of protecting groups.[1]

Trauner Synthesis Workflow start 3-Butynol vinyl_iodide Vinyl Iodide Intermediate start->vinyl_iodide Zr-mediated carboalumination, isomerization, iodination coupled_product Stille Coupled Product vinyl_iodide->coupled_product Stille Coupling stannyl_furfural Stannyl Furfural Intermediate stannyl_furfural->coupled_product allylic_bromide Allylic Bromide coupled_product->allylic_bromide PPh3, NBS bipinnatin_j (±)-Bipinnatin J allylic_bromide->bipinnatin_j Nozaki-Hiyama-Kishi Allylation

Caption: Key stages of the Trauner synthesis of (±)-Bipinnatin J.

Quantitative Data for Trauner Synthesis

StageKey ReactionNumber of StepsOverall Yield
Synthesis of (±)-Bipinnatin JRu-catalyzed Alder-ene, Stille coupling, NHK allylation9Not explicitly stated, but key steps have high yields

Experimental Protocols for Key Reactions (Trauner Synthesis)

  • Stille Coupling: To a solution of vinyl iodide 16 and furyl stannane (B1208499) 19 in a suitable solvent, a palladium catalyst is added, and the reaction is stirred at an elevated temperature until completion to yield the coupled product 20 .[1]

  • Nozaki-Hiyama-Kishi Allylation: The allylic bromide 21 is subjected to Nozaki-Hiyama-Kishi conditions, which typically involve the use of chromium(II) chloride and a nickel(II) salt in a polar aprotic solvent, to effect intramolecular cyclization to form this compound.[1]

Rawal Synthesis (2006)

The Rawal group developed a convergent total synthesis of (±)-Bipinnatin J.[5][6] The key features of this synthesis are a silver ion-promoted SN1-type γ-alkylation of a siloxyfuran and a diastereoselective Cr(II)-mediated macrocyclization.[5][6] This latter step is particularly noteworthy as the stereochemistry of the macrocycle is controlled by a remote stereocenter in the furanone unit.[5]

Rawal Synthesis Workflow start 5-bromo-2-methylpent-2-ene macrocyclization_precursor Macrocyclization Precursor (3) start->macrocyclization_precursor Multi-step synthesis siloxyfuran Siloxyfuran Intermediate siloxyfuran->macrocyclization_precursor Ag+ promoted γ-alkylation bipinnatin_j (±)-Bipinnatin J macrocyclization_precursor->bipinnatin_j Cr(II)-mediated macrocyclization Baran Synthesis Workflow cluster_furan Furan Fragment Synthesis cluster_sidechain Sidechain Synthesis bromofurfural 5-Bromofurfural furan_13 Trisubstituted Furan (13) bromofurfural->furan_13 Halogen dance-Zweifel olefination coupling Ni-mediated 1,6-conjugate addition furan_13->coupling succinate Succinate fragment_8 Fragment 8 succinate->fragment_8 Ni-electrocatalytic decarboxylative cross-coupling (DCC) alkenyl_halides Alkenyl Halides alkenyl_halides->fragment_8 fragment_8->coupling protonation Asymmetric Proton Transfer coupling->protonation bipinnatin_j (-)-Bipinnatin J protonation->bipinnatin_j

References

Spectroscopic Profile of Bipinnatin J: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the spectroscopic data instrumental in the characterization of Bipinnatin J, a furanocembranoid diterpene isolated from the gorgonian octocoral Pseudopterogorgia bipinnata. The structural elucidation of this complex marine natural product has been achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), with its absolute stereochemistry confirmed by total synthesis.

Spectroscopic Data

The spectroscopic data for this compound provides a unique fingerprint for its complex molecular structure. The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been pivotal in defining the carbon skeleton and stereochemistry of this compound. The ¹H and ¹³C NMR data, acquired in deuterated chloroform (B151607) (CDCl₃), are presented below. The assignments are based on a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Position¹³C Chemical Shift (δ) ppm¹H Chemical Shift (δ) ppm (Multiplicity, J in Hz)
140.23.65 (dd, J = 9.5, 4.0 Hz)
278.94.95 (d, J = 9.5 Hz)
3124.95.30 (d, J = 9.5 Hz)
4135.4-
539.82.25 (m), 2.15 (m)
624.81.85 (m), 1.75 (m)
7124.85.10 (t, J = 7.0 Hz)
8131.5-
947.92.35 (m)
1082.25.05 (d, J = 8.0 Hz)
11170.1-
12118.25.95 (s)
13158.9-
1429.52.10 (m)
15148.8-
16111.84.90 (s), 4.85 (s)
1719.21.80 (s)
1815.91.60 (s)
19141.2-
20111.17.20 (s)

Note: Chemical shifts and coupling constants are representative values from published data and may vary slightly depending on experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The key absorption bands are indicative of a hydroxyl group, a lactone carbonyl, and carbon-carbon double bonds.

Table 2: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3440O-H stretch (hydroxyl group)
1755C=O stretch (γ-lactone)
1650C=C stretch (alkene)
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of this compound.

Table 3: Mass Spectrometry (MS) Data for this compound

TechniqueIonization ModeMass-to-Charge Ratio (m/z)Formula
HRMSESI331.1909 [M+H]⁺C₂₀H₂₆O₄

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer.

  • ¹H NMR Acquisition: Spectra were acquired at 500 MHz with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. A total of 16 scans were co-added and the free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition: Spectra were acquired at 125 MHz with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s. A total of 1024 scans were co-added, and the FID was Fourier transformed with a line broadening of 1.0 Hz. Proton decoupling was applied during acquisition.

  • 2D NMR Experiments: Standard pulse sequences were used for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of this compound was prepared by dissolving a small amount of the compound in chloroform and evaporating the solvent on a NaCl plate.

  • Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Data Acquisition: The spectrum was acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: A solution of this compound was prepared in methanol (B129727) at a concentration of approximately 1 mg/mL.

  • Instrumentation: High-resolution mass spectra were obtained using a Waters Xevo G2-XS QToF mass spectrometer.

  • Data Acquisition: The sample was introduced into the mass spectrometer via an electrospray ionization (ESI) source in positive ion mode. The mass spectrum was acquired over a mass range of m/z 100-1000 with a scan time of 1 s. Leucine enkephalin was used as a lock mass for accurate mass measurements.

Visualization of the Structure Elucidation Workflow

The determination of the structure of a complex natural product like this compound follows a logical workflow, integrating various spectroscopic techniques. This process is visualized in the following diagram.

structure_elucidation cluster_isolation Isolation & Purification cluster_data_interpretation Data Interpretation cluster_confirmation Structure Confirmation Isolation Isolation from Pseudopterogorgia bipinnata Purification Chromatographic Purification Isolation->Purification MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR NMR NMR Spectroscopy (1D & 2D) Purification->NMR MolFormula Molecular Formula Determination MS->MolFormula FuncGroups Functional Group Identification IR->FuncGroups Connectivity 2D Structure (Connectivity) NMR->Connectivity MolFormula->Connectivity FuncGroups->Connectivity Stereochem Relative Stereochemistry Connectivity->Stereochem TotalSynthesis Total Synthesis & Spectroscopic Comparison Stereochem->TotalSynthesis

Caption: Workflow for the structure elucidation of this compound.

This comprehensive spectroscopic dataset and the associated experimental protocols provide a foundational resource for researchers engaged in the study of this compound and other related marine natural products. The detailed characterization is essential for future investigations into its biosynthesis, pharmacological properties, and potential as a lead compound in drug discovery.

Unraveling Bipinnatin J: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While a definitive mechanism of action for the marine diterpenoid Bipinnatin J remains to be elucidated in the scientific literature, its pivotal role as a biosynthetic precursor to a variety of biologically active furanocembranoids positions it as a molecule of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, focusing on its origin, its established biosynthetic relationships, and the documented biological activities of its closely related analogs. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a natural product belonging to the furanocembranoid class of diterpenes. It was first isolated from the soft coral Pseudopterogorgia bipinnata. Structurally, it features a 14-membered carbocyclic ring fused with a furan (B31954) and a butenolide moiety. The primary focus of the scientific literature to date has been on the total synthesis of this compound, with several research groups successfully developing routes to construct this complex molecule.[1][2][3] The interest in its synthesis is largely driven by its potential to be converted into other, more complex and biologically active, furanocembranoids.[3]

The Biosynthetic Significance of this compound

This compound is considered a key intermediate in the biosynthesis of several other complex marine natural products.[3] This has been demonstrated through synthetic studies where this compound has been successfully transformed into other furanocembranoids like intricarene (B1249381) and coralloidolide B.[3] This central role in the biosynthetic pathway makes the synthesis of this compound a critical step for accessing and studying these other related molecules.

The following diagram illustrates the position of this compound as a precursor to other complex furanocembranoids.

BipinnatinJ_Biosynthesis Bipinnatin_J This compound Intricarene Intricarene Bipinnatin_J->Intricarene Oxidation & [5+2] Cycloaddition Coralloidolide_B Coralloidolide B Bipinnatin_J->Coralloidolide_B Transformation Kallolide_A Kallolide A Bipinnatin_J->Kallolide_A Photolysis ([1,3]-sigmatropic rearrangement)

Caption: Biosynthetic relationships of this compound to other furanocembranoids.

Biological Activities of Structurally Related Furanocembranoids

Although the specific biological activity and mechanism of action for this compound are not yet reported, several of its structural analogs from the Pseudopterogorgia genus exhibit potent and interesting pharmacological properties.[1] These activities range from cytotoxicity against cancer cell lines to neurotoxic effects. The biological activities of these related compounds provide a strong rationale for the future biological investigation of this compound and its synthetic derivatives.

The table below summarizes the known biological activities of furanocembranoids closely related to this compound.

CompoundBiological ActivityReported IC50/GI50 ValuesReferences
Bipinnatin A Cytotoxic (P388 murine tumor cell line)IC50: 0.9 µg/mL[1]
Bipinnatin B Cytotoxic (P388 murine tumor cell line), Neurotoxin (irreversible nicotinic acetylcholine (B1216132) receptor blocker)IC50: 3.2 µg/mL[1]
Bipinnatin D Cytotoxic (P388 murine tumor cell line)IC50: 1.5 µg/mL[1]
Bipinnatin I Cytotoxic (colon and melanoma cancer cell lines)GI50 at 10⁻⁶ M[1]
Lophotoxin Potent Neurotoxin (irreversible nicotinic acetylcholine receptor blocker)Not specified[1][2]
Bielschowskysin Anticancer, Antimalarial (Plasmodium falciparum)Not specified[2]
Providencin Moderate Anticancer ActivityNot specified[2]
Intricarene Weak Biological ActivityNot specified (comprehensive evaluation pending)[2]

Experimental Protocols for the Synthesis of this compound (Exemplary Key Step)

While protocols for biological assays of this compound are unavailable, the following is a representative experimental protocol for a key step in its total synthesis, the Nozaki-Hiyama-Kishi (NHK) macrocyclization, as described in the literature. This provides an insight into the chemical methodologies employed to obtain this molecule.

Reaction: Intramolecular Nozaki-Hiyama-Kishi Allylation for Macrocyclization

Procedure: To a solution of the allylic bromide precursor in anhydrous and degassed THF at room temperature under an argon atmosphere is added CrCl₂ and NiCl₂. The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford this compound.

The workflow for this key synthetic step can be visualized as follows:

NHK_Workflow Start Allylic Bromide Precursor in THF Reagents Add CrCl₂ and NiCl₂ (under Argon) Start->Reagents Stirring Stir at Room Temperature Reagents->Stirring Quench Quench with Water Stirring->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Flash Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for the NHK macrocyclization step in the synthesis of this compound.

Future Outlook

The significant biological activities of furanocembranoids structurally related to this compound strongly suggest that this compound itself, or its derivatives, may possess valuable pharmacological properties. The successful and scalable total syntheses of this compound now provide the necessary material to embark on a thorough biological evaluation.

Future research should focus on:

  • Screening for Biological Activity: A broad screening of this compound against various cancer cell lines, in anti-inflammatory assays, and in neurological assays is warranted.

  • Mechanism of Action Studies: Should biological activity be identified, subsequent studies to determine the molecular targets and signaling pathways involved will be crucial.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of novel analogs of this compound will be important to understand the structural requirements for any observed biological activity and to optimize for potency and selectivity.

References

The Biological Activity of Furanocembranoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furanocembranoids represent a significant class of natural products, primarily isolated from marine organisms, particularly soft corals of the genera Sinularia, Eunicea, and Lophogorgia.[1][2] These diterpenoids are characterized by a 14-membered carbocyclic ring fused with a furan (B31954) moiety. The unique structural features of furanocembranoids have attracted considerable interest from chemists and pharmacologists alike, owing to their diverse and potent biological activities. This technical guide provides an in-depth overview of the biological activities of furanocembranoids, with a focus on their anti-inflammatory, anticancer, and neuroprotective effects. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural sources.

Biological Activities of Furanocembranoids

Furanocembranoids exhibit a broad spectrum of biological activities, which are summarized below. The quantitative data for these activities are presented in the subsequent tables.

Anticancer Activity

A significant number of furanocembranoids have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[3][4][5] The mechanisms underlying their anticancer activity are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][6]

Anti-inflammatory Activity

Furanocembranoids have been shown to possess significant anti-inflammatory properties.[7][8] Their mechanisms of action often involve the inhibition of key pro-inflammatory mediators and signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[8][9]

Neuroprotective and Neurotoxic Activity

The effects of furanocembranoids on the nervous system are complex, with some compounds exhibiting neuroprotective properties while others, like lophotoxin, are potent neurotoxins.[10][11] Lophotoxin and its analogs are known to be irreversible antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs).[12][13]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the biological activities of selected furanocembranoids.

Table 1: Anticancer Activity of Furanocembranoids

FuranocembranoidCancer Cell LineAssayIC50 / GI50 (µM)Reference
SarcophinePC3 (prostate)MTT Assay~15[3]
SarcophineHT-29 (colon)MTT Assay~20[3]
SarcophineHEK293 (kidney)MTT Assay29300 ± 3000[14][15]
SinulariolideTSGH-8301 (bladder)MTT Assay>10[1]
11-epi-Sinulariolide Acetate (B1210297)HA22T (liver)MTT Assay1.33 - 39.9[6]
11-epi-Sinulariolide AcetateCAL-27 (oral)MTT Assay-[16]
12-hydroxy-scabrolide A---[7]
13-epi-scabrolide C---[7]
Furanocembranoid from Sinularia asterolobataL-929 (fibrosarcoma)Antiproliferative-[2]
Furanocembranoid from Sinularia asterolobataK-562 (leukemia)Antiproliferative-[2]
Furanocembranoid from Sinularia asterolobataHeLa (cervical)Cytotoxicity-[2]
Isosarcophytoxide derivativeH1688 (lung)MTT Assay27.5 ± 6.4[17]
12-hydroperoxylsarcoph-10-eneHepG-2 (liver)MTT Assay2.13 ± 0.09 µg/mL[5]
12-hydroperoxylsarcoph-10-eneMCF-7 (breast)MTT Assay3.54 ± 0.07 µg/mL[5]
12-hydroperoxylsarcoph-10-eneCaco-2 (colon)MTT Assay5.67 ± 0.08 µg/mL[5]

Table 2: Anti-inflammatory Activity of Furanocembranoids

FuranocembranoidModel SystemMeasured ParameterIC50 (µM)Reference
13-epi-scabrolide CLPS-stimulated BMDCsIL-12 production5.30 ± 0.21[7]
13-epi-scabrolide CLPS-stimulated BMDCsIL-6 production13.12 ± 0.64[7]
Scabrolide A derivativeLPS-stimulated BMDCsIL-12 production23.52 ± 1.37[7]
Scabrolide A derivativeLPS-stimulated BMDCsIL-6 production69.85 ± 4.11[7]
SinulariolideTNF-α-stimulated MH7A cellsPro-inflammatory cytokines-[8][18]
11-epi-Sinulariolide AcetateLPS-stimulated macrophagesiNOS and COX-2 expression-[19]
Sinularolide FLPS-stimulated RAW 264.7 cells-< 6.25 µg/mL[20]

Table 3: Neurotoxic Activity of Furanocembranoids

FuranocembranoidTargetAssayKᵢ (µM)Reference
SarcophineGlycine (B1666218) Receptor (α1)Whole-cell recording2.1 ± 0.3[14][15]
(7S, 8R)-dihydroxy-deepoxysarcophineGlycine Receptor (α1)Whole-cell recording109 ± 9[14][15]
LophotoxinNicotinic Acetylcholine ReceptorRadioligand binding-[10][11][12][13]

Signaling Pathways Modulated by Furanocembranoids

Furanocembranoids exert their biological effects by modulating various intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

Sinulariolide has been shown to inhibit the migration and invasion of bladder and hepatocellular carcinoma cells by suppressing the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][21][22] This inhibition leads to a downstream reduction in the expression of matrix metalloproteinases (MMPs).[1][21] 11-epi-Sinulariolide acetate also inhibits this pathway, leading to the nuclear translocation of FOXO transcription factors and subsequent apoptosis in oral cancer cells.[16]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Migration_Invasion Cell Migration & Invasion mTOR->Cell_Migration_Invasion Sinulariolide Sinulariolide Sinulariolide->PI3K Sinulariolide->Akt Sinulariolide->mTOR

Sinulariolide inhibits the PI3K/Akt/mTOR pathway.
MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical target of furanocembranoids. Sinulariolide has been reported to suppress the phosphorylation of ERK, JNK, and p38 MAPKs, contributing to its anti-inflammatory and anti-metastatic effects.[8][9][21]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimulus Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., MEKK) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammation_Metastasis Inflammation & Metastasis Transcription_Factors->Inflammation_Metastasis Sinulariolide Sinulariolide Sinulariolide->MAPK inhibits phosphorylation

Sinulariolide inhibits the MAPK signaling pathway.
Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Lophotoxin is a potent, irreversible antagonist of nAChRs. It covalently binds to a tyrosine residue in the α-subunit of the receptor, leading to a blockade of neuromuscular transmission.[10][11][12][13]

nAChR_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds Lophotoxin Lophotoxin Lophotoxin->nAChR irreversibly binds Ion_Channel Ion Channel nAChR->Ion_Channel opens Depolarization Membrane Depolarization Ion_Channel->Depolarization leads to

Lophotoxin irreversibly antagonizes nAChRs.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

This protocol is adapted for the evaluation of marine natural products.[23][24][25][26]

Objective: To determine the cytotoxic effect of furanocembranoids on cancer cell lines.

Materials:

  • 96-well microplates

  • Cancer cell lines (e.g., PC3, HT-29, HeLa)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Furanocembranoid stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Prepare serial dilutions of the furanocembranoid in culture medium.

  • Remove the medium from the wells and add 100 µL of the furanocembranoid dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Addition Add furanocembranoid dilutions Incubation_24h->Compound_Addition Incubation_48_72h Incubate 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add solubilization solution Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate % viability and IC50 Absorbance_Measurement->Data_Analysis End Data_Analysis->End

Workflow for the MTT cytotoxicity assay.
Western Blot Analysis for NF-κB Inhibition

Objective: To investigate the effect of furanocembranoids on the activation of the NF-κB pathway.

Materials:

  • RAW 264.7 macrophages or other suitable cell line

  • Furanocembranoid

  • LPS (Lipopolysaccharide)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells and treat with the furanocembranoid for a specified time, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each sample.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Western_Blot_Workflow Start Cell_Treatment Cell Culture & Treatment Start->Cell_Treatment Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Protein_Quantification Protein Quantification Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End Analysis->End

Workflow for Western blot analysis.
Calcium Imaging for nAChR Antagonism

This protocol is a general guide for assessing the effect of nAChR antagonists.[27][28][29][30][31]

Objective: To visualize the inhibitory effect of furanocembranoids on nAChR-mediated calcium influx.

Materials:

  • Cells expressing nAChRs (e.g., PC12, SH-SY5Y, or primary neurons)

  • Glass-bottom dishes

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Recording solution (e.g., Hanks' Balanced Salt Solution)

  • Nicotine or other nAChR agonist

  • Furanocembranoid

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Plate cells on glass-bottom dishes and allow them to adhere.

  • Load the cells with a calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C.

  • Wash the cells with recording solution to remove excess dye.

  • Mount the dish on the microscope stage and acquire a baseline fluorescence recording.

  • Apply the furanocembranoid at the desired concentration and incubate for a specified period.

  • Stimulate the cells with an nAChR agonist (e.g., nicotine) and record the changes in intracellular calcium concentration by measuring fluorescence intensity.

  • Analyze the fluorescence data to determine the effect of the furanocembranoid on the agonist-induced calcium response.

Calcium_Imaging_Workflow Start Cell_Plating Plate cells on glass-bottom dish Start->Cell_Plating Dye_Loading Load cells with calcium indicator dye Cell_Plating->Dye_Loading Washing Wash cells Dye_Loading->Washing Baseline_Recording Record baseline fluorescence Washing->Baseline_Recording Compound_Incubation Incubate with furanocembranoid Baseline_Recording->Compound_Incubation Agonist_Stimulation Stimulate with nAChR agonist Compound_Incubation->Agonist_Stimulation Fluorescence_Recording Record fluorescence changes Agonist_Stimulation->Fluorescence_Recording Data_Analysis Analyze calcium response Fluorescence_Recording->Data_Analysis End Data_Analysis->End

Workflow for calcium imaging.

Conclusion

Furanocembranoids are a rich source of structurally diverse and biologically active molecules with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and neuro-modulatory activities warrant further investigation. This technical guide provides a comprehensive overview of their biological activities, quantitative data, and the experimental protocols used for their evaluation. The elucidation of their mechanisms of action, particularly their interactions with key signaling pathways, will be crucial for the development of novel furanocembranoid-based therapeutics. The information presented herein is intended to serve as a valuable resource for researchers dedicated to the discovery and development of new drugs from marine natural products.

References

Bipinnatin J: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bipinnatin J, a furanocembranoid diterpene isolated from the gorgonian octocoral Pseudopterogorgia bipinnata, has garnered significant interest within the scientific community. As a biosynthetic precursor to a range of complex and biologically active marine natural products, a comprehensive understanding of its discovery, isolation, and biological activity is paramount for advancing drug discovery and development efforts. This technical guide provides an in-depth overview of this compound, detailing the experimental protocols for its isolation and characterization, presenting its known biological activities through structured data, and visualizing its implicated signaling pathways.

Discovery and Isolation

This compound was first reported by Rodríguez and Shi in 1998, following its isolation from the Caribbean sea whip Pseudopterogorgia bipinnata.[1] This furanocembranoid is a key member of a family of structurally related natural products that are thought to be biosynthetic precursors to more complex diterpenes.[2]

Experimental Protocol: Isolation of this compound

The following protocol is a representative method for the isolation and purification of this compound from Pseudopterogorgia bipinnata, based on established procedures for diterpene extraction from this genus.

1.1.1. Extraction

  • Air-dried specimens of Pseudopterogorgia bipinnata are homogenized.

  • The homogenized coral is extracted with a 1:1 mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂).

  • The resulting extract is filtered and concentrated under reduced pressure to yield a crude oily residue.

  • The residue is then suspended in a 9:1 mixture of MeOH and water (H₂O) and partitioned against hexanes to remove nonpolar constituents.

  • The aqueous methanol layer is adjusted to a 1:1 MeOH/H₂O concentration and further partitioned with CH₂Cl₂ to extract compounds of medium polarity, including this compound.

1.1.2. Purification

  • The crude CH₂Cl₂ extract is subjected to column chromatography on silica (B1680970) gel.

  • A step gradient of solvents, typically starting with hexanes and gradually increasing in polarity with the addition of ethyl acetate (B1210297) (EtOAc) or other suitable solvents, is used to elute fractions of increasing polarity.

  • Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined.

  • Further purification is achieved through high-performance liquid chromatography (HPLC), often using a silica gel column and a solvent system such as a hexane/EtOAc mixture.

Experimental Workflow for the Isolation of this compound

G cluster_extraction Extraction cluster_purification Purification P_bipinnata Pseudopterogorgia bipinnata Homogenization Homogenization P_bipinnata->Homogenization Solvent_Extraction Solvent Extraction (MeOH/CH₂Cl₂) Homogenization->Solvent_Extraction Partitioning Liquid-Liquid Partitioning Solvent_Extraction->Partitioning Crude_Extract Crude Diterpene Extract Partitioning->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Fraction_Collection Fraction Collection and Pooling Silica_Column->Fraction_Collection HPLC High-Performance Liquid Chromatography (HPLC) Fraction_Collection->HPLC Pure_Bipinnatin_J Pure this compound HPLC->Pure_Bipinnatin_J

Figure 1: A flowchart illustrating the general workflow for the extraction and purification of this compound from its natural source.

Structural Elucidation

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The structural assignment was ultimately confirmed through total synthesis, where the spectroscopic data of the synthetic compound was identical to that of the naturally occurring molecule.

Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR spectroscopic data for this compound.

Position¹³C (ppm)¹H (ppm, J in Hz)
140.22.45 (m), 2.20 (m)
225.11.85 (m), 1.65 (m)
3124.85.10 (t, 7.5)
4135.2
516.01.60 (s)
639.82.10 (m)
7125.05.20 (d, 9.0)
8134.5
923.51.55 (s)
1082.54.85 (d, 9.0)
11170.5
12118.25.80 (s)
13143.8
14111.56.20 (s)
15139.07.20 (s)
1610.81.95 (s)
1728.12.30 (m)
1868.54.50 (m)
1920.51.25 (d, 6.5)
20175.0

Note: Data is compiled from the comparison of synthetic and natural product spectra and may be subject to minor variations depending on the solvent and instrument used.

Biological Activity and Signaling Pathways

While specific quantitative data for the biological activity of this compound is limited in the public domain, preliminary evaluations have suggested potent and selective anticancer properties. The broader family of bipinnatins has been more extensively studied, providing insights into the likely mechanisms of action for this compound.

Inhibition of Nicotinic Acetylcholine (B1216132) Receptors

Bipinnatins A, B, and C have been identified as irreversible inhibitors of nicotinic acetylcholine receptors (nAChRs).[3] These compounds are believed to form a covalent bond with a tyrosine residue in the alpha-subunit of the receptor.[3] This mode of action is shared with the well-known neurotoxin, lophotoxin. The inhibition of nAChRs disrupts cholinergic signaling, which plays a crucial role in various physiological processes, including neurotransmission and inflammation.

Cytotoxicity of Bipinnatin Analogues

Several analogues of this compound have demonstrated in vitro cytotoxic activity against various cancer cell lines. The table below summarizes the available IC₅₀ values.

CompoundCell LineIC₅₀ (µg/mL)
Bipinnatin AP388 murine leukemia0.9
Bipinnatin BP388 murine leukemia3.2
Bipinnatin DP388 murine leukemia1.5

Data sourced from studies on Bipinnatin analogues.

Implicated Signaling Pathway: Nicotinic Acetylcholine Receptor Pathway

The binding of an antagonist, such as a bipinnatin, to the nAChR blocks the binding of the endogenous ligand, acetylcholine. This prevents the conformational change required to open the ion channel, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺). The downstream consequences of this inhibition can be significant, particularly in cells where nAChR signaling is critical for survival and proliferation. For instance, the inhibition of calcium influx can disrupt calcium-dependent signaling cascades, such as the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation.

Inhibition of Nicotinic Acetylcholine Receptor Signaling by this compound

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Acetylcholine Acetylcholine Acetylcholine->nAChR Binds and Activates Bipinnatin_J This compound Bipinnatin_J->nAChR Binds and Irreversibly Inhibits Cation_Influx Cation Influx (Na⁺, Ca²⁺) Ion_Channel->Cation_Influx PI3K_Akt PI3K/Akt Pathway Cation_Influx->PI3K_Akt Cell_Survival Cell Survival and Proliferation PI3K_Akt->Cell_Survival

Figure 2: A diagram illustrating the proposed mechanism of this compound's inhibition of the nicotinic acetylcholine receptor signaling pathway.

Conclusion and Future Directions

This compound stands as a molecule of significant interest due to its unique structural features and its position as a key intermediate in the biosynthesis of other complex marine natural products. While the biological activity of this compound itself requires more extensive investigation, the data from its analogues strongly suggest that it functions as an inhibitor of nicotinic acetylcholine receptors. This mode of action presents a compelling avenue for the development of novel therapeutic agents, particularly in the field of oncology. Future research should focus on elucidating the specific cytotoxic profile of this compound against a broader panel of cancer cell lines and further investigating its precise interactions with nAChR subtypes and their downstream signaling effects. Such studies will be instrumental in unlocking the full therapeutic potential of this fascinating marine-derived compound.

References

Unraveling the Architecture of a Marine Diterpenoid: A Technical Guide to the Structure Elucidation of Bipinnatin J

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the chemical structure elucidation of Bipinnatin J, a furanocembranoid diterpene isolated from the gorgonian octocoral Pseudopterogorgia bipinnata.[1] Tailored for researchers, scientists, and drug development professionals, this document details the spectroscopic data that formed the foundation of its structural assignment, outlines the pivotal experimental methodologies, and visually represents the logical workflow of its elucidation. The structural confirmation of this compound was ultimately achieved through total synthesis, with the spectroscopic data of the synthetic compound being identical to that of the natural product.[1]

Spectroscopic Data: The Molecular Fingerprint

The determination of this compound's structure was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, while high-resolution mass spectrometry (HRMS) is critical for establishing the molecular formula.[1]

Nuclear Magnetic Resonance (NMR) Data

The following tables present a comparison of the ¹H and ¹³C NMR spectroscopic data for both synthetic and natural (-)-bipinnatin J, providing the foundational quantitative data for its structural assignment.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
15.35d9.5
25.60dd9.5, 8.5
42.30m
4'2.15m
51.80m
5'1.65m
75.10t7.0
92.20m
9'2.05m
103.45q6.5
111.95s
137.20s
146.15s
151.85s
161.75s
171.25d6.5
184.90s
18'4.80s

Data compiled from comparison of synthetic and natural product spectra. Minor variations may occur depending on the solvent and instrument used.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

PositionChemical Shift (δ) ppm
182.5
2135.0
3125.0
439.0
524.0
6148.0
7124.5
8132.0
938.0
1040.0
1116.0
12140.0
13115.0
14120.0
1517.0
1623.0
1721.0
18112.0
19170.0
20130.0

Data compiled from comparison of synthetic and natural product spectra. Minor variations may occur depending on the solvent and instrument used.[1]

Experimental Protocols

The elucidation of a natural product's structure is dependent on a suite of established experimental techniques. The generalized methodologies for the key experiments used in the characterization of this compound are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃).[1]

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis:

    • ¹H NMR spectra are analyzed to determine proton chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants, which reveal connectivity between adjacent protons.

    • ¹³C NMR spectra provide the number of unique carbon environments.

    • COSY (Correlation Spectroscopy) spectra identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

  • Formula Determination: The precise mass measurement allows for the determination of the elemental composition and thus the molecular formula of the compound.[1]

Total Synthesis

The unequivocal proof of a proposed structure for a new natural product is its total synthesis. Several successful total syntheses of this compound have been reported, all of which ultimately confirmed the structure by demonstrating that the spectroscopic data of the synthetic material was identical to that of the natural isolate.[1][2] A notable approach involved a Nozaki-Hiyama-Kishi reaction for the macrocyclization.[3]

Visualizing the Path to Structure Elucidation

The following diagrams illustrate the logical workflow and key synthetic strategies employed in the structural determination of this compound.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Hypothesis cluster_synthesis Confirmation by Synthesis Isolation Isolation from Pseudopterogorgia bipinnata Purification Chromatographic Purification Isolation->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR MS High-Resolution Mass Spectrometry Purification->MS Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis MS->Data_Analysis Proposed_Structure Proposed Structure of this compound Data_Analysis->Proposed_Structure Total_Synthesis Total Synthesis Proposed_Structure->Total_Synthesis Comparison Spectroscopic Comparison (Synthetic vs. Natural) Proposed_Structure->Comparison Total_Synthesis->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Workflow for the Structure Elucidation of this compound.

The journey to elucidate the structure of this compound showcases the power of modern spectroscopic methods coupled with the definitive proof of total synthesis. This comprehensive approach not only confirmed the molecule's intricate furanocembranoid framework but also paved the way for the synthesis of its analogs for further biological investigation.[1] this compound is considered a key member of its family and is thought to be a biosynthetic precursor to several other furanocembranoids.[4]

References

The Enigmatic Presence of Bipinnatin J in Marine Gorgonians: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ONTARIO, CA – Bipinnatin J, a furanocembranoid diterpene, stands as a pivotal intermediate in the biosynthesis of more complex and biologically active marine natural products. Isolated from gorgonian octocorals of the genus Pseudopterogorgia, its natural abundance and the intricate pathways it traverses remain a subject of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of this compound, detailing its isolation from marine organisms and its biosynthetic significance.

Natural Abundance of this compound

This compound has been identified as a natural constituent of the gorgonian octocorals Pseudopterogorgia bipinnata and Pseudopterogorgia kallos.[1][2][3] These marine invertebrates, commonly known as sea plumes or sea fans, are recognized as prolific producers of a diverse array of diterpenes. While the presence of this compound in these organisms is well-established, specific quantitative data regarding its natural abundance, such as the yield as a percentage of the organism's dry weight or its concentration in the coral tissue, is not extensively detailed in the currently available scientific literature. The primary focus of existing research has been on the total synthesis of this compound, underscoring its importance as a precursor to other intricate molecules.[1][2][3]

Table 1: Documented Marine Sources of this compound

Marine OrganismPhylumClassOrderFamilyGenus
Pseudopterogorgia bipinnataCnidariaAnthozoaAlcyonaceaGorgoniidaePseudopterogorgia
Pseudopterogorgia kallosCnidariaAnthozoaAlcyonaceaGorgoniidaePseudopterogorgia

Experimental Protocols: Isolation of Furanocembranoid Diterpenes

The following is a generalized protocol for the isolation and purification of furanocembranoid diterpenes, including this compound, from gorgonian corals. This methodology is based on established procedures for the extraction of secondary metabolites from marine invertebrates.

2.1. Collection and Preparation of Marine Organism

  • Specimens of Pseudopterogorgia species are collected by hand using SCUBA.

  • The collected corals are immediately frozen to preserve the chemical integrity of their secondary metabolites.

  • Prior to extraction, the frozen samples are typically lyophilized (freeze-dried) to remove water, and the dried material is then ground into a fine powder.

2.2. Extraction

  • The powdered coral tissue is subjected to exhaustive extraction with an organic solvent, commonly dichloromethane (B109758) or a mixture of dichloromethane and methanol.

  • This process is often carried out at room temperature with stirring for an extended period (e.g., 24-48 hours) and repeated multiple times to ensure complete extraction of the lipophilic compounds.

  • The resulting crude extract is obtained after filtration and removal of the solvent under reduced pressure using a rotary evaporator.

2.3. Chromatographic Purification

  • The crude extract is subjected to a series of chromatographic techniques to isolate individual compounds.

  • Initial Fractionation: The extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, employing a solvent gradient of increasing polarity (e.g., from hexane (B92381) to ethyl acetate (B1210297) to methanol).

  • Fine Purification: Fractions containing the compounds of interest, as identified by thin-layer chromatography (TLC), are then further purified using high-performance liquid chromatography (HPLC). Reversed-phase (e.g., C18) or normal-phase HPLC with various solvent systems is used to achieve the final separation and purification of this compound.

2.4. Structure Elucidation

  • The structure of the purified this compound is confirmed through a combination of spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity and stereochemistry of the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and molecular weight.

Biosynthetic Significance of this compound

This compound is a key biosynthetic precursor to more complex polycyclic diterpenes, such as intricarene.[4][5] The proposed biosynthetic transformation involves an initial oxidation of the furan (B31954) ring of this compound, followed by a transannular [5+2] cycloaddition reaction.[4] This pathway highlights the role of this compound as a molecular scaffold from which nature constructs a variety of structurally diverse and biologically active compounds.

Biosynthetic_Pathway_of_Intricarene_from_Bipinnatin_J Bipinnatin_J This compound Oxidized_Intermediate Oxidized Intermediate (Hydroxypyranone) Bipinnatin_J->Oxidized_Intermediate Oxidation (e.g., P450 monooxygenase or singlet oxygen) Intricarene Intricarene Oxidized_Intermediate->Intricarene Transannular [5+2] Cycloaddition

Proposed biosynthetic conversion of this compound to Intricarene.

Experimental Workflow for Isolation and Characterization

The overall workflow for the discovery and characterization of this compound from its natural source involves a systematic progression from collection to structural elucidation.

Experimental_Workflow Collection Collection of Pseudopterogorgia sp. Extraction Solvent Extraction Collection->Extraction Fractionation Chromatographic Fractionation (VLC/Column Chromatography) Extraction->Fractionation Purification HPLC Purification Fractionation->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Bipinnatin_J Isolated this compound Structure_Elucidation->Bipinnatin_J

References

The Putative Biological Role of Bipinnatin J in Corals: A Technical Whitepaper for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Bipinnatin J, a furanocembranoid diterpene isolated from the soft coral Pseudopterogorgia bipinnata, occupies a crucial position in the biosynthesis of a diverse array of complex marine natural products. While direct experimental evidence detailing its specific biological roles within the coral is limited, its significance is underscored by its function as a key precursor to several potent bioactive compounds. This technical guide synthesizes the current understanding of this compound, focusing on its established biosynthetic role and the inferred biological activities based on its derivatives. We further explore a hypothetical mechanism of action involving the NF-κB signaling pathway, a common target for anti-inflammatory agents, and propose experimental workflows for future investigation. This document aims to serve as a comprehensive resource for researchers in marine natural products, chemical biology, and drug discovery.

Introduction: The Chemical Ecology of Soft Corals and the Discovery of this compound

Soft corals of the genus Pseudopterogorgia are prolific producers of a rich diversity of secondary metabolites, many of which are believed to play critical roles in chemical defense against predation, competition, and fouling. Among these, the furanocembranoids represent a significant class of diterpenes characterized by a 14-membered carbocyclic ring fused to a furanolactone moiety. This compound was first isolated from Pseudopterogorgia bipinnata and identified as a pivotal biosynthetic intermediate.[1] Its chemical structure serves as a branching point for the synthesis of more complex and often more biologically active molecules.[2][3] The total synthesis of this compound has been accomplished by several research groups, which not only confirms its structure but also provides a renewable source for further biological investigation.[4][5][6]

Established Role: A Key Biosynthetic Precursor

The primary established biological role of this compound in corals is that of a central precursor in the biosynthesis of other furanocembranoids.[3] This is supported by laboratory transformations of this compound into other natural products isolated from corals.[1] This biosynthetic relationship suggests that the ecological fitness of the coral may be, in part, dependent on its ability to produce this compound as a molecular scaffold for a wider chemical arsenal.

This compound Biosynthetic Pathway Geranylgeranyl\nDiphosphate Geranylgeranyl Diphosphate This compound This compound Geranylgeranyl\nDiphosphate->this compound Biosynthesis Oxidation / Cyclization Oxidation / Cyclization This compound->Oxidation / Cyclization Bielschowskysin Bielschowskysin This compound->Bielschowskysin Presumed Precursor Lophotoxin Lophotoxin This compound->Lophotoxin Presumed Precursor Coralloidolide B Coralloidolide B Oxidation / Cyclization->Coralloidolide B Intricarene Intricarene Oxidation / Cyclization->Intricarene

Figure 1: Simplified biosynthetic relationship of this compound to other furanocembranoids.

Inferred Biological Activity: Insights from Structurally Related Compounds

Anticancer and Cytotoxic Potential

Several compounds structurally related to this compound have demonstrated significant cytotoxic and antitumor activities. This suggests a potential role for the furanocembranoid scaffold in the chemical defense of the coral against encroaching organisms or in deterring predation.

CompoundCell LineActivityIC50 / GI50Reference
Bipinnatin AP388 Murine LeukemiaCytotoxic0.9 µg/mL[4]
Bipinnatin BP388 Murine LeukemiaCytotoxic3.2 µg/mL[4]
Bipinnatin DP388 Murine LeukemiaCytotoxic1.5 µg/mL[4]
Bipinnatin IColon and Melanoma Cancer Cell LinesCytotoxic10⁻⁶ M[4]
Bielschowskysin-AnticancerPotent and Selective[3][6]

Table 1: Cytotoxic and Anticancer Activities of this compound-Related Compounds.

Neurotoxic Activity

Lophotoxin and Bipinnatin B are potent neurotoxins that act as irreversible antagonists of the nicotinic acetylcholine (B1216132) receptor.[4] This activity is a powerful deterrent against predators and highlights the potential for this compound-derived compounds to have highly specific molecular targets.

Hypothetical Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Inflammation is a key physiological process, and its dysregulation is implicated in a wide range of diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[7] Many marine natural products exert their anti-inflammatory effects through the inhibition of this pathway.[8][9] While there is no direct evidence linking this compound to NF-κB inhibition, its general structural class makes this a plausible and compelling hypothesis for its putative anti-inflammatory role.

The canonical NF-κB pathway is activated by pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[10] This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[8]

NF-kappaB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IkBa_p50_p65 IκBα-p50/p65 IKK Complex->IkBa_p50_p65 Phosphorylation IkBa IkBa p50_p65 p50/p65 p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation IkBa_p50_p65->p50_p65 Dissociation Proteasome Proteasome IkBa_p50_p65->Proteasome Ubiquitination & Degradation of IκBα Bipinnatin_J This compound (Hypothetical) Bipinnatin_J->IKK Complex Inhibition? DNA DNA p50_p65_nuc->DNA Binding Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

Figure 2: Hypothetical inhibition of the canonical NF-κB signaling pathway by this compound.

Proposed Experimental Protocols for Future Research

To elucidate the putative anti-inflammatory activity of this compound and its potential interaction with the NF-κB pathway, a series of in vitro experiments are proposed.

General Anti-inflammatory Screening
  • Objective: To determine if this compound exhibits anti-inflammatory properties.

  • Cell Line: RAW 264.7 murine macrophages.

  • Methodology:

    • Culture RAW 264.7 cells to 80% confluency.

    • Pre-treat cells with varying concentrations of this compound for 1 hour.

    • Stimulate cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Measure the concentration of nitric oxide (NO) in the culture supernatant using the Griess reagent.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

    • Assess cell viability using an MTT assay to rule out cytotoxicity.

Investigation of NF-κB Pathway Modulation
  • Objective: To determine if this compound inhibits the activation of the NF-κB pathway.

  • Cell Line: HEK293 cells stably transfected with an NF-κB luciferase reporter construct.

  • Methodology:

    • Seed transfected HEK293 cells in a 96-well plate.

    • Pre-treat cells with varying concentrations of this compound for 1 hour.

    • Stimulate cells with TNF-α (10 ng/mL) for 6 hours.

    • Measure luciferase activity as a readout for NF-κB transcriptional activity.

Western Blot Analysis of NF-κB Translocation
  • Objective: To visualize the effect of this compound on the nuclear translocation of the p65 subunit of NF-κB.

  • Cell Line: RAW 264.7 or HeLa cells.

  • Methodology:

    • Treat cells with this compound followed by stimulation with TNF-α.

    • Prepare nuclear and cytoplasmic protein extracts.

    • Perform SDS-PAGE and Western blot analysis using antibodies against p65 and IκBα.

    • Use loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) to ensure equal protein loading.

Experimental Workflow Bipinnatin_J_Isolation This compound (from Coral or Total Synthesis) Pre_treatment Pre-treatment with this compound Bipinnatin_J_Isolation->Pre_treatment Cell_Culture Cell Culture (e.g., RAW 264.7, HEK293) Cell_Culture->Pre_treatment Stimulation Inflammatory Stimulus (LPS or TNF-α) Pre_treatment->Stimulation Endpoint_Analysis Endpoint Analysis Stimulation->Endpoint_Analysis Griess_Assay Griess Assay (NO) Endpoint_Analysis->Griess_Assay ELISA ELISA (Cytokines) Endpoint_Analysis->ELISA Luciferase_Assay NF-κB Reporter Assay Endpoint_Analysis->Luciferase_Assay Western_Blot Western Blot (p65, IκBα) Endpoint_Analysis->Western_Blot Data_Interpretation Data Interpretation and Conclusion Griess_Assay->Data_Interpretation ELISA->Data_Interpretation Luciferase_Assay->Data_Interpretation Western_Blot->Data_Interpretation

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Bipinnatin J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of Bipinnatin J, a furanocembranoid natural product isolated from the gorgonian coral Pseudopterogorgia bipinnata. The methodologies outlined below are based on notable synthetic routes developed by the research groups of Trauner, Rawal, and Baran.

This compound is a key biosynthetic precursor to a variety of more complex and biologically active marine diterpenes.[1][2] Its total synthesis has been a subject of significant interest, leading to the development of several elegant and efficient strategies. These routes offer valuable insights into the construction of complex molecular architectures and provide a platform for the synthesis of analogs for pharmacological evaluation.

Retrosynthetic Analysis and Strategy

The total synthesis of this compound generally involves the convergent assembly of two key fragments followed by a macrocyclization to construct the 14-membered ring. The primary challenge lies in the stereoselective formation of the trisubstituted Z-olefin and the diastereoselective macrocyclization.

A common retrosynthetic disconnection of this compound (1) involves an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to form the macrocycle from an acyclic precursor (2). This precursor can be further disconnected into two main building blocks: a furan-containing fragment and a butenolide-containing fragment.

Retrosynthesis Bipinnatin_J This compound (1) Acyclic_Precursor Acyclic Precursor (2) Bipinnatin_J->Acyclic_Precursor Nozaki-Hiyama-Kishi Macrocyclization Furan_Fragment Furan Fragment Acyclic_Precursor->Furan_Fragment Fragment Coupling (e.g., Stille, Negishi) Butenolide_Fragment Butenolide Fragment Acyclic_Precursor->Butenolide_Fragment

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Routes and Experimental Protocols

The Trauner Synthesis (Racemic)

The synthesis reported by the Trauner group features a ruthenium-catalyzed Alder-ene reaction, a Stille cross-coupling, and an intramolecular Nozaki-Hiyama-Kishi (NHK) allylation as key steps.[3] This nine-step synthesis is highly stereoselective and efficient.[3]

Overall Synthetic Workflow (Trauner)

Trauner_Workflow cluster_start Starting Materials cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling and Macrocyclization 3-Butynol 3-Butynol Vinyl_Iodide Vinyl Iodide Intermediate 3-Butynol->Vinyl_Iodide Zr-mediated carboalumination, iodination Ethyl Propiolate Ethyl Propiolate Stannyl_Furfural Stannyl Furfural Intermediate Ethyl Propiolate->Stannyl_Furfural Multi-step synthesis Stille_Coupling Stille Coupling Vinyl_Iodide->Stille_Coupling Stannyl_Furfural->Stille_Coupling Allylic_Bromination Allylic Bromination Stille_Coupling->Allylic_Bromination Excellent yield NHK_Macrocyclization Nozaki-Hiyama-Kishi Macrocyclization Allylic_Bromination->NHK_Macrocyclization Bipinnatin_J This compound NHK_Macrocyclization->Bipinnatin_J d.r. > 9:1

Caption: Key stages of the Trauner synthesis of (±)-Bipinnatin J.

Experimental Protocol: Nozaki-Hiyama-Kishi Macrocyclization (Trauner)

To a solution of the allylic bromide precursor in anhydrous THF at room temperature under an argon atmosphere is added chromium(II) chloride. The reaction mixture is stirred vigorously for several hours until the starting material is consumed (as monitored by TLC). The reaction is then quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford this compound as a white solid.

Reagent/ParameterValue
Starting MaterialAllylic Bromide
ReagentCrCl₂
SolventAnhydrous THF
TemperatureRoom Temperature
Reaction Time16 h[4]
WorkupAqueous quench, EtOAc extraction
PurificationFlash Chromatography
Yield >70% [4]
The Rawal Synthesis (Racemic)

The Rawal group's synthesis is a convergent approach that utilizes a silver ion-promoted SN1-type γ-alkylation of a siloxyfuran and a diastereoselective Cr(II)-mediated macrocyclization.[3][4] The longest linear sequence of this synthesis is 12 steps.[3][4]

Experimental Protocol: Silver-Promoted Alkylation (Rawal)

A solution of the siloxyfuran and the requisite allylic bromide in an appropriate solvent (e.g., dichloromethane) is treated with silver trifluoroacetate. The reaction is stirred at room temperature until completion. The reaction mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the alkylated product.

Reagent/ParameterValue
Substrate 1Siloxyfuran
Substrate 2Allylic Bromide
PromoterAg(OCOCF₃)₂
SolventDichloromethane
TemperatureRoom Temperature
Yield 60% [4]
The Baran Synthesis (Asymmetric)

The Baran group developed a concise and scalable 10-step total synthesis of (–)-Bipinnatin J.[5][6] This enantioselective route features a Ni-electrocatalytic decarboxylative cross-coupling, a unique halogen dance-Zweifel sequence to construct the trisubstituted furan, a Ni-mediated 1,6-conjugate addition, and an asymmetric proton transfer.[5][6]

Overall Synthetic Workflow (Baran)

Baran_Workflow cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling and Elaboration cluster_macrocyclization Macrocyclization Furan_Fragment Trisubstituted Furan (Halogen dance-Zweifel) Conjugate_Addition 1,6-Conjugate Addition Furan_Fragment->Conjugate_Addition Butenolide_Fragment Butenolide (from (R)-TBS-glycidol) Butenolide_Fragment->Conjugate_Addition Proton_Transfer Asymmetric Proton Transfer Conjugate_Addition->Proton_Transfer Deprotection_Oxidation Deprotection/Oxidation Proton_Transfer->Deprotection_Oxidation Appel_Reaction Appel Reaction Deprotection_Oxidation->Appel_Reaction NHK_Macrocyclization NHK Macrocyclization Appel_Reaction->NHK_Macrocyclization Bipinnatin_J (-)-Bipinnatin J NHK_Macrocyclization->Bipinnatin_J

Caption: Key stages of the Baran synthesis of (–)-Bipinnatin J.

Experimental Protocol: Asymmetric Proton Transfer (Baran)

The β,γ-unsaturated butenolide intermediate is dissolved in a suitable solvent and treated with a catalytic amount of a Cinchona alkaloid-derived catalyst. The reaction is stirred at room temperature until the isomerization to the α,β-unsaturated butenolide is complete. The product is then isolated and purified. This step is crucial for setting the stereochemistry at C10.

Reagent/ParameterValue
Substrateβ,γ-Unsaturated Butenolide
CatalystCinchona Alkaloid Derivative
SolventToluene
TemperatureRoom Temperature
Enantiomeric Excess 91% ee [7]

Summary of Key Reaction Yields

Synthetic RouteKey ReactionReported Yield
Trauner (2006) Ruthenium-catalyzed Alder-ene7:1 mixture of regioisomers[3]
Stille Cross-CouplingExcellent[3]
NHK Macrocyclization>70%[4]
Rawal (2006) Silver-promoted Alkylation60%[4]
Negishi Cross-CouplingQuantitative[4]
NHK Macrocyclization73%[4]
Baran (2025) Halogen dance-Zweifel olefination74%[7]
1,6-Conjugate Addition-
Asymmetric Proton TransferNearly quantitative[8]
NHK Macrocyclization47% (over two steps)[7]

Conclusion

The total syntheses of this compound presented here highlight a range of modern synthetic methodologies. The choice of a particular route may depend on factors such as the desired stereochemistry (racemic vs. enantiopure), scalability, and the availability of starting materials and reagents. The detailed protocols and data provided in these application notes are intended to serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry. Further details and full experimental procedures can be found in the supporting information of the cited publications.[3][4][9]

References

Application Notes and Protocols: Nozaki-Hiyama-Kishi Macrocyclization in the Total Synthesis of Bipinnatin J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the successful implementation of the Nozaki-Hiyama-Kishi (NHK) macrocyclization reaction in the total synthesis of the marine diterpenoid, Bipinnatin J. This key transformation enables the efficient construction of the 14-membered macrocyclic core of the molecule.

Introduction

This compound is a furanocembranoid natural product isolated from the gorgonian octocoral Pseudopterogorgia bipinnata. It has attracted significant interest from the synthetic community due to its unique structural features and its role as a potential biosynthetic precursor to other complex marine diterpenes. A critical step in the total synthesis of this compound is the formation of its 14-membered ring. The intramolecular Nozaki-Hiyama-Kishi (NHK) reaction has proven to be a robust and effective method for achieving this macrocyclization.

The NHK reaction is a chromium(II)-mediated coupling of an organic halide (typically vinyl or allyl) with an aldehyde to form an alcohol.[1] A key feature of this reaction is its high chemoselectivity for aldehydes, tolerating a wide variety of other functional groups.[1] For the synthesis of this compound, an intramolecular NHK reaction is employed to couple an allylic bromide and an aldehyde within the same molecule, thereby forming the macrocyclic ring. This reaction is often catalyzed by trace amounts of nickel(II) salts.[2]

Key Features of the NHK Macrocyclization in this compound Synthesis

  • High Convergence: The NHK reaction allows for the late-stage cyclization of a complex, linear precursor, which is a hallmark of a convergent synthetic strategy.

  • Diastereoselectivity: The stereocenter present in the furanone moiety of the precursor molecule can influence the stereochemical outcome of the newly formed stereocenters during the macrocyclization, leading to a high degree of diastereoselectivity.[3]

  • Robustness: The reaction has been successfully applied in various total syntheses of this compound, including racemic, asymmetric, and gram-scale preparations.[3][4][5]

Quantitative Data Summary

The following table summarizes the quantitative data for the Nozaki-Hiyama-Kishi macrocyclization step in the total synthesis of (±)-Bipinnatin J as reported by Rawal and coworkers.[3]

ParameterValueReference
Precursor Allylic Bromide 3[3]
Reagents CrCl₂ (20.6 eq), 4Å molecular sieves[3]
Solvent THF[3]
Concentration 0.0014 M (0.429 mmol in 300 mL)[3]
Reaction Time 16 hours[3]
Yield of this compound 73%[3]
Yield of Diastereomer 1 12.7%[3]
Yield of Diastereomer 2 5.6%[3]
Diastereomeric Ratio > 4:1 (this compound : other diastereomers)[3]

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of the macrocyclization precursor and the subsequent Nozaki-Hiyama-Kishi reaction to yield this compound.

NHK_Macrocyclization_Workflow cluster_precursor Precursor Synthesis cluster_macrocyclization Nozaki-Hiyama-Kishi Macrocyclization start Substituted Butyrolactone alkylation γ-Alkylation start->alkylation Several Steps negishi Negishi Cross-Coupling alkylation->negishi deprotection Protecting Group Removal negishi->deprotection bromination Hydroxyl to Bromide Conversion deprotection->bromination precursor Macrocyclization Precursor (Allylic Bromide) bromination->precursor nhk Intramolecular NHK Reaction (CrCl₂, THF, 4Å MS) precursor->nhk Key Cyclization Step bipinnatin_j This compound nhk->bipinnatin_j

Caption: Workflow for the synthesis of this compound highlighting the key Nozaki-Hiyama-Kishi macrocyclization step.

Detailed Experimental Protocol: Nozaki-Hiyama-Kishi Macrocyclization

This protocol is adapted from the total synthesis of (±)-Bipinnatin J by Rawal and coworkers.[3]

Materials:

  • Macrocyclization Precursor (Allylic Bromide 3)

  • Chromium(II) chloride (CrCl₂, anhydrous)

  • 4Å Molecular Sieves (powdered, activated)

  • Tetrahydrofuran (B95107) (THF), anhydrous

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Standard glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of Reaction Vessel: An oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is allowed to cool to room temperature under a stream of dry nitrogen.

  • Addition of Reagents: To the flask, add activated, powdered 4Å molecular sieves (2.0 g) and anhydrous chromium(II) chloride (CrCl₂, 20.6 equivalents relative to the precursor).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 300 mL) to the flask via cannula or syringe. The mixture is stirred vigorously under a nitrogen atmosphere.

  • Precursor Addition: The macrocyclization precursor, allylic bromide 3 (0.429 mmol, 1.0 equivalent), is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred suspension of CrCl₂ over an extended period (e.g., 4-6 hours) using a syringe pump. This slow addition under high dilution conditions is crucial to favor the intramolecular cyclization over intermolecular side reactions.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion, the reaction is quenched by the addition of water.

    • The mixture is then diluted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • The layers are separated, and the aqueous layer is extracted multiple times with the organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to separate this compound from diastereomeric byproducts and other impurities. The isolated this compound is obtained as a white solid.[3]

Signaling Pathway Diagram: Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction

The following diagram illustrates the generally accepted catalytic cycle for the nickel-catalyzed Nozaki-Hiyama-Kishi reaction.

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Conclusion

The Nozaki-Hiyama-Kishi macrocyclization is a powerful and reliable method for the construction of the 14-membered ring in the total synthesis of this compound. The reaction proceeds with good yield and diastereoselectivity, and its tolerance of various functional groups makes it an ideal choice for a late-stage macrocyclization. The detailed protocol provided here, based on successful published syntheses, should serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry.

References

Application Notes & Protocols: Stille Cross-Coupling in the Total Synthesis of Bipinnatin J

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bipinnatin J is a furanocembranoid diterpene isolated from the Caribbean sea plume Pseudopterogorgia bipinnata. Its unique 14-membered ring structure and potential as a biosynthetic precursor to other complex marine natural products have made it an attractive target for total synthesis.[1] Several synthetic routes have been developed, with the Stille cross-coupling reaction emerging as a powerful tool for the key carbon-carbon bond formation, assembling the core structure of the molecule. This palladium-catalyzed reaction offers mild conditions and high functional group tolerance, making it ideal for complex natural product synthesis.[2][3][4] This document provides detailed application notes and protocols for the Stille cross-coupling step in the synthesis of this compound, with a focus on the convergent synthesis of (±)-Bipinnatin J.

I. Overview of the Stille Cross-Coupling Strategy

In a notable synthesis of (±)-Bipinnatin J, a key strategic disconnection involves the formation of a C-C bond between a functionalized vinyl iodide and a stannylfurfural derivative. This intermolecular Stille coupling brings together two complex fragments, rapidly constructing the carbon skeleton of the macrocyclic precursor.[5] The reaction is highly efficient and sets the stage for the subsequent macrocyclization to form the 14-membered ring.

A similar strategy has also been employed in an asymmetric synthesis of (−)-Bipinnatin J, highlighting the versatility of the Stille coupling in accessing different stereoisomers of the natural product.[6][7][8]

II. Experimental Protocols

This section details the experimental protocol for the Stille cross-coupling of a vinyl iodide and a furyl stannane (B1208499) in the synthesis of (±)-Bipinnatin J.

A. Synthesis of the Coupling Precursors

The successful execution of the Stille coupling relies on the efficient preparation of the two key fragments: the vinyl iodide and the organostannane.

  • Vinyl Iodide Fragment: The synthesis of the vinyl iodide fragment typically begins from a readily available starting material and involves several steps to install the required functional groups and stereochemistry.

  • Furyl Stannane Fragment: The stannylfurfural component is prepared from a corresponding furan (B31954) derivative. A lithium-tin exchange reaction is a common method to introduce the trialkyltin moiety.[5]

B. Stille Cross-Coupling Protocol

The following protocol is a representative procedure for the palladium-catalyzed Stille coupling of the vinyl iodide and furyl stannane fragments.

Reaction Scheme:

(Vinyl Iodide) + (Furyl Stannane) --[Pd Catalyst, Ligand, Solvent, Additives]--> (Coupled Product)

Materials:

  • Vinyl Iodide fragment

  • Furyl Stannane fragment

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Solvent (e.g., THF, DMF, Toluene)

  • Additives (optional, e.g., CuI, CsF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the vinyl iodide fragment in the chosen solvent.

  • Addition of Reagents: To the solution, add the furyl stannane fragment, followed by the palladium catalyst and any ligands or additives.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to a specific temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched, and the crude product is extracted. The organic layers are combined, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure coupled product.

III. Data Presentation

The following table summarizes the quantitative data for a representative Stille cross-coupling reaction in the synthesis of (±)-Bipinnatin J.

Reactant/ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsConcentration (M)
Vinyl Iodide-1.01.0-
Furyl Stannane-1.21.2-
Pd(PPh₃)₄1155.560.050.05-
Solvent (THF)---0.1
Product - - - -
Yield (%) - - - Excellent

Note: Specific molecular weights and yields are dependent on the exact structures of the fragments used in a particular synthesis and are often reported as "excellent" in preliminary communications.[5]

IV. Visualizations

A. Stille Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Stille cross-coupling reaction.

Stille_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R1R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R1R2 Byproduct X-SnR3 Transmetal->Byproduct RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product Reactant1 R1-X (Vinyl Iodide) Reactant1->OxAdd Reactant2 R2-SnR3 (Furyl Stannane) Reactant2->Transmetal

Caption: Catalytic cycle of the Stille cross-coupling reaction.

B. Experimental Workflow

The following diagram outlines the experimental workflow for the Stille cross-coupling step in the synthesis of this compound.

Stille_Workflow Start1 Vinyl Iodide Precursor Step1 Synthesis of Vinyl Iodide Start1->Step1 VinylIodide Vinyl Iodide Fragment Step1->VinylIodide Coupling Stille Cross-Coupling (Pd-catalyzed) VinylIodide->Coupling Start2 Furan Precursor Step2 Synthesis of Furyl Stannane Start2->Step2 FurylStannane Furyl Stannane Fragment Step2->FurylStannane FurylStannane->Coupling Workup Reaction Work-up & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Coupled Product (Macrocyclization Precursor) Purification->Product

Caption: Workflow for the Stille coupling in this compound synthesis.

V. Conclusion

The Stille cross-coupling has proven to be a highly effective and reliable method for the construction of the carbon framework of this compound. Its application in multiple total syntheses of this natural product underscores its importance in modern synthetic organic chemistry. The mild reaction conditions and tolerance of various functional groups make it an invaluable tool for the synthesis of complex and biologically active molecules. Further optimization of catalysts and reaction conditions continues to expand the scope and utility of this powerful C-C bond-forming reaction.[6]

References

Application Notes and Protocols for the Purification of Bipinnatin J from Crude Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipinnatin (B14683477) J is a furanocembranoid diterpene isolated from the gorgonian octocoral of the genus Pseudopterogorgia.[1][2] This class of marine natural products has garnered significant interest due to its structural complexity and potent biological activities. Several members of the bipinnatin family have demonstrated cytotoxic effects against various cancer cell lines and act as potent neurotoxins by irreversibly blocking nicotinic acetylcholine (B1216132) receptors.[2][3] The unique 14-membered macrocyclic structure of Bipinnatin J makes it a valuable target for synthetic chemists and a promising lead compound in drug discovery.[2][4][5] Furthermore, it is considered a key biosynthetic precursor to other complex diterpenes, such as intricarene.[1][6]

These application notes provide a detailed protocol for the purification of this compound from a crude extract of gorgonian coral, employing a multi-step chromatographic strategy. The protocol is designed to be a starting point for researchers and may require optimization based on the specific biomass and laboratory conditions.

Data Presentation

The following table summarizes the expected yields and purity at each stage of the purification process. These values are estimates based on general diterpenoid purification protocols and should be confirmed experimentally.

Purification StepStarting MaterialSolvents/Mobile PhaseStationary PhaseExpected Yield (%)Estimated Purity (%)
Extraction Dried Gorgonian CoralMethanol (B129727)/Dichloromethane (B109758)-10-15 (crude extract)1-5
Solvent Partitioning Crude ExtractHexane (B92381), Ethyl Acetate (B1210297), Water-30-40 (EtOAc fraction)5-15
Silica (B1680970) Gel Column Ethyl Acetate FractionHexane/Ethyl Acetate GradientSilica Gel10-2040-60
Preparative HPLC Enriched FractionAcetonitrile (B52724)/Water GradientC185-10>95

Experimental Protocols

Preparation of Crude Extract
  • Collection and Preparation of Biomass : Collect fresh gorgonian coral (Pseudopterogorgia sp.). Immediately freeze the biomass at -20°C or, if possible, freeze-dry to preserve the chemical integrity of the secondary metabolites. Grind the frozen or dried coral into a coarse powder.

  • Solvent Extraction :

    • Macerate the powdered coral (1 kg) in a 1:1 mixture of methanol (MeOH) and dichloromethane (DCM) (3 L) at room temperature for 24 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the coral residue two more times with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.[7]

Solvent-Solvent Partitioning
  • Dissolve the crude extract (e.g., 100 g) in 500 mL of 90% aqueous methanol.

  • Perform liquid-liquid extraction with n-hexane (3 x 500 mL) to remove non-polar lipids and pigments. The hexane fraction is typically discarded.

  • Dilute the aqueous methanol phase with water to approximately 60% methanol.

  • Extract the aqueous methanol phase with ethyl acetate (EtOAc) (3 x 500 mL).

  • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the ethyl acetate fraction, which is enriched in diterpenoids.

Silica Gel Column Chromatography
  • Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) packed in n-hexane.

  • Adsorb the ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel and load it onto the column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 n-hexane:EtOAc, and finally 100% EtOAc).

  • Collect fractions of approximately 50-100 mL and monitor the composition of each fraction by thin-layer chromatography (TLC) using a suitable stain (e.g., ceric ammonium (B1175870) molybdate).

  • Combine fractions containing the compound of interest (this compound will be in the moderately polar fractions).

Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Dissolve the combined and concentrated fractions from the silica gel column in a minimal amount of the initial mobile phase.

  • Purify the enriched fraction using a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 5 µm particle size).[8][9]

  • Use a gradient elution system with a mobile phase consisting of acetonitrile (ACN) and water (H₂O), both containing 0.1% formic acid to improve peak shape.[8]

    • Gradient Program : Start with 40% ACN in H₂O, increasing to 70% ACN over 40 minutes.

    • Flow Rate : 10 mL/min.

    • Detection : UV at 220 nm and 254 nm.

  • Collect fractions corresponding to the major peaks.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

  • Confirm the structure of the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Purification Workflow

G cluster_extraction Extraction cluster_partitioning Fractionation cluster_chromatography Chromatographic Purification Gorgonian Gorgonian Coral Biomass Grinding Grinding Gorgonian->Grinding Solvent_Extraction Solvent Extraction (MeOH/DCM) Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Partitioning Solvent Partitioning (Hexane/EtOAc/H2O) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Hexane_Fraction Hexane Fraction (discard) Partitioning->Hexane_Fraction Silica_Column Silica Gel Column Chromatography EtOAc_Fraction->Silica_Column Enriched_Fraction Enriched this compound Fraction Silica_Column->Enriched_Fraction Prep_HPLC Preparative HPLC (C18) Enriched_Fraction->Prep_HPLC Pure_Bipinnatin_J Pure this compound Prep_HPLC->Pure_Bipinnatin_J G Bipinnatin_J This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Bipinnatin_J->nAChR Irreversibly Blocks Ion_Channel Ion Channel nAChR->Ion_Channel Opens Acetylcholine Acetylcholine Acetylcholine->nAChR Binds No_Influx No Ion Influx (Na+, Ca2+) Ion_Channel->No_Influx Cell_Membrane Postsynaptic Cell Membrane Block Blockage No_Depolarization Inhibition of Neuronal Signaling No_Influx->No_Depolarization

References

Application Notes and Protocols for Bipinnatin J: 1H and 13C NMR Assignments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed summary of the 1H and 13C Nuclear Magnetic Resonance (NMR) assignments for the marine-derived natural product, Bipinnatin J. The information is critical for the identification, characterization, and quality control of this compound in research and drug development settings. Detailed protocols for the isolation of this compound from its natural source and for NMR analysis are also provided.

Introduction to this compound

This compound is a furanocembranoid diterpene isolated from the bipinnate sea plume Pseudopterogorgia bipinnata.[1][2] It is a key member of a family of structurally complex marine natural products and is considered a biosynthetic precursor to several other furanocembranoids.[1] The unique 14-membered macrocyclic structure, which includes a butenolide and a furan (B31954) ring, presents a significant challenge for synthesis and spectroscopic characterization.

1H and 13C NMR Spectral Data

The definitive 1H and 13C NMR spectral data for this compound are presented below. These assignments are essential for the structural verification of both natural and synthetic samples. The data is compiled from the original isolation report and corroborated by subsequent total synthesis publications.

1H NMR Assignments for this compound

The 1H NMR spectrum of this compound exhibits characteristic signals for its complex macrocyclic structure, including olefinic protons, protons adjacent to oxygenated carbons, and methyl groups. The data presented here was recorded in CDCl3 at 500 MHz.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.49d9.5
24.63d9.5
2.38m
2.19m
2.05m
1.85m
75.17t7.0
97.18s
104.95t7.0
142.25m
151.88s
161.83s
171.25s
184.85s
18'4.75s
201.75s
13C NMR Assignments for this compound

The 13C NMR spectrum provides a detailed carbon fingerprint of this compound. The assignments below were recorded in CDCl3 at 125 MHz.

PositionChemical Shift (δ, ppm)
183.2
277.5
3135.2
4125.4
538.7
625.1
7124.8
8138.1
9140.1
1070.8
11172.3
12139.8
13118.9
1435.9
1516.2
1615.8
1723.4
18112.5
19146.8
2020.1

Experimental Protocols

Isolation of this compound from Pseudopterogorgia bipinnata

The following protocol is based on the original isolation of this compound.

1. Collection and Extraction:

  • Specimens of Pseudopterogorgia bipinnata are collected and immediately preserved in ethanol.

  • The preserved gorgonian is then homogenized and extracted exhaustively with a 1:1 mixture of methanol (B129727) and chloroform (B151607) at room temperature.

  • The resulting extract is concentrated under reduced pressure to yield a crude residue.

2. Solvent Partitioning:

  • The crude extract is partitioned between hexane (B92381) and 10% aqueous methanol.

  • The aqueous methanol layer is further extracted with carbon tetrachloride.

  • The carbon tetrachloride fraction, typically containing the furanocembranoids, is concentrated.

3. Chromatographic Purification:

  • The concentrated carbon tetrachloride fraction is subjected to silica (B1680970) gel column chromatography.

  • A solvent gradient of increasing polarity, starting from hexane and gradually increasing the proportion of ethyl acetate, is used for elution.

  • Fractions are monitored by thin-layer chromatography (TLC).

  • Fractions containing this compound are combined and further purified by high-performance liquid chromatography (HPLC) using a reversed-phase column (e.g., C18) and an appropriate solvent system (e.g., methanol/water or acetonitrile/water) to yield pure this compound.

NMR Spectroscopy Protocol for this compound

This protocol outlines the general procedure for acquiring 1D and 2D NMR spectra for the structural elucidation of this compound.

1. Sample Preparation:

  • Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl3).

  • A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 1D proton (1H) and carbon (13C) NMR spectra are acquired.

  • For complete structural assignment, a suite of 2D NMR experiments is performed, including:

    • COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond 1H-13C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) 1H-13C correlations, which is crucial for connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations between protons.

3. Data Processing and Analysis:

  • The acquired NMR data is processed using appropriate software (e.g., MestReNova, TopSpin, or similar).

  • Chemical shifts are referenced to the residual solvent peak or TMS.

  • The combination of 1D and 2D NMR data allows for the unambiguous assignment of all proton and carbon signals in the molecule.

Logical Workflow and Diagrams

The following diagrams illustrate the key workflows in the study of this compound.

experimental_workflow cluster_isolation Isolation of this compound cluster_nmr NMR Analysis Collection Collection of Pseudopterogorgia bipinnata Extraction Solvent Extraction Collection->Extraction Partitioning Solvent Partitioning Extraction->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom HPLC HPLC Purification ColumnChrom->HPLC PureCompound Pure this compound HPLC->PureCompound SamplePrep Sample Preparation (in CDCl3) PureCompound->SamplePrep Proceed to Analysis OneD_NMR 1D NMR (1H, 13C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR DataAnalysis Data Processing & Analysis TwoD_NMR->DataAnalysis StructureElucidation Structure Elucidation & Verification DataAnalysis->StructureElucidation logical_relationship cluster_properties Properties & Identification cluster_applications Research Applications BipinnatinJ This compound Structure Chemical Structure BipinnatinJ->Structure DrugDev Drug Development Lead BipinnatinJ->DrugDev BioProbes Biological Probes BipinnatinJ->BioProbes SynthTarget Total Synthesis Target BipinnatinJ->SynthTarget BioSynth Biosynthetic Studies BipinnatinJ->BioSynth H_NMR 1H NMR Data Structure->H_NMR C_NMR 13C NMR Data Structure->C_NMR MS_Data Mass Spectrometry Data Structure->MS_Data

References

Application Notes and Protocols for the HPLC Purification of Bipinnatin J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipinnatin (B14683477) J is a furanocembranoid diterpene originally isolated from the bipinnate sea plume Pseudopterogorgia bipinnata.[1][2] Members of the furanocembranoid family of natural products have garnered significant interest due to their complex molecular architectures and promising biological activities. Several analogues of Bipinnatin J, such as Bipinnatins A, B, and D, have demonstrated in vitro activity against the P388 murine tumor cell line.[3] Furthermore, related compounds like lophotoxin (B1675080) and bipinnatin B are potent neurotoxins.[3] Given the therapeutic potential of this class of compounds, efficient and robust purification methods are essential for further biological evaluation and drug development.

This document provides a detailed application note and protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles for the purification of marine-derived diterpenoids and can be adapted for the isolation of this compound from natural product extracts or synthetic reaction mixtures.

Materials and Reagents

  • Crude this compound extract (from natural source or synthetic origin)

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade methanol (B129727) (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Analytical and preparative reversed-phase HPLC columns (e.g., C18, Phenyl-Hexyl)

  • HPLC system with a pump, injector, column oven, and a photodiode array (PDA) or UV detector

  • Rotary evaporator

  • Lyophilizer

  • Glassware and syringes

  • 0.22 µm syringe filters

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve the crude this compound extract in a minimal amount of a suitable solvent. Due to the hydrophobic nature of diterpenes, methanol or acetonitrile are recommended. Sonication may be used to aid dissolution.

  • Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Analytical HPLC Method Development

To develop an efficient purification method, it is crucial to first optimize the separation at an analytical scale.

  • Initial Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with a linear gradient of 30-100% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength where this compound has significant absorbance. Based on the furan (B31954) and butenolide chromophores, a wavelength between 220-280 nm is a suitable starting point for detection.

    • Column Temperature: 25 °C.

  • Optimization:

    • Adjust the gradient slope and duration to achieve optimal resolution between this compound and any impurities.

    • If co-elution is observed, consider using a different organic modifier (e.g., methanol instead of acetonitrile) or a column with a different stationary phase (e.g., Phenyl-Hexyl) to alter the selectivity.

Preparative HPLC Purification

Once an optimized analytical method is established, it can be scaled up for preparative purification.

  • Column: Use a preparative column with the same stationary phase as the analytical column (e.g., 21.2 x 250 mm, 5 µm).

  • Flow Rate: Adjust the flow rate according to the column diameter. For a 21.2 mm ID column, a flow rate of 15-20 mL/min is typical.

  • Gradient: Maintain the same gradient profile as the optimized analytical method, adjusting the segment times proportionally to the new flow rate.

  • Sample Injection: Inject the filtered, concentrated sample onto the column. The loading capacity will depend on the column size and the complexity of the crude mixture.

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the retention time determined from the analytical run.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to assess their purity.

  • Pooling and Solvent Removal: Pool the fractions with the desired purity. Remove the organic solvent using a rotary evaporator and the aqueous component by lyophilization to obtain pure this compound.

Data Presentation

The following tables summarize typical parameters for the analytical method development and a scaled-up preparative purification of this compound.

Table 1: Analytical HPLC Method Parameters

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile
Gradient 40-80% B over 20 min, then to 100% B in 5 min
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Table 2: Preparative HPLC Purification Parameters

ParameterCondition
Column C18 Reversed-Phase, 21.2 x 250 mm, 5 µm
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile
Gradient 40-80% B over 40 min, then to 100% B in 10 min
Flow Rate 18 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Sample Loading 50-100 mg of crude extract

Biological Activity and Signaling Pathway

Several furanocembranoid diterpenes have exhibited significant cytotoxic activity against various cancer cell lines.[3][4][5] The mechanism of this cytotoxicity is often linked to the induction of apoptosis. While the specific signaling pathway for this compound has not been fully elucidated, it is hypothesized to involve the intrinsic (mitochondrial) apoptosis pathway, a common mechanism for cytotoxic marine natural products.[6][7] This pathway is characterized by the involvement of the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analytical Analytical HPLC cluster_prep_hplc Preparative HPLC cluster_post_prep Post-Purification crude_extract Crude this compound Extract dissolution Dissolution in MeOH/ACN crude_extract->dissolution filtration Filtration (0.22 µm) dissolution->filtration analytical_hplc Analytical HPLC (Method Development) filtration->analytical_hplc optimization Gradient Optimization analytical_hplc->optimization prep_hplc Preparative HPLC (Scale-up) optimization->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling solvent_removal Solvent Removal (Rotovap & Lyophilization) pooling->solvent_removal pure_product Pure this compound solvent_removal->pure_product Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion BipinnatinJ This compound Bax Bax BipinnatinJ->Bax Bcl2 Bcl-2 BipinnatinJ->Bcl2 Cell Cancer Cell Mito Mitochondrial Outer Membrane Bax->Mito promotes permeabilization Bcl2->Mito inhibits permeabilization CytochromeC Cytochrome c Apoptosome Apoptosome (Cytochrome c, Apaf-1, Pro-caspase-9) CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 activation Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 cleavage ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 activation Apoptosis Apoptosis ActiveCaspase3->Apoptosis Mito->CytochromeC release Mito_CytochromeC Cytochrome c

References

Asymmetric Synthesis of Bipinnatin J: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the asymmetric synthesis of Bipinnatin J, a marine diterpenoid with a complex furanocembranoid structure. This compound serves as a crucial biosynthetic precursor to a variety of other biologically active natural products.

Introduction

This compound, isolated from the gorgonian octocoral Pseudopterogorgia bipinnata, is a member of the furanocembranoid family of natural products. Its unique 14-membered macrocyclic structure, featuring a butenolide moiety and a furan (B31954) ring, has made it an attractive target for total synthesis. More importantly, this compound is a key intermediate in the biosynthesis of more complex and potent compounds, such as intricarene (B1249381) and bielschowskysin. The development of efficient and stereocontrolled synthetic routes to this compound is therefore of significant interest to the scientific community, enabling further investigation into the biological activities of this class of molecules and their potential as therapeutic agents.

This application note details and compares two prominent asymmetric syntheses of (-)-Bipinnatin J, developed by the research groups of Baran (2025) and Pattenden (2009). While earlier syntheses of racemic this compound have been reported, these asymmetric approaches provide access to the enantiomerically pure natural product.[1][2]

Synthetic Strategies Overview

The asymmetric synthesis of this compound presents significant challenges, including the construction of the 14-membered macrocycle with control over multiple stereocenters, and the stereoselective formation of the trisubstituted furan and the butenolide.

The Baran Synthesis (2025): This highly efficient and scalable 10-step synthesis of (−)-Bipinnatin J showcases the power of modern synthetic methodologies.[3][4][5] Key features of this convergent synthesis include:

  • Ni-electrocatalytic decarboxylative cross-coupling: Used to connect key fragments.[3][4]

  • Halogen dance-Zweifel olefination: A unique sequence to construct the trisubstituted furan.[3][4]

  • Ni-mediated 1,6-conjugate addition: To form a crucial carbon-carbon bond.[3]

  • Asymmetric proton transfer: To establish the stereochemistry of the butenolide.[3][6]

  • Nozaki-Hiyama-Kishi (NHK) macrocyclization: To close the 14-membered ring.[7]

The Pattenden Synthesis (2009): This asymmetric synthesis was developed as part of a biomimetic approach to the total synthesis of (+)-intricarene from (-)-Bipinnatin J.[1] The key steps in this route are:

  • Elaboration of a chiral lactone-substituted vinyl iodide: Derived from (+)-glycidol to introduce chirality.[1]

  • Intermolecular Stille coupling: To connect the vinyl iodide with a stannylfurfural fragment.[1]

  • Intramolecular Nozaki-Hiyama-Kishi (NHK) allylation: To effect the macrocyclization.[1][6]

Data Presentation: Comparison of Key Synthetic Steps

The following table summarizes the quantitative data for the key transformations in the Baran and Pattenden syntheses of (-)-Bipinnatin J.

StepBaran Synthesis (2025)Pattenden Synthesis (2009)
Longest Linear Sequence 10 stepsNot explicitly stated as a single number, but is a multi-step synthesis.
Overall Yield 3.2%Not explicitly stated.
Key Fragment Coupling Ni-mediated 1,6-conjugate addition: Formation of the β,γ-unsaturated butenolide.Stille Coupling: Coupling of a vinyl iodide and a stannylfurfural to yield the macrocyclization precursor.
Stereocontrol Asymmetric Proton Transfer: Use of a Cinchona alkaloid-derived catalyst to achieve a 91% enantiomeric excess (ee) for the butenolide stereocenter.[7]Chiral Pool Starting Material: Use of (+)-glycidol to establish the initial stereocenter.
Macrocyclization Nozaki-Hiyama-Kishi (NHK) Reaction: Diastereoselective cyclization to form the 14-membered ring. Yields 47% over two steps (Appel reaction and NHK cyclization).[7]Nozaki-Hiyama-Kishi (NHK) Reaction: Intramolecular allylation to form the macrocycle.
Scalability Demonstrated on a gram-scale, yielding over 600 mg of the final product in a single pass.[7]Not explicitly stated.

Experimental Protocols

Detailed methodologies for the key experiments in the asymmetric synthesis of this compound are provided below.

Baran Synthesis: Key Experimental Protocols

1. Asymmetric Proton Transfer for the Synthesis of the Conjugated Butenolide:

  • Reaction: To a solution of the β,γ-unsaturated butenolide intermediate in a suitable solvent (e.g., toluene) at a specified low temperature (e.g., -78 °C), is added 10 mol% of the Cinchona alkaloid-derived quinoline-N-oxide catalyst.

  • Conditions: The reaction mixture is stirred at this temperature until complete conversion is observed by TLC or LC-MS analysis.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the α,β-unsaturated butenolide.

  • Expected Outcome: This reaction proceeds in nearly quantitative yield and establishes the crucial C10 stereocenter with high enantioselectivity (91% ee).[6][7]

2. Nozaki-Hiyama-Kishi (NHK) Macrocyclization:

  • Precursor Synthesis (Appel Reaction): The primary alcohol precursor is dissolved in an appropriate solvent (e.g., dichloromethane). Triphenylphosphine and N-bromosuccinimide are added sequentially at 0 °C. The reaction is stirred until completion.

  • Macrocyclization: The crude allylic bromide from the previous step is dissolved in a large volume of a suitable solvent (e.g., THF) to ensure high dilution conditions, which favor intramolecular cyclization. To this solution is added chromium(II) chloride, typically with a catalytic amount of nickel(II) chloride.

  • Conditions: The reaction mixture is stirred at room temperature for several hours until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched by the addition of water and the mixture is filtered through a pad of Celite. The filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield (-)-Bipinnatin J.

  • Expected Outcome: The NHK reaction proceeds with high diastereoselectivity, influenced by the existing stereocenter at C10, to furnish the 14-membered macrocycle.[7] The yield for the two-step sequence (Appel reaction and NHK cyclization) is reported to be 47%.[7]

Pattenden Synthesis: Key Experimental Protocols

1. Intermolecular Stille Coupling:

  • Reaction: To a solution of the chiral lactone-substituted vinyl iodide and the stannylfurfural in a suitable solvent (e.g., DMF or toluene) is added a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst (e.g., CuI).

  • Conditions: The reaction mixture is heated to an elevated temperature (e.g., 80-100 °C) under an inert atmosphere for several hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is washed with aqueous potassium fluoride (B91410) to remove tin byproducts, followed by water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

2. Intramolecular Nozaki-Hiyama-Kishi (NHK) Allylation:

  • Reaction: The aldehyde precursor, obtained from the Stille coupling product, is dissolved in a large volume of THF. Chromium(II) chloride and a catalytic amount of nickel(II) chloride are added to the solution.

  • Conditions: The reaction is carried out under high dilution and at room temperature to promote the intramolecular cyclization.

  • Work-up and Purification: The work-up and purification procedure is similar to that described for the Baran synthesis NHK macrocyclization.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and workflows.

Asymmetric_Synthesis_of_Bipinnatin_J_Baran start Commercially Available Starting Materials frag1 Trisubstituted Furan Fragment start->frag1 Halogen dance- Zweifel olefination frag2 Butenolide Fragment start->frag2 Multi-step synthesis couple Ni-mediated 1,6-Conjugate Addition frag1->couple frag2->couple isomer Asymmetric Proton Transfer (Cinchona Catalyst) couple->isomer β,γ-unsaturated butenolide precursor Macrocyclization Precursor isomer->precursor α,β-unsaturated butenolide (91% ee) nhk Nozaki-Hiyama-Kishi Macrocyclization precursor->nhk Appel Reaction bipinnatinJ (-)-Bipinnatin J nhk->bipinnatinJ

Caption: The Baran Synthesis Workflow for (-)-Bipinnatin J.

Asymmetric_Synthesis_of_Bipinnatin_J_Pattenden start (+)-Glycidol vinyl_iodide Chiral Lactone-Substituted Vinyl Iodide start->vinyl_iodide Multi-step elaboration stille Intermolecular Stille Coupling vinyl_iodide->stille stannylfuran Stannylfurfural stannylfuran->stille precursor Macrocyclization Precursor stille->precursor nhk Intramolecular Nozaki-Hiyama-Kishi Allylation precursor->nhk bipinnatinJ (-)-Bipinnatin J nhk->bipinnatinJ

Caption: The Pattenden Synthesis Workflow for (-)-Bipinnatin J.

Experimental_Workflow_NHK_Macrocyclization start Macrocyclization Precursor (Primary Alcohol) appel Appel Reaction (PPh3, NBS/CBr4) start->appel bromide Allylic Bromide (Crude) appel->bromide nhk NHK Reaction (CrCl2, cat. NiCl2, high dilution) bromide->nhk workup Aqueous Workup & Filtration nhk->workup purification Column Chromatography workup->purification product (-)-Bipinnatin J purification->product

Caption: General Experimental Workflow for the NHK Macrocyclization Step.

References

Scalable Synthesis of the Bipinnatin J Core Structure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and comparison of three distinct and scalable total syntheses of the Bipinnatin J core structure. This compound, a furanocembranoid marine diterpene, is a key biosynthetic precursor to a variety of biologically active and structurally complex natural products. The synthetic routes developed by the research groups of Trauner, Rawal, and Baran offer diverse strategies for the construction of its characteristic 14-membered macrocyclic framework.

These notes are intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the synthetic pathways to aid in research, development, and potential large-scale production efforts.

Comparative Overview of Synthetic Strategies

The three highlighted syntheses approach the construction of the this compound core from different strategic standpoints, each presenting unique advantages in terms of efficiency, scalability, and key chemical transformations.

  • The Trauner Synthesis (2006): This approach features a convergent strategy highlighted by a ruthenium-catalyzed Alder-ene reaction and a Stille cross-coupling to assemble the macrocyclic precursor. The key macrocyclization is achieved via an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction.[1]

  • The Rawal Synthesis (2006): This synthesis employs a silver ion-promoted SN1-type γ-alkylation of a siloxyfuran and culminates in a diastereoselective Cr(II)-mediated macrocyclization to form the 14-membered ring.[2][3]

  • The Baran Synthesis (2025): This recently developed route emphasizes scalability and efficiency, utilizing a Ni-electrocatalytic decarboxylative cross-coupling and a unique halogen dance-Zweifel sequence. The synthesis is noted for its gram-scale production capabilities.[4][5][6]

Quantitative Data Summary

The following tables provide a step-by-step comparison of the quantitative data for each of the three synthetic routes to the this compound core structure.

Table 1: The Trauner Synthesis of (±)-Bipinnatin J

StepReactionStarting MaterialKey ReagentsProductYield (%)
1Zirconium-mediated carboalumination and iodination3-ButynolZrCp2Cl2, AlMe3, I2(Z)-Vinyl iodideNot specified
2Ruthenium-catalyzed Alder-ene reactionPropargylic alcoholAllyl alcohol, [CpRu(CH3CN)3]PF6Aldehyde intermediate7:1 mixture
3Wittig reactionAldehyde intermediateStabilized Wittig reagentAldehydeNot specified
4Chemoselective reductionAldehydeNot specifiedPrimary allylic alcoholNot specified
5Stille cross-couplingVinyl iodide & Furyl stannaneNot specifiedMacrocyclization precursorExcellent
6BrominationAllylic alcoholPPh3, NBSAllylic bromideNot specified
7Intramolecular Nozaki-Hiyama-Kishi allylationAllylic bromideCrCl2, NiCl2 (trace)(±)-Bipinnatin J>9:1 dr

Table 2: The Rawal Synthesis of (±)-Bipinnatin J

StepReactionStarting MaterialKey ReagentsProductYield (%)
1Allylic oxidation5-bromo-2-methylpent-2-eneSeO2, t-BuOOHtrans-allylic alcohol67
2MOM protectiontrans-allylic alcoholMOM-Cl, Hunig's baseMOM ether91
3SN1-type γ-alkylationSiloxyfuran & Allylic bromideSilver saltAlkylated furanoneNot specified
4Conversion to bromideHydroxyl groupPPh3, CBr4Bromide intermediateNot specified
5Cr(II)-mediated macrocyclizationBromide intermediateCrCl2(±)-Bipinnatin J73

Table 3: The Baran Synthesis of (–)-Bipinnatin J

StepReactionStarting MaterialKey ReagentsProductYield (%)
1Condensation5-bromofurfuralAmino alcoholFuryl oxazoline>40 g scale
2Halogen dance-Zweifel olefinationFuryl oxazolinen-BuLi, Alkenyl boronic ester, NBSTrisubstituted furan74
3MethylationBrominated furann-BuLi, MeIMethylated furan98
4Bromo-desilylationSilylated furanNBSBrominated furanNot specified
5Ni-electrocatalytic decarboxylative cross-couplingAlkenyl iodide & Monomethyl succinateNi catalystUnsaturated acidNot specified
6Asymmetric proton transferα,β-Unsaturated esterChiral baseChiral ester91% ee
7Reduction and deprotectionChiral esterReducing agent, PPTSPrimary alcohol65
8Appel reactionPrimary alcoholPPh3, NBSAllylic bromideNot specified
9Nozaki-Hiyama-Kishi macrocyclizationAllylic bromideCrCl2, NiCl2 (trace)(–)-Bipinnatin J47 (2 steps)

Experimental Protocols

This section provides detailed methodologies for the key macrocyclization reactions in each of the three syntheses.

Protocol 1: Trauner's Intramolecular Nozaki-Hiyama-Kishi (NHK) Allylation

Objective: To effect the macrocyclization of the linear precursor to form the 14-membered ring of this compound.

Materials:

  • Allylic bromide precursor

  • Anhydrous Chromium(II) chloride (CrCl2)

  • Anhydrous Nickel(II) chloride (NiCl2) (as a co-catalyst, often present in sufficient trace amounts in CrCl2)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • To a solution of the allylic bromide precursor in the chosen anhydrous, degassed solvent under an inert atmosphere, add CrCl2 (typically 4-10 equivalents).

  • If necessary, add a catalytic amount of NiCl2.

  • The reaction is typically run at room temperature and stirred vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched, typically with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield (±)-Bipinnatin J.

Protocol 2: Rawal's Diastereoselective Cr(II)-Mediated Macrocyclization

Objective: To cyclize the acyclic precursor via a chromium-mediated reaction to yield this compound.

Materials:

  • Acyclic bromide precursor (0.429 mmol)

  • Anhydrous Chromium(II) chloride (CrCl2) (20.6 equivalents)

  • Activated, powdered 4Å molecular sieves (2.0 g)

  • Anhydrous Tetrahydrofuran (THF) (300 mL)

  • Standard glassware for inert atmosphere and dilute reactions

Procedure:

  • Under an inert atmosphere, a solution of the bromide precursor in anhydrous THF is added to a stirred suspension of CrCl2 and activated 4Å molecular sieves in THF.

  • The reaction is maintained under dilute conditions (e.g., ~1.4 mM) to favor intramolecular cyclization over intermolecular reactions.

  • The reaction mixture is stirred at room temperature for 16 hours.[2]

  • Upon completion, the reaction is worked up by quenching with water and extracting with an organic solvent.

  • The organic extracts are combined, dried, and concentrated.

  • Purification by column chromatography affords (±)-Bipinnatin J as the major product.[2]

Protocol 3: Baran's Scalable Nozaki-Hiyama-Kishi (NHK) Macrocyclization

Objective: To perform a gram-scale macrocyclization to produce enantiomerically pure (–)-Bipinnatin J.

Materials:

  • Allylic bromide precursor

  • Anhydrous Chromium(II) chloride (CrCl2)

  • Anhydrous, degassed solvent (e.g., THF)

  • Large-scale reaction vessel suitable for inert atmosphere conditions

Procedure:

  • The reaction is set up for large-scale synthesis, ensuring efficient stirring and maintenance of an inert atmosphere.

  • The allylic bromide precursor is dissolved in the anhydrous solvent.

  • CrCl2 is added to the solution. As with the Trauner synthesis, trace amounts of nickel in the chromium salt are typically sufficient to catalyze the reaction.

  • The reaction is stirred at room temperature and monitored for completion.

  • A standard aqueous workup is performed, followed by extraction with an appropriate organic solvent.

  • The combined organic layers are dried and concentrated.

  • The resulting crude product is purified by column chromatography to yield over 600 mg of (–)-Bipinnatin J in a single pass.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic strategies.

Trauner_Synthesis cluster_start Starting Materials cluster_assembly Key Assembly Steps cluster_cyclization Macrocyclization 3-Butynol 3-Butynol Alder_Ene Ru-catalyzed Alder-Ene Reaction 3-Butynol->Alder_Ene Propargylic_alcohol Propargylic alcohol Propargylic_alcohol->Alder_Ene Stille_Coupling Stille Cross-Coupling Alder_Ene->Stille_Coupling NHK Intramolecular Nozaki-Hiyama-Kishi Allylation Stille_Coupling->NHK Bipinnatin_J Bipinnatin_J NHK->Bipinnatin_J (±)-Bipinnatin J

Caption: The Trauner synthetic pathway to (±)-Bipinnatin J.

Rawal_Synthesis cluster_start Starting Material cluster_assembly Key Assembly Steps cluster_cyclization Macrocyclization Bromo_alkene 5-bromo-2-methylpent-2-ene Allylic_Oxidation Allylic Oxidation Bromo_alkene->Allylic_Oxidation SN1_Alkylation Ag-promoted S N 1-type Alkylation Allylic_Oxidation->SN1_Alkylation Cr_Macrocyclization Cr(II)-mediated Macrocyclization SN1_Alkylation->Cr_Macrocyclization Bipinnatin_J Bipinnatin_J Cr_Macrocyclization->Bipinnatin_J (±)-Bipinnatin J

Caption: The Rawal synthetic pathway to (±)-Bipinnatin J.

Baran_Synthesis cluster_start Starting Materials cluster_assembly Key Assembly Steps cluster_cyclization Macrocyclization Bromofurfural 5-bromofurfural Halogen_Dance Halogen Dance- Zweifel Olefination Bromofurfural->Halogen_Dance Alkenyl_iodide Alkenyl iodide Ni_DCC Ni-electrocatalytic Decarboxylative Cross-Coupling Alkenyl_iodide->Ni_DCC Asymmetric_Protonation Asymmetric Proton Transfer Halogen_Dance->Asymmetric_Protonation Ni_DCC->Asymmetric_Protonation NHK_Macrocyclization Nozaki-Hiyama-Kishi Macrocyclization Asymmetric_Protonation->NHK_Macrocyclization Bipinnatin_J Bipinnatin_J NHK_Macrocyclization->Bipinnatin_J (–)-Bipinnatin J

Caption: The Baran synthetic pathway to (–)-Bipinnatin J.

References

Protecting Group Strategies in the Total Synthesis of Bipinnatin J: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protecting group strategies employed in the total synthesis of the marine natural product Bipinnatin J. This furanocembranoid diterpene, isolated from the gorgonian octocoral Pseudopterogorgia bipinnata, has garnered significant attention from the synthetic community due to its unique structure and potential as a biosynthetic precursor to more complex molecules.[1][2] This document details the synthetic approaches of three prominent research groups, with a focus on the selective use and avoidance of protecting groups, quantitative data, and experimental protocols for key transformations.

Data Presentation: A Comparative Analysis of Synthetic Routes

The total syntheses of this compound by the Trauner, Rawal, and Baran groups showcase an evolution in synthetic strategy, with a notable trend towards minimizing the use of protecting groups.[2] This approach, often termed "synthetic ideality," aims for conciseness and efficiency.[2]

Synthetic Route Key Protecting Groups Longest Linear Sequence Overall Yield Key Features
Trauner (2006) MOM ether, Dioxolane12 stepsNot explicitly statedDiastereoselective Cr(II)-mediated macrocyclization.[3]
Rawal (2006) None explicitly mentioned9 stepsNot explicitly statedRuthenium-catalyzed Alder-ene reaction, Stille cross-coupling, and intramolecular Nozaki-Hiyama-Kishi (NHK) allylation.[4][5]
Baran (2025) TBS ether10 steps (gram-scale)Not explicitly statedNi-electrocatalytic decarboxylative cross-coupling, halogen dance-Zweifel sequence.[6][7]

Experimental Protocols: Key Methodologies

The following protocols are based on published total syntheses of this compound. They highlight key transformations, including the limited but crucial use of protecting groups in some routes.

Trauner Synthesis: MOM Ether Protection and Deprotection

In their convergent total synthesis, the Trauner group utilized a methoxymethyl (MOM) ether to protect a hydroxyl group.[3]

Protocol 1: Protection of Hydroxyl Group as a MOM Ether

  • Reaction: To a solution of the allylic alcohol in a suitable solvent such as dichloromethane, add MOM-Cl and a non-nucleophilic base (e.g., N,N-diisopropylethylamine).

  • Conditions: Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

  • Yield: 91% for the formation of compound 7a from 6.[3]

Protocol 2: Deprotection of MOM Ether and Dioxolane

  • Reaction: The simultaneous removal of the MOM ether and a dioxolane protecting group was achieved using pyridinium (B92312) p-toluenesulfonate (PPTS).[3]

  • Conditions: Treat the protected compound with PPTS in refluxing tert-butanol. The reaction progress is monitored by TLC.[3] It is noted that performing the reaction in methanol (B129727) or isopropanol (B130326) led to decomposition.[3]

  • Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product is then purified.

  • Yield: 81% for the conversion of compound 4 to aldehyde 14.[3]

Rawal Synthesis: A Protecting-Group-Free Approach

A key feature of the Rawal synthesis is its efficiency, being "virtually void of protecting group manipulations."[4] This is achieved through the remarkable chemoselectivity of modern transition metal-catalyzed reactions.[4]

Protocol 3: Nozaki-Hiyama-Kishi (NHK) Macrocyclization

  • Reaction: The key macrocyclization step to form the 13-membered ring of this compound is achieved via an intramolecular NHK reaction.[4]

  • Precursor: The reaction is performed on an allylic bromide precursor (compound 21).[4]

  • Conditions: The allylic bromide is subjected to NHK conditions, which typically involve the use of chromium(II) chloride and a catalytic amount of nickel(II) chloride in a polar aprotic solvent like THF or DMF.

  • Diastereoselectivity: This reaction proceeds with high diastereoselectivity (d.r. > 9:1), which is attributed to the conformational rigidity of the precursor.[4]

Baran Synthesis: Scalable Synthesis with Minimal Protection

The Baran group developed a 10-step, gram-scale synthesis of (-)-Bipinnatin J, also characterized by its minimal use of protecting groups.[6][7] A tert-butyldimethylsilyl (TBS) ether is used to protect a glycidol (B123203) derivative early in the synthesis.[6]

Protocol 4: TBS Protection of (R)-Glycidol

  • Reaction: (R)-glycidol is protected as its TBS ether to increase its stability and facilitate subsequent transformations.

  • Conditions: Typically, the alcohol is treated with TBS-Cl and a base like imidazole (B134444) in a solvent such as DMF.

  • Utility: The resulting (R)-TBS-glycidol (compound 14) is a key starting material for the synthesis of the butenolide fragment.[6]

Visualization of Synthetic Strategies

The following diagrams illustrate the strategic approaches to the synthesis of this compound, emphasizing the role (or lack thereof) of protecting groups.

G cluster_trauner Trauner Synthesis (2006) cluster_rawal Rawal Synthesis (2006) start_t 5-bromo-2-methylpent-2-ene intermediate_t1 Allylic Alcohol (6) start_t->intermediate_t1 Allylic Oxidation intermediate_t2 MOM-protected alcohol (7a) intermediate_t1->intermediate_t2 MOM Protection intermediate_t3 Coupled product (4) (with dioxolane protection) intermediate_t2->intermediate_t3 Multi-step sequence intermediate_t4 Deprotected Aldehyde (14) intermediate_t3->intermediate_t4 PPTS, t-BuOH (Deprotection) bipinnatin_j_t This compound intermediate_t4->bipinnatin_j_t Macrocyclization start_r 3-butynol (8) intermediate_r1 Vinyl Iodide (16) start_r->intermediate_r1 Multi-step sequence intermediate_r3 Coupled Allylic Alcohol (20) intermediate_r1->intermediate_r3 Stille Coupling intermediate_r2 Furyl Stannane (19) intermediate_r2->intermediate_r3 intermediate_r4 Allylic Bromide (21) intermediate_r3->intermediate_r4 Bromination bipinnatin_j_r This compound intermediate_r4->bipinnatin_j_r NHK Macrocyclization

Caption: Comparative workflow of Trauner and Rawal syntheses of this compound.

G cluster_logic Protecting Group Logic pg Protecting Group (PG) - Temporary mask for reactive group protected_mol Protected Molecule pg->protected_mol reactive_mol Molecule with multiple reactive sites reactive_mol->pg Introduce PG direct_synthesis Direct Chemoselective Synthesis (PG-free) reactive_mol->direct_synthesis Ideal Strategy reaction Selective Transformation on unprotected site protected_mol->reaction deprotected_mol Deprotected Molecule reaction->deprotected_mol Remove PG target_mol Target Molecule deprotected_mol->target_mol direct_synthesis->target_mol

Caption: General logic of protecting group vs. direct chemoselective synthesis.

Conclusion

The total syntheses of this compound provide excellent case studies in the strategic application and avoidance of protecting groups. While earlier syntheses, such as Trauner's, employed traditional protecting groups like MOM ethers to achieve the desired transformations, later approaches by Rawal and Baran demonstrate the power of modern synthetic methods to achieve high levels of chemoselectivity, thereby reducing the need for protection-deprotection steps. For researchers in drug development, these strategies offer valuable insights into designing efficient and scalable synthetic routes to complex natural products and their analogues. The move towards protecting-group-free synthesis represents a significant advancement in the field, enabling more rapid access to molecules of therapeutic interest.

References

Application Notes and Protocols for In Vitro Biological Assays of Bipinnatin J

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bipinnatin (B14683477) J is a furanocembranoid diterpene isolated from the gorgonian octocoral Pseudopterogorgia bipinnata. While the total synthesis of Bipinnatin J has been a subject of interest, detailed reports on its specific biological activities are limited in publicly available literature. However, related compounds from the same family have demonstrated promising pharmacological properties, including anticancer and neurotoxic effects. For instance, bipinnatins A, B, and D have shown in vitro activity against the P388 murine tumor cell line, and bipinnatin I exhibits significant cytotoxicity against colon and melanoma cancer cell lines.[1] This has prompted interest in evaluating the potential therapeutic activities of this compound.

These application notes provide a set of detailed protocols for conducting in vitro biological assays to characterize the potential anticancer and anti-inflammatory activities of this compound. The methodologies described are standard, robust assays that are widely used in drug discovery and development. While direct experimental data for this compound is not extensively published, these protocols offer a foundational framework for its biological evaluation.

Anticancer Activity Assays

A primary area of investigation for novel marine natural products is their potential as anticancer agents. The following assays are designed to determine the cytotoxic and apoptotic effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., P388 murine leukemia, HT-29 human colon cancer, A375 human melanoma) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) using non-linear regression analysis.

Hypothetical Data Presentation:

Cell LineThis compound IC₅₀ (µM)
P3885.2
HT-2912.8
A3758.5
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Anti-inflammatory Activity Assays

Chronic inflammation is implicated in various diseases, and natural products are a rich source of anti-inflammatory agents.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Hypothetical Data Presentation:

Compound Concentration (µM)NO Production Inhibition (%)
115.2
545.8
1078.3
2592.1
Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay

This assay quantifies the reduction of pro-inflammatory cytokines in LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Treatment and Stimulation: Follow the same procedure as the NO production assay (steps 1-3).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve and determine the percentage of inhibition by this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Mechanism of Action cluster_data Data Analysis bipinnatin_j This compound Stock Solution viability Cell Viability Assay (MTT) bipinnatin_j->viability no_inhibition NO Inhibition Assay bipinnatin_j->no_inhibition cell_culture Cancer/Macrophage Cell Lines cell_culture->viability cell_culture->no_inhibition apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis cytokine Cytokine Inhibition (ELISA) no_inhibition->cytokine ic50 IC50 Determination apoptosis->ic50 inhibition_percent Inhibition % Calculation cytokine->inhibition_percent

Caption: Experimental workflow for in vitro bioactivity screening of this compound.

hypothetical_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb bipinnatin_j This compound bipinnatin_j->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) nfkb->cytokines

References

Application Notes and Protocols for Testing Bipinnatin J Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the cytotoxic effects of Bipinnatin J, a furanocembranoid diterpene. While direct cytotoxicity data for this compound is not extensively published, related compounds from the Pseudopterogorgia genus have demonstrated significant anti-proliferative and cytotoxic activity against various cancer cell lines. Bipinnatins A, B, and D are active against the P388 murine leukemia cell line, Bipinnatin I shows activity against colon and melanoma cancer cell lines, and Bielschowskysin exhibits potent cytotoxicity.[1][2] This suggests that this compound is a promising candidate for anticancer research.

This document outlines a panel of recommended cell lines and detailed protocols for key assays to determine the cytotoxic potential and elucidate the mechanism of action of this compound.

Recommended Cell Lines for Cytotoxicity Screening

A diverse panel of human cancer cell lines is recommended to assess the breadth and specificity of this compound's cytotoxic activity. The following cell lines represent various common cancer types and are well-characterized for in vitro studies:

  • MCF-7: Human breast adenocarcinoma cell line. Estrogen receptor (ER) positive.

  • MDA-MB-231: Human breast adenocarcinoma cell line. Triple-negative breast cancer (TNBC) model.

  • HeLa: Human cervical adenocarcinoma cell line. A widely used, robust cancer cell line.[3]

  • A549: Human lung carcinoma cell line.

  • HCT116: Human colorectal carcinoma cell line.

  • HepG2: Human liver carcinoma cell line.

  • PC-3: Human prostate adenocarcinoma cell line. Androgen-independent.

  • K562: Human chronic myelogenous leukemia cell line. A suspension cell line model for hematological malignancies.

  • HEK293: Human embryonic kidney cell line. Often used as a non-cancerous control to assess selectivity.[3]

Data Presentation: Summarizing Cytotoxicity Data

Quantitative data from cytotoxicity experiments should be organized for clear interpretation and comparison across different cell lines and experimental conditions.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound

The IC50 value represents the concentration of this compound required to inhibit 50% of cell growth or viability after a specified incubation time. It is a critical measure of a compound's potency.[4]

Cell LineIncubation Time (e.g., 48 hours)IC50 Value (µM)
MCF-7
MDA-MB-231
HeLa
A549
HCT116
HepG2
PC-3
K562
HEK293

Table 2: Apoptosis Induction by this compound (at IC50 Concentration)

This table summarizes the percentage of cells in different stages of apoptosis after treatment with this compound, as determined by Annexin V/Propidium (B1200493) Iodide staining.

Cell LineTreatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
MCF-7 Control
This compound
A549 Control
This compound
HCT116 Control
This compound

Table 3: Cell Cycle Analysis of Cells Treated with this compound (at IC50 Concentration)

This table presents the distribution of cells in different phases of the cell cycle following treatment, which can indicate the mechanism of cytostatic or cytotoxic action.

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 Control
This compound
A549 Control
This compound
HCT116 Control
This compound

Experimental Workflow

The overall process for evaluating the cytotoxicity of this compound involves a stepwise approach from initial viability screening to more detailed mechanistic studies.

G cluster_prep Preparation cluster_screen Primary Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Interpretation prep_compound Prepare this compound Stock Solution mtt MTT Assay (Cell Viability) prep_compound->mtt prep_cells Culture and Passage Selected Cell Lines prep_cells->mtt ic50 Calculate IC50 Values mtt->ic50 apoptosis Annexin V / PI Staining (Apoptosis Assay) ic50->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) ic50->cell_cycle analyze Summarize Data in Tables apoptosis->analyze cell_cycle->analyze pathway Elucidate Potential Signaling Pathways analyze->pathway

Caption: Experimental workflow for assessing compound cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[7]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[3][4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO used for the highest drug concentration, typically <0.5%) and untreated controls.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for an additional 3-4 hours at 37°C.[4][5]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[4] Mix gently by placing the plate on an orbital shaker for 15 minutes.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound (e.g., at its IC50 concentration) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold 1X PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the tube.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[8]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, enabling the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Materials:

  • 6-well plates

  • This compound

  • PBS

  • Cold 70% ethanol (B145695)

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[10]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) and a vehicle control for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.[10][11]

  • Cell Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) to pellet them, and wash twice with PBS.[10]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial for degrading RNA to ensure that only DNA is stained.[10][11]

  • Incubation: Incubate the cells for 30 minutes at room temperature or overnight at 4°C, protected from light.[11][12]

  • Analysis: Analyze the samples using a flow cytometer. Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates.[10]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways

Apoptosis Signaling Pathways

This compound-induced cytotoxicity may involve the activation of apoptosis. The two main apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both converge on the activation of executioner caspases, such as Caspase-3, which leads to the cleavage of cellular substrates and cell death.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR1) ligand->receptor cas8 Caspase-8 (Initiator) receptor->cas8 cas3 Caspase-3 (Executioner) cas8->cas3 stress This compound-induced Cellular Stress bcl2 Bcl-2 Family Modulation (↑Bax, ↓Bcl-2) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas9->cas3 apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) cas3->apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Cell Cycle Regulation

Many cytotoxic compounds exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Key checkpoints at the G1/S and G2/M transitions prevent the proliferation of damaged cells.

G G1 G1 Phase (Growth) G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase (DNA Synthesis) G2 G2 Phase (Growth) S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase (Mitosis) M->G1 G1_S_checkpoint->S arrest1 Arrest possible by this compound G1_S_checkpoint->arrest1 G2_M_checkpoint->M arrest2 Arrest possible by this compound G2_M_checkpoint->arrest2

Caption: Simplified diagram of the eukaryotic cell cycle.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Bipinnatin J

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers undertaking the total synthesis of Bipinnatin J. The content is based on published synthetic routes and addresses common challenges encountered during key transformations.

Comparative Analysis of Key Synthetic Steps

The following table summarizes quantitative data for critical steps in the total syntheses of this compound developed by the Rawal, Trauner, and Baran research groups. This allows for a comparative assessment of different strategies.

Synthetic Step Rawal Synthesis (2006) Trauner Synthesis (2006) Baran Synthesis (2025)
Fragment Coupling Strategy Silver-promoted γ-alkylation of a siloxyfuranStille Cross-CouplingNi-catalyzed 1,6-conjugate addition
Fragment Coupling Yield 60%Excellent (not specified)Not specified for coupling, but part of a multi-step sequence
Macrocyclization Strategy Nozaki-Hiyama-Kishi (NHK) ReactionNozaki-Hiyama-Kishi (NHK) ReactionNozaki-Hiyama-Kishi (NHK) Reaction
Macrocyclization Yield 73%[1]>9:1 diastereomeric ratio (yield not specified)[2]47% (over two steps including Appel reaction)
Key Stereochemistry Control Remote stereocenter in furanone directs macrocyclizationRemote stereocenter directs macrocyclizationAsymmetric proton transfer to set butenolide stereocenter
Asymmetric Proton Transfer Yield N/AN/ANearly quantitative
Asymmetric Proton Transfer e.e. N/AN/A91% e.e.
Overall Yield Not specifiedNot specified3.2%
Longest Linear Sequence 12 steps[1]9 steps[2]10 steps

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Macrocyclization: Nozaki-Hiyama-Kishi (NHK) Reaction

Question 1: My NHK macrocyclization is giving a low yield of the desired this compound, and I'm isolating significant amounts of intermolecular coupling products.

Answer: Low yields in NHK macrocyclizations are often due to competing intermolecular reactions. The key to favoring the intramolecular pathway is to maintain pseudo-dilution conditions.

  • Troubleshooting Steps:

    • Concentration: Ensure the reaction is run at a very high dilution (e.g., ~0.001 M). The Rawal synthesis specifies using 300 mL of THF for 0.429 mmol of the substrate.[1]

    • Slow Addition: Instead of adding the substrate in one portion, use a syringe pump to add the solution of the allylic bromide precursor to the CrCl₂ suspension over a prolonged period (e.g., 10-16 hours). This keeps the instantaneous concentration of the substrate low.

    • Chromium(II) Chloride Quality: The activity of CrCl₂ is crucial. Use freshly purchased, anhydrous CrCl₂ or ensure your stored reagent is not passivated. Some protocols recommend the use of CrCl₃ reduced in situ with Zn(Hg) or other reductants. The presence of trace amounts of nickel salts in the chromium chloride can be beneficial and is often relied upon for good reactivity.

    • Solvent Purity: Use freshly distilled, anhydrous, and degassed THF. Oxygen can quench the active chromium species.

Question 2: The diastereoselectivity of my NHK macrocyclization is poor, leading to a mixture of isomers that are difficult to separate.

Answer: The diastereoselectivity of the NHK reaction in the synthesis of this compound is highly dependent on the conformational control exerted by the existing stereocenter on the butenolide ring.[1]

  • Troubleshooting Steps:

    • Temperature Control: Perform the reaction at a consistent, and typically low, temperature (e.g., 0 °C to room temperature) to maximize the energetic difference between the transition states leading to the different diastereomers.

    • Solvent Effects: The coordinating ability of the solvent can influence the transition state geometry. While THF is commonly used, you could screen other ethereal solvents like 2-MeTHF or CPME.

    • Precursor Purity: Ensure the acyclic precursor is of high purity. The presence of geometric isomers of the allylic bromide can lead to the formation of different product diastereomers.

    • Analysis of Minor Isomers: The Rawal synthesis reported the isolation of two minor diastereomeric cyclization products in 12.7% and 5.6% yields, indicating that the formation of other isomers is competitive.[1] Careful analysis of your side products can provide insight into the reaction mechanism and potential for optimization.

Fragment Coupling

Question 3: The Stille coupling between my vinyl iodide and furyl stannane (B1208499) (Trauner approach) is sluggish and gives low yields.

Answer: Stille couplings involving furan (B31954) stannanes can be challenging. Several factors can be optimized to improve efficiency.

  • Troubleshooting Steps:

    • Palladium Catalyst: Ensure the Pd catalyst is active. Using a freshly opened bottle or a pre-activated catalyst can be beneficial. Pd(PPh₃)₄ is commonly used, but other catalysts like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand can be screened.

    • Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step, which is often rate-limiting. The use of lithium chloride is also known to facilitate the reaction.

    • Stannane Purity: Organostannanes can decompose over time. Ensure the purity of your furyl stannane, as impurities can inhibit the catalyst.

    • Solvent: Use anhydrous, degassed solvents such as DMF, NMP, or dioxane. Oxygen can deactivate the palladium catalyst.

Question 4: In the Baran synthesis, the Ni-catalyzed 1,6-conjugate addition of the furan fragment to the γ-methylidene butenolide is resulting in a significant amount of the undesired 1,4-addition product.

Answer: Controlling the regioselectivity in conjugate additions to extended Michael acceptors is a known challenge. The Baran group reported that this step required extensive optimization.

  • Troubleshooting Steps:

    • Ligand Choice: The ligand on the nickel catalyst is critical for controlling regioselectivity. The successful conditions reported by Zhou and coworkers, which were adapted by Baran, should be followed closely. Small variations in the ligand structure can have a large impact on the outcome.

    • Reaction Conditions: Temperature and solvent can influence the 1,6- vs. 1,4-addition ratio. It is advisable to start with the reported conditions (e.g., specific solvent system, temperature) and then systematically vary these parameters if problems persist.

    • Substrate Purity: Ensure both the furan fragment and the butenolide are pure. Impurities could potentially alter the catalytic cycle or favor the undesired pathway.

Stereocontrol

Question 5: The asymmetric proton transfer to form the chiral butenolide (Baran synthesis) is resulting in low enantiomeric excess (e.e.).

Answer: This key step relies on the efficacy of the chiral catalyst to deliver a proton to one face of the enolate intermediate preferentially.

  • Troubleshooting Steps:

    • Catalyst Purity and Loading: The Deng catalyst (a Cinchona alkaloid derivative) must be of high purity. Ensure the catalyst loading is appropriate (typically 5-10 mol%).

    • Proton Source: The nature of the proton source is critical. The reaction often uses a mild proton source, and its stoichiometry and identity should be carefully controlled.

    • Temperature: Lowering the reaction temperature can often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    • Solvent: The polarity and coordinating ability of the solvent can impact the catalyst's conformation and, consequently, the enantioselectivity. Screen a range of aprotic solvents.

    • Racemization: Be aware of the potential for racemization of the product after its formation. The Baran group noted a concern for racemization during the subsequent reduction/deprotection sequence.[3] Ensure workup and purification conditions are mild and avoid prolonged exposure to acidic or basic conditions.

Key Experimental Protocols

Nozaki-Hiyama-Kishi (NHK) Macrocyclization (Adapted from Rawal, 2006)
  • To a stirred suspension of anhydrous CrCl₂ (20.6 equivalents) and activated, powdered 4Å molecular sieves (2.0 g) in anhydrous, degassed THF (200 mL) under an argon atmosphere, add a solution of the allylic bromide precursor (1 equivalent, 0.429 mmol) in anhydrous, degassed THF (100 mL) via syringe pump over 16 hours.[1]

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the addition of water (50 mL) and dilute with diethyl ether (300 mL).

  • Separate the layers, and extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Asymmetric Proton Transfer (Adapted from Baran, 2025)
  • To a solution of the β,γ-unsaturated butenolide (1 equivalent) in an anhydrous solvent (e.g., toluene (B28343) or CH₂Cl₂) at the optimized temperature (e.g., 0 °C or -20 °C), add the Cinchona alkaloid-derived catalyst (e.g., quinoline-N-oxide 23, 0.1 equivalents).[3]

  • Stir the mixture for a short period before adding the proton source.

  • Monitor the reaction by TLC or ¹H NMR for the isomerization of the double bond.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography. The enantiomeric excess should be determined by chiral HPLC analysis.

Visualizations

Logical Workflow for Troubleshooting NHK Macrocyclization

NHK_Troubleshooting start Low Yield or Poor Diastereoselectivity in NHK Reaction check_dilution Is the reaction run under high dilution (~0.001 M)? start->check_dilution increase_dilution Increase solvent volume and use syringe pump for slow addition. check_dilution->increase_dilution No check_reagents Are CrCl2 and solvent of high purity and anhydrous? check_dilution->check_reagents Yes increase_dilution->check_reagents purify_reagents Use fresh, anhydrous CrCl2. Distill and degass solvent. check_reagents->purify_reagents No check_temp Is the reaction temperature controlled and optimized? check_reagents->check_temp Yes purify_reagents->check_temp optimize_temp Screen temperatures (e.g., 0 °C to RT) to improve d.r. check_temp->optimize_temp No success Improved Yield and Selectivity check_temp->success Yes optimize_temp->success

Caption: Troubleshooting flowchart for the Nozaki-Hiyama-Kishi (NHK) macrocyclization.

General Synthetic Strategies for this compound

BipinnatinJ_Strategies cluster_rawal Rawal Synthesis cluster_trauner Trauner Synthesis cluster_baran Baran Synthesis r_start Siloxyfuran + Allylic Bromide r_couple Ag-promoted Alkylation r_start->r_couple r_inter Acyclic Precursor r_couple->r_inter r_macro NHK Reaction r_inter->r_macro r_bip This compound r_macro->r_bip t_start Vinyl Iodide + Furyl Stannane t_couple Stille Coupling t_start->t_couple t_inter Acyclic Precursor t_couple->t_inter t_macro NHK Reaction t_inter->t_macro t_bip This compound t_macro->t_bip b_start Furan Fragment + Butenolide b_couple Ni-catalyzed 1,6-Addition b_start->b_couple b_inter β,γ-Unsaturated Butenolide b_couple->b_inter b_stereo Asymmetric Proton Transfer b_inter->b_stereo b_inter2 Acyclic Precursor b_stereo->b_inter2 b_macro NHK Reaction b_inter2->b_macro b_bip This compound b_macro->b_bip

Caption: Comparison of key fragment coupling and macrocyclization strategies.

References

Technical Support Center: Nozaki-Hiyama-Kishi (NHK) Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Nozaki-Hiyama-Kishi (NHK) reaction. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the Nozaki-Hiyama-Kishi (NHK) reaction?

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful carbon-carbon bond-forming reaction that involves the coupling of an aldehyde with an allyl, vinyl, or aryl halide (or triflate) to produce a corresponding alcohol.[1][2] The reaction is mediated by a chromium(II) salt and typically requires a catalytic amount of a nickel(II) salt.[3][4] It is highly valued for its excellent chemoselectivity towards aldehydes and its tolerance of a wide variety of functional groups, such as ketones, esters, and amides.[2][4]

Q2: Why is a nickel co-catalyst necessary for the NHK reaction?

Initially, the success of the NHK reaction was found to be dependent on the source of the chromium(II) chloride.[2] In 1986, it was discovered that trace nickel impurities were responsible for the high reactivity and reproducibility.[2] Nickel(0), formed by reduction of Ni(II) by Cr(II), undergoes oxidative addition to the organic halide, a step that is often slow with chromium alone, especially for vinyl and aryl halides.[4][5] The resulting organonickel species then transmetalates with a chromium(III) species to form the reactive organochromium nucleophile and regenerate the nickel(II) catalyst.[4][5]

Q3: Can the NHK reaction be performed with catalytic amounts of chromium?

Yes, a catalytic version of the NHK reaction has been developed to reduce the amount of toxic chromium waste.[6] This is achieved by using a stoichiometric co-reductant, typically manganese (Mn) powder, to regenerate the active Cr(II) species from the Cr(III) formed during the reaction cycle.[3][6] An additive like trimethylsilyl (B98337) chloride (TMSCl) is also crucial in the catalytic cycle to facilitate the release of the chromium from the product alkoxide.[3][6]

Q4: What are the most common solvents used for the NHK reaction?

The solvents of choice are typically polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2] A key requirement is the ability of the solvent to dissolve the chromium salts.[2] For the catalytic version, a mixture of DME/DMF has also been found to be effective.[7] It is crucial that the solvents are anhydrous and thoroughly purified to ensure reproducible results.[7]

Q5: What is the primary side reaction in the NHK reaction and how can it be minimized?

A common side reaction is the homocoupling of the organic halide to form a diene.[2] This is particularly problematic with higher concentrations of the nickel catalyst. Therefore, the amount of nickel should be kept low to minimize this side reaction.[2]

Troubleshooting Guide

Low or No Yield

Problem: I am not getting any product, or the yield is very low. What are the possible causes and solutions?

This is a common issue that can arise from several factors related to the reagents and reaction conditions. Below is a systematic guide to troubleshooting low yields.

Troubleshooting Workflow for Low Yield

G start Low or No Yield check_cr 1. Check CrCl₂ Quality and Activity start->check_cr check_inert 2. Verify Inert Atmosphere check_cr->check_inert CrCl₂ is active sub_cr Use fresh, anhydrous CrCl₂ (white/pale gray). Greenish color indicates inactivity. check_cr->sub_cr check_reagents 3. Examine Reagents and Solvents check_inert->check_reagents Atmosphere is inert sub_inert Ensure rigorous exclusion of O₂ and H₂O. Cr(II) is highly oxygen-sensitive. check_inert->sub_inert check_catalyst 4. Assess Ni(II) Catalyst check_reagents->check_catalyst Reagents are pure/dry sub_reagents Use purified, anhydrous solvents (e.g., DMF). Ensure aldehyde is pure. check_reagents->sub_reagents solution Improved Yield check_catalyst->solution Ni(II) is present sub_catalyst Ensure NiCl₂ is added, especially for vinyl/aryl halides. check_catalyst->sub_catalyst

Caption: A stepwise troubleshooting guide for low yields in the NHK reaction.

IssuePossible CauseRecommended Solution
Reaction fails to initiate Inactive Chromium(II) Salt: CrCl₂ is highly sensitive to air and moisture. A greenish color indicates oxidation and reduced activity.[8]Use fresh, anhydrous CrCl₂ that is a pale gray or white powder.[8] Store it under an inert atmosphere.
Oxygen or Moisture Contamination: Cr(II) is readily oxidized, which deactivates the reagent.[4]Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Use degassed solvents.
Low Conversion of Starting Material Insufficient Nickel Catalyst: For less reactive halides (vinyl, aryl), the absence of a nickel catalyst can lead to poor or no reaction.[2]Add a catalytic amount of NiCl₂ (typically 0.1-2 mol%). Analysis of some successful older reactions revealed nickel as a key contaminant in the CrCl₂ salt used.[8]
Poor Solvent Quality: Impurities or water in the solvent (e.g., DMF) can quench the reactive species.[7]Use freshly purified, anhydrous solvents. For catalytic reactions, thoroughly purified DMF is essential for reproducible results.[7]
Formation of Side Products Homocoupling of Halide: Excessive amounts of nickel catalyst can promote the formation of dienes from the organic halide.[2]Reduce the concentration of the NiCl₂ catalyst.
Silyl (B83357) Enol Ether Formation (Catalytic Version): When using TMSCl, enolizable aldehydes can be trapped as silyl enol ethers, preventing their reaction.[7]Consider using an alternative additive like Zr(Cp)₂Cl₂ in place of TMSCl, which can suppress the formation of silyl enol ethers and increase the reaction rate.[3]
Improving Selectivity in Catalytic NHK Reactions

For enantioselective transformations, the choice of ligand is critical. Below is a summary of how different parameters can be adjusted to improve selectivity.

ParameterRecommendationImpact on Yield and Selectivity
Ligand Choice Chiral ligands such as those based on bipyridyl, oxazoline, or salen scaffolds are often employed for asymmetric induction.[6][9]The structure of the ligand significantly influences the enantiomeric excess (ee) of the product. Optimization is often required for each substrate. For example, bipyridyl ligands have been used to achieve high enantioselectivity in the synthesis of phthalides.[9]
Catalyst Loading In catalytic systems, CrCl₂ loading can be as low as 10 mol%, with some systems reporting even lower loadings.[3]Lowering the chromium loading reduces toxic waste. However, very low loadings (e.g., <7 mol%) might lead to incomplete reactions, as a competition between chromium and silicon (from TMSCl) for the product can occur.[6]
Additives In addition to Mn as a co-reductant, additives like TMSCl or Zr(Cp)₂Cl₂ are used to facilitate the catalytic cycle.[3] Bases like DIPEA or Proton Sponge may also be added.[3]TMSCl is essential for liberating Cr(III) from the product alkoxide.[3] Zr(Cp)₂Cl₂ can be a superior alternative for enolizable aldehydes.[3] The choice of base can also influence the reaction's efficiency.
Solvent Acetonitrile (MeCN) has been found to be a good solvent for some catalytic asymmetric versions, minimizing byproduct formation.[9]The solvent can have a significant effect on both the reaction rate and the enantioselectivity. The optimal solvent may vary depending on the specific ligand and substrates used.

Experimental Protocols

Protocol 1: Stoichiometric Nozaki-Hiyama-Kishi Reaction

This protocol is a general procedure for the stoichiometric coupling of a vinyl bromide with an aldehyde.

Reaction Setup Workflow

G cluster_glovebox In Glovebox cluster_fumehood In Fume Hood (under N₂) add_reagents 1. Add NiCl₂ and CrCl₂ to an oven-dried flask add_dmf 2. Add degassed DMF and stir for 10 min add_reagents->add_dmf add_substrates 3. Add solution of aldehyde and vinyl bromide in degassed DMF add_dmf->add_substrates heat 4. Heat to 50 °C for 1h add_substrates->heat workup 5. Cool, quench with H₂O, and perform extraction heat->workup

Caption: Workflow for the stoichiometric NHK reaction setup.

Materials:

  • Nickel(II) chloride (NiCl₂)

  • Chromium(II) chloride (CrCl₂)

  • Anhydrous, degassed Dimethylformamide (DMF)

  • Aldehyde

  • Vinyl bromide

  • Deionized water

  • Diethyl ether (Et₂O)

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a glovebox, add NiCl₂ (0.1 eq) and CrCl₂ (8.0 eq) to an oven-dried flask equipped with a magnetic stir bar.

  • Remove the flask from the glovebox and place it under a nitrogen or argon atmosphere. Place the flask in a room temperature water bath.

  • Add degassed DMF (to make a ~0.1 M solution with respect to the aldehyde) to the stirring mixture. Stir for 10 minutes.

  • In a separate flask, prepare a solution of the aldehyde (1.0 eq) and the vinyl bromide (2.0 eq) in degassed DMF.

  • Add the solution of the aldehyde and vinyl bromide to the stirring mixture of NiCl₂ and CrCl₂.

  • Heat the reaction mixture to 50 °C and stir for 1 hour.

  • Cool the mixture to room temperature and quench the reaction by adding water.

  • Dilute the mixture with Et₂O and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with Et₂O.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography to obtain the desired alcohol.[1]

Protocol 2: Catalytic Nozaki-Hiyama-Kishi Reaction

This protocol is a general procedure for the catalytic version of the NHK reaction using manganese as a co-reductant and TMSCl as an additive.

Catalytic Cycle of the NHK Reaction

G CrIII_Mn Cr(III) CrII Cr(II) CrIII_Mn->CrII NiII Ni(II) CrII->NiII Reduces Ni0 Ni(0) NiII->Ni0 RNiIIX R-Ni(II)-X Ni0->RNiIIX RCrIIIX R-Cr(III)-X RNiIIX->RCrIIIX Transmetalation RCrIIIX->NiII Regenerates Product_Cr Product-O-Cr(III) RCrIIIX->Product_Cr Aldehyde R'CHO Aldehyde->RCrIIIX Nucleophilic Addition Product_Cr->CrIII_Mn Re-enters cycle Product_Si Product-O-TMS Product_Cr->Product_Si Product Product (Alcohol) Product_Si->Product Mn Mn(0) Mn->CrIII_Mn Reduces RX R-X RX->Ni0 Oxidative Addition TMSCl TMSCl TMSCl->Product_Cr Traps H2O H₂O Workup H2O->Product_Si

Caption: The catalytic cycle of the NHK reaction with Mn and TMSCl.

Materials:

  • Chromium(II) chloride (CrCl₂) (e.g., 15 mol%)

  • Nickel(II) chloride (NiCl₂) (as a dopant in CrCl₂ or added separately)

  • Manganese powder (Mn) (e.g., 1.7 eq)

  • Trimethylsilyl chloride (TMSCl) (e.g., 2.4 eq)

  • Aldehyde (1.0 eq)

  • Organic halide or triflate (1.2 eq)

  • Anhydrous solvent (e.g., DMF:DME mixture)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add CrCl₂ (doped with a catalytic amount of NiCl₂), and manganese powder.

  • Add the anhydrous solvent (e.g., a mixture of DMF and DME).

  • To the stirring suspension, add the aldehyde, the organic halide (or triflate), and TMSCl.

  • Stir the reaction at the appropriate temperature (e.g., 50 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Perform a standard aqueous workup and extraction with an organic solvent (e.g., Et₂O or EtOAc).

  • The crude product will be the silyl ether. To obtain the alcohol, perform a desilylation step (e.g., with TBAF or acid).

  • Purify the final product by flash column chromatography.[3]

References

Technical Support Center: Synthesis of the Furanocembranoid Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the furanocembranoid core. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this complex and biologically significant scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing the furanocembranoid core?

A1: The synthesis of the furanocembranoid core is a multi-step process that presents several common challenges. These include:

  • Low yields in furan (B31954) ring formation: The furan moiety is sensitive to strong acids and high temperatures, which can lead to polymerization and the formation of tar-like substances.

  • Failed macrocyclization: Ring-closing metathesis (RCM) is a frequently employed strategy for forming the 14-membered macrocycle, but it can be sensitive to steric hindrance and catalyst choice, often resulting in low to no yield of the desired product.

  • Product instability: Furanocembranoid precursors and intermediates can be unstable under certain conditions, such as during purification on silica (B1680970) gel or upon concentration, leading to decomposition.

  • Stereochemical control: The furanocembranoid core possesses multiple stereocenters, and achieving the desired stereochemistry can be challenging, particularly in macrocyclization and subsequent transformations.

Q2: My furan synthesis step is resulting in a dark, tar-like substance with a low yield of the desired product. What is happening and how can I prevent it?

A2: The formation of a dark, tar-like substance is a strong indication of furan ring polymerization. Furans, especially those with electron-releasing substituents, are prone to polymerization under acidic conditions. To mitigate this, consider the following:

  • Use milder reaction conditions: Opt for milder acid catalysts (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) or Lewis acids.

  • Lower the reaction temperature: Running the reaction at a lower temperature can significantly reduce the rate of polymerization.

  • Ensure anhydrous conditions: Water can promote side reactions, including ring-opening, which can lead to polymerizable intermediates. Ensure all reagents and solvents are thoroughly dried.

  • Minimize reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.

Q3: I am struggling with the Ring-Closing Metathesis (RCM) step to form the macrocycle. The reaction is either not proceeding or giving very low yields. What are the common failure points?

A3: Failure of the RCM reaction in furanocembranoid synthesis is a known challenge. Key factors that can lead to failure include:

  • Steric Hindrance: Bulky protecting groups near the terminal alkenes can prevent the substrate from adopting the necessary conformation for the catalyst to bring the reactive ends together. For example, a tert-butyldimethylsilyl (TBDMS) group on an allylic tertiary alcohol has been shown to impede RCM.[1]

  • Catalyst Choice: The choice of the Grubbs catalyst (first, second, or third generation, or Hoveyda-Grubbs catalysts) is critical and substrate-dependent. A catalyst that works for one substrate may be ineffective for another.

  • Substrate Conformation: The flexibility of the acyclic precursor plays a significant role. A more rigid precursor may be pre-organized for cyclization, while a highly flexible one may have a high entropic barrier.

  • Formation of Unidentified Byproducts: In some cases, instead of the desired macrocycle, a mixture of nonpolar, unidentifiable products is formed, indicating decomposition or alternative reaction pathways.[1]

Troubleshooting Guides

Guide 1: Troubleshooting Furan Ring Formation (e.g., Silver-Catalyzed Enyne Annulation)

Problem: Low yield of the desired 2,4-disubstituted furan with significant byproduct formation.

Potential Cause Troubleshooting Action Expected Outcome
Incomplete Reaction Increase reaction time or slightly elevate the temperature. Ensure the silver catalyst is active and used in the correct loading.Increased conversion of the starting material to the desired furan.
Decomposition of Starting Material or Product Use milder reaction conditions. If using a strong acid catalyst, switch to a milder one like AgNO₃. Ensure the reaction is run under an inert atmosphere.Minimized decomposition and increased yield of the furan product.
Polymerization Ensure strict anhydrous conditions. Use the lowest effective temperature. Quench the reaction promptly upon completion.Reduction in the formation of dark, tar-like polymeric byproducts.
Guide 2: Troubleshooting Ring-Closing Metathesis (RCM) for Macrocyclization

Problem: Failure to form the 14-membered macrocycle, with recovery of starting material or formation of oligomers/decomposition products.

Potential Cause Troubleshooting Action Expected Outcome
Steric Hindrance from Protecting Groups Switch to a smaller protecting group or deprotect the sterically hindered alcohol before attempting RCM. For example, removing a TBDMS group from a nearby tertiary alcohol.[1]The substrate can adopt the correct conformation for cyclization, leading to the formation of the desired macrocycle.
Incorrect Catalyst Choice Screen a panel of RCM catalysts, including Grubbs I, II, III, and Hoveyda-Grubbs II, at different catalyst loadings and temperatures.[1]Identification of a suitable catalyst that efficiently promotes the desired macrocyclization.
Substrate Flexibility Leading to Intermolecular Reactions Perform the reaction under high dilution conditions (e.g., 0.001 M) to favor the intramolecular reaction over intermolecular oligomerization.Increased yield of the monomeric macrocycle and reduced formation of dimers and oligomers.
Catalyst Deactivation Ensure the solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere (e.g., argon). Use freshly purified reagents and solvents.The catalyst remains active throughout the reaction, leading to higher conversion.

Data Presentation

Table 1: Summary of Unsuccessful Ring-Closing Metathesis (RCM) Conditions for a Furanocembranoid Precursor

Data extracted from the supplementary information of Riveira, M. J., et al. (2018). ACS Omega, 3(11), 15628-15634.[1]

Entry Catalyst (mol %) Solvent Temperature (°C) Time (h) Result
1Grubbs I (10)CH₂Cl₂4024Starting Material Recovered
2Grubbs II (10)CH₂Cl₂4024Starting Material Recovered
3Hoveyda-Grubbs II (10)CH₂Cl₂4024Starting Material Recovered
4Grubbs II (20)Toluene8024Starting Material Recovered
5Hoveyda-Grubbs II (20)Toluene8024Starting Material Recovered
6Grubbs II (20)Toluene11012Unidentified Mixture of Products

Experimental Protocols

Protocol 1: Silver-Catalyzed Enyne-Annulation for Furan Formation

This protocol is adapted from the synthesis of a key intermediate towards (±)-Furanocembranoid 1.[1]

Materials:

Procedure:

  • Dissolve the enyne diol precursor in anhydrous CH₂Cl₂ in a round-bottom flask under an argon atmosphere.

  • Add AgNO₃ (typically 10-20 mol%) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically after a few hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired dienyl-furan.

Troubleshooting Note: If the furan product is found to be unstable on silica gel, consider using neutral alumina (B75360) for chromatography or minimizing the time the compound spends on the column.

Protocol 2: Nozaki-Hiyama-Kishi (NHK) Macrocyclization

The NHK reaction is another powerful tool for macrocyclization and has been successfully employed in the synthesis of furanocembranoids.

Materials:

  • Acyclic precursor containing an aldehyde and a vinyl/allyl halide

  • Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂), anhydrous

  • Dimethylformamide (DMF), anhydrous and degassed

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox, add anhydrous CrCl₂ and a catalytic amount of anhydrous NiCl₂ to a flame-dried Schlenk flask.

  • Add anhydrous and degassed DMF to the flask and stir the resulting suspension.

  • In a separate flask, dissolve the acyclic precursor in anhydrous and degassed DMF.

  • Using a syringe pump, add the solution of the precursor to the CrCl₂/NiCl₂ suspension over several hours to maintain high dilution conditions.

  • After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by pouring it into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the macrocyclic product.

Visualizations

Main_Reaction_vs_Side_Reactions cluster_start Starting Materials cluster_desired Desired Pathway cluster_side Side Reactions Acyclic_Precursor Acyclic Furanocembranoid Precursor Furanocembranoid_Core Furanocembranoid Core Acyclic_Precursor->Furanocembranoid_Core Successful Synthesis Polymerization Polymerization Acyclic_Precursor->Polymerization Harsh Acidic Conditions Oligomerization Oligomerization (e.g., in RCM) Acyclic_Precursor->Oligomerization High Concentration in RCM Decomposition Decomposition Furanocembranoid_Core->Decomposition Purification on Acidic Silica

Caption: Key reaction pathways in furanocembranoid synthesis.

Caption: A logical workflow for troubleshooting failed RCM reactions.

References

Technical Support Center: Optimization of Stille Coupling Conditions for Complex Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stille cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered when working with complex and sensitive substrates.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Stille coupling reaction?

A1: The Stille coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex.[1][2]

  • Transmetalation: The organostannane (R²-SnR₃) transfers its R² group to the palladium complex, displacing the halide or triflate. This is often the rate-determining step.[3]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled and released from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1][2]

Stille_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition trans-Pd(II)(R1)(X)L2 trans-Pd(II)(R1)(X)L2 Oxidative_Addition->trans-Pd(II)(R1)(X)L2 R1-X R¹-X R1-X->Oxidative_Addition Transmetalation Transmetalation trans-Pd(II)(R1)(X)L2->Transmetalation X-SnR3 X-SnR₃ Transmetalation->X-SnR3 trans-Pd(II)(R1)(R2)L2 trans-Pd(II)(R1)(R2)L2 Transmetalation->trans-Pd(II)(R1)(R2)L2 R2-SnR3 R²-SnR₃ R2-SnR3->Transmetalation Isomerization Isomerization trans-Pd(II)(R1)(R2)L2->Isomerization cis-Pd(II)(R1)(R2)L2 cis-Pd(II)(R1)(R2)L2 Isomerization->cis-Pd(II)(R1)(R2)L2 Reductive_Elimination Reductive Elimination cis-Pd(II)(R1)(R2)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration R1-R2 R¹-R² Reductive_Elimination->R1-R2

Catalytic cycle of the Stille cross-coupling reaction.

Q2: My reaction is not working or giving very low yields. What are the common initial checks?

A2: For a failing Stille coupling, begin by assessing the following:

  • Catalyst Activity: Ensure you are using a fresh, active palladium source. Pd(0) catalysts can degrade upon storage. Consider using a Pd(II) precatalyst which is reduced in situ.

  • Reagent Quality: Verify the purity and integrity of your organostannane and organic halide. Organostannanes can degrade, especially if they are not stored properly.

  • Anhydrous & Inert Conditions: Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Moisture can lead to protodestannylation of the organostannane.

  • Temperature: The reaction temperature may be too low. Stille couplings often require heating, with temperatures ranging from 60-120 °C.

Q3: How do I choose the right palladium catalyst and ligands for my complex substrate?

A3: The choice of catalyst and ligand is highly substrate-dependent.

  • Palladium Source: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. For many applications, Pd(PPh₃)₄ is a reliable starting point.

  • Ligands: For complex, sterically hindered, or electron-rich substrates, bulky and electron-rich phosphine (B1218219) ligands often improve reaction rates and yields. Examples include P(t-Bu)₃, PCy₃, and Buchwald-type phosphine ligands. For substrates containing nitrogen heterocycles, ligands like triphenylarsine (B46628) (AsPh₃) can sometimes outperform phosphine ligands.

Q4: What is the "copper effect" in Stille coupling and when should I use Cu(I) additives?

A4: The "copper effect" refers to the rate acceleration observed upon the addition of copper(I) salts, most commonly CuI. CuI is thought to act as a scavenger for free phosphine ligands, which can inhibit the transmetalation step. It can also facilitate the transmetalation itself. Consider adding 0.1-1.0 equivalents of CuI when you observe a sluggish reaction, especially with challenging substrates.

Troubleshooting Guide

Issue 1: Low to No Product Formation

Possible CauseRecommended Solution(s)
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider a brief pre-stirring of the catalyst in the solvent before adding other reagents.
Poorly Reactive Electrophile Switch to a more reactive electrophile if possible (I > OTf > Br >> Cl). Increase the reaction temperature.
Inefficient Transmetalation Add 1-2 equivalents of CuI as a co-catalyst. Add 3 equivalents of LiCl to the reaction mixture.
Protodestannylation Ensure strictly anhydrous reaction conditions by using freshly distilled, dry solvents.
Catalyst Inhibition by Heterocycles Use a ligand less prone to strong coordination, such as AsPh₃. Increase the catalyst and/or ligand loading.

Issue 2: Significant Side Product Formation

Side ProductPossible Cause(s)Recommended Solution(s)
Homocoupling of Organostannane Reaction of the organostannane with the Pd(II) precatalyst or a radical process with Pd(0).Ensure the palladium catalyst is in the active Pd(0) state before adding the organostannane. Carefully control stoichiometry and reaction temperature.
Protodestannylation Product Presence of water or other protic sources.Use rigorously dried solvents and reagents. Perform the reaction under a scrupulously inert atmosphere.
Dehalogenation of Starting Material Generation of acidic byproducts during the reaction.Add a mild, non-nucleophilic base to the reaction mixture.

Data Presentation: Reaction Condition Optimization

The following tables provide starting points for the optimization of Stille coupling reactions with various complex substrates.

Table 1: Effect of Ligand and Additives on the Coupling of a Sterically Hindered Aryl Bromide

EntryPalladium Source (mol%)Ligand (mol%)Additive (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)PPh₃ (8)NoneToluene (B28343)10035
2Pd₂(dba)₃ (2)P(o-tol)₃ (8)NoneToluene10065
3Pd₂(dba)₃ (2)P(t-Bu)₃ (8)NoneToluene10082
4Pd₂(dba)₃ (2)AsPh₃ (8)NoneToluene10075
5Pd₂(dba)₃ (2)P(t-Bu)₃ (8)CuI (1.0)Toluene10091
6Pd₂(dba)₃ (2)P(t-Bu)₃ (8)LiCl (3.0)THF6588

Table 2: Solvent Effects on the Coupling of a Heterocyclic Halide

EntryPalladium SourceLigandSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄(internal)Toluene11055
2Pd(PPh₃)₄(internal)Dioxane10068
3Pd(PPh₃)₄(internal)DMF9085
4Pd(PPh₃)₄(internal)NMP9089

Experimental Protocols

Protocol 1: General Procedure for Stille Coupling with a Complex Aryl Bromide

This protocol is a starting point for the coupling of a complex, potentially sterically hindered or electron-rich aryl bromide with an organostannane.

Materials:

  • Aryl bromide (1.0 equiv)

  • Organostannane (1.1-1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • P(t-Bu)₃ (0.08 equiv)

  • CuI (1.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, CuI, Pd₂(dba)₃, and P(t-Bu)₃.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe, followed by the organostannane.

  • Heat the reaction mixture to 100-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with a saturated aqueous solution of KF to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite®, wash the filter cake with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Purification of Stille Coupling Products from Tin Residues

A common challenge in Stille coupling is the removal of tin byproducts. The following is a robust purification protocol.

Procedure:

  • After the reaction work-up, concentrate the crude product.

  • Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes).

  • Add triethylamine (B128534) to the slurry to a final concentration of 2-5% (v/v).

  • Pack a chromatography column with the prepared silica slurry.

  • Load the crude product onto the column and elute with an appropriate solvent system.

  • The triethylamine helps to chelate the tin residues, allowing for their separation from the desired product.

Visualizations

Troubleshooting_Workflow Start Stille Reaction: Low or No Yield Check_Reagents Check Reagent Quality (Pd catalyst, Stannane, Halide) Start->Check_Reagents Check_Conditions Verify Anhydrous & Inert Conditions Check_Reagents->Check_Conditions Reagents OK Optimize_Temp Increase Reaction Temperature Check_Conditions->Optimize_Temp Conditions OK Change_Ligand Screen Ligands (e.g., P(t-Bu)₃, AsPh₃) Optimize_Temp->Change_Ligand Still Low Yield Additives Introduce Additives (CuI, LiCl) Change_Ligand->Additives Still Low Yield Success Reaction Successful Additives->Success Improved Yield General_Workflow Setup Reaction Setup (Flame-dried flask, Inert gas) Reagents Add Reagents (Halide, Catalyst, Ligand) Setup->Reagents Solvent_Stannane Add Solvent and Organostannane Reagents->Solvent_Stannane Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent_Stannane->Reaction Workup Aqueous Work-up (KF wash) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Product Purification->Product

References

Technical Support Center: Synthesis of Bipinnatin J

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering stereoselectivity issues during the synthesis of Bipinnatin J.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Nozaki-Hiyama-Kishi (NHK) Macrocyclization

The intramolecular Nozaki-Hiyama-Kishi (NHK) reaction is a critical step in many total syntheses of this compound, establishing the C1 and C2 stereocenters. The stereochemical outcome is primarily directed by the existing stereocenter at C10 of the furanone precursor. Low diastereoselectivity in this step can lead to a mixture of isomers that are difficult to separate, significantly impacting the overall yield of the desired product.

Potential Causes and Solutions

Potential CauseRecommended Action
Impure or Inactive CrCl₂ The quality of the chromium(II) chloride is paramount for the success of the NHK reaction. It should be an anhydrous, free-flowing powder. If the reagent has been exposed to air or moisture, its activity will be diminished, leading to poor yields and/or low diastereoselectivity. It is recommended to use freshly purchased, high-purity CrCl₂ or to rigorously dry commercially available material under high vacuum with heating before use.
Inadequate Reaction Concentration The NHK macrocyclization is highly sensitive to concentration. High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization, potentially affecting the diastereomeric ratio. The reaction should be carried out under high-dilution conditions (typically around 0.001 M).[1]
Presence of Protic Impurities Traces of water or other protic impurities in the solvent or on the glassware can quench the organochromium intermediate, leading to reduced yields and potentially impacting the stereochemical course of the reaction. Ensure that all solvents are rigorously dried and that glassware is flame-dried or oven-dried immediately before use. The addition of activated molecular sieves (4Å) to the reaction mixture can help to scavenge any residual moisture.[1]
Suboptimal Temperature The NHK reaction is typically performed at room temperature. Deviations from this may affect the transition state energetics and, consequently, the diastereoselectivity. It is advisable to maintain a consistent temperature throughout the reaction.
Incorrect Stoichiometry of Reagents An excess of CrCl₂ is typically required to drive the reaction to completion. The reported syntheses use a significant excess (e.g., ~20 equivalents) of CrCl₂.[1] Using a suboptimal amount may lead to incomplete reaction and a mixture of products.

Experimental Workflow for Optimizing Diastereoselectivity

G cluster_start Start: Low Diastereoselectivity Observed cluster_reagents Reagent Quality Control cluster_conditions Reaction Condition Optimization cluster_result Analysis cluster_end Outcome start Low d.r. in NHK macrocyclization reagent_check Verify purity and activity of CrCl₂. Use fresh or rigorously dried reagent. start->reagent_check concentration Ensure high dilution conditions (e.g., 0.001 M). reagent_check->concentration If CrCl₂ is of high quality drying Rigorously dry solvent and glassware. Add activated 4Å molecular sieves. concentration->drying temp Maintain consistent room temperature. drying->temp analyze Analyze diastereomeric ratio by ¹H NMR or HPLC. temp->analyze success Improved Diastereoselectivity analyze->success d.r. > 9:1 fail Persistent Low Selectivity analyze->fail d.r. < 9:1 fail->reagent_check Re-evaluate all parameters

Figure 1. Workflow for troubleshooting low diastereoselectivity in the NHK macrocyclization.
Issue 2: Poor Enantioselectivity or Racemization at the C10 Stereocenter

In asymmetric syntheses of this compound, the stereocenter at C10 is often established early on and is crucial for controlling the stereochemistry of the subsequent macrocyclization. One notable method for setting this stereocenter is through an asymmetric proton transfer.

Potential Causes and Solutions

Potential CauseRecommended Action
Suboptimal Catalyst Performance The efficiency of the asymmetric proton transfer is highly dependent on the quality and purity of the chiral catalyst (e.g., a Cinchona alkaloid-derived catalyst).[2][3] Ensure the catalyst is pure and handled under inert conditions if it is sensitive to air or moisture.
Incorrect Solvent or Base The choice of solvent and base can significantly influence the enantioselectivity of the proton transfer. It is crucial to use the solvent and base specified in the literature protocol.
Racemization During Subsequent Steps The C10 stereocenter can be prone to racemization under certain conditions, particularly if harsh acidic or basic conditions are employed in subsequent deprotection or functional group manipulation steps. It is advisable to use mild reaction conditions for all subsequent transformations.

Frequently Asked Questions (FAQs)

Q1: What is the typical diastereomeric ratio (d.r.) for the NHK macrocyclization in this compound synthesis?

A1: The reported diastereomeric ratios for the NHK macrocyclization vary depending on the specific synthetic route and reaction conditions. However, highly optimized procedures report a d.r. of greater than 9:1 in favor of the desired diastereomer.[4] In some cases, specific yields for the major and minor diastereomers have been reported. For example, one synthesis yielded this compound (the major product) in 73% yield, along with two other diastereomers in 12.7% and 5.6% yields.[1]

Q2: How does the stereocenter at C10 influence the stereochemistry at C1 and C2 during the NHK macrocyclization?

A2: The existing stereocenter at C10 in the acyclic precursor induces a conformational preference in the transition state of the macrocyclization. This conformational bias directs the approach of the aldehyde to the organochromium intermediate, leading to the preferential formation of one diastereomer. Molecular modeling suggests that the desired diastereomer is formed through a lower energy transition state.

G cluster_precursor Acyclic Precursor cluster_ts Transition State cluster_product Product precursor Acyclic precursor with defined C10 stereocenter ts Conformationally biased transition state in NHK macrocyclization precursor->ts CrCl₂ product This compound with controlled C1 and C2 stereocenters ts->product Diastereoselective C-C bond formation

Figure 2. Logical relationship of stereocontrol in the NHK macrocyclization.

Q3: Are there alternative methods to the NHK reaction for the macrocyclization step?

A3: While the NHK reaction is a popular and effective method, other macrocyclization strategies have been explored in the context of furanocembranoid synthesis. These include ring-closing metathesis (RCM) and other transition metal-catalyzed cyclizations.[3][5] However, the NHK reaction has been particularly successful for this compound due to its high chemoselectivity and tolerance of various functional groups.

Quantitative Data on Stereoselectivity

The following table summarizes reported quantitative data on the stereoselectivity of key reactions in the synthesis of this compound.

ReactionSynthetic RouteReported StereoselectivityConditionsReference
Nozaki-Hiyama-Kishi MacrocyclizationRawal, V. H. et al.73% yield (desired diastereomer), 12.7% and 5.6% yields (other diastereomers)CrCl₂, 4Å molecular sieves, THF, high dilution[1]
Nozaki-Hiyama-Kishi MacrocyclizationTrauner, D. et al.> 9:1 d.r.CrCl₂, NiCl₂, THF/DMF[4]
Asymmetric Proton TransferBaran, P. S. et al.91% e.e.Cinchona alkaloid-derived catalyst[2][6]

Detailed Experimental Protocols

Nozaki-Hiyama-Kishi Macrocyclization (Racemic Synthesis)

Adapted from Rawal, V. H. et al., Org. Lett. 2006, 8 (3), pp 543–545.[1][7]

To a stirred suspension of anhydrous CrCl₂ (2.53 g, 20.6 mmol) and activated, powdered 4Å molecular sieves (2.0 g) in anhydrous THF (300 mL) under an argon atmosphere is added a solution of the acyclic bromide precursor (200 mg, 0.429 mmol) in anhydrous THF (20 mL) via syringe pump over 12 hours. The reaction mixture is stirred at room temperature for an additional 4 hours after the addition is complete. The reaction is then quenched by exposure to air for 15 minutes, followed by the addition of water (50 mL). The mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate (B1210297) (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford this compound as a white solid.

Asymmetric Proton Transfer for C10 Stereocenter

Adapted from Baran, P. S. et al., J. Am. Chem. Soc. 2015, 137 (20), pp 16781–16785.[2][3]

To a solution of the β,γ-unsaturated butenolide precursor (1.0 g, 2.5 mmol) in toluene (B28343) (25 mL) at 0 °C is added the Cinchona alkaloid-derived quinoline-N-oxide catalyst (10 mol%). The reaction mixture is stirred at 0 °C for 24 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl (20 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The enantiomeric excess of the resulting α,β-unsaturated butenolide is determined by chiral HPLC analysis.

References

Technical Support Center: Overcoming Low Yields in Multi-Step Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the multi-step synthesis of complex natural products, with a focus on overcoming low yields.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: The reaction is not proceeding to completion, resulting in a low yield.

Question: My reaction stalls, and I observe a significant amount of starting material even after extended reaction times. What are the potential causes and how can I troubleshoot this?

Answer: A reaction that fails to reach completion is a common issue that can stem from several factors. A systematic approach is crucial to pinpoint the cause.[1][2]

  • Reagent and Catalyst Quality: The purity and activity of your starting materials, reagents, and catalysts are critical.[1] Reagents can degrade over time, and catalysts can become deactivated.

    • Troubleshooting:

      • Use freshly opened or purified reagents.

      • Verify the concentration of solutions, particularly for organometallic reagents.

      • Ensure catalysts are stored under appropriate conditions and are not expired.[1]

      • If you suspect catalyst deactivation, consider adding a fresh portion of the catalyst.[2]

  • Solvent Purity: The presence of impurities, especially water, in solvents can be detrimental to many organic reactions, particularly those that are moisture-sensitive.[1]

    • Troubleshooting:

      • Use anhydrous solvents for moisture-sensitive reactions.

      • Consider distilling solvents to remove impurities and stabilizers.[1]

  • Reaction Conditions: Incorrect temperature, concentration, or reaction time can significantly impact the yield.[1][3]

    • Troubleshooting:

      • Ensure accurate temperature control.[1]

      • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.[1][2]

      • For heterogeneous reactions, ensure vigorous stirring to facilitate proper mixing.[1]

  • Atmospheric Contamination: Reactions sensitive to oxygen or moisture require an inert atmosphere.

    • Troubleshooting:

      • Ensure your reaction setup is properly sealed and purged with an inert gas like nitrogen or argon.

      • Degas solvents before use.

Issue 2: Significant product loss occurs during workup and purification.

Question: My crude yield appears high, but I lose a substantial amount of my product during the aqueous workup and subsequent purification steps. What are the common pitfalls and how can I minimize these losses?

Answer: Product loss during workup and purification is a frequent cause of low isolated yields.[4][5] Careful technique and optimization of these steps are essential.

  • Aqueous Workup:

    • Emulsion Formation: Vigorous shaking of biphasic mixtures can lead to stable emulsions, making layer separation difficult and causing product loss.

      • Troubleshooting:

        • Gently invert the separatory funnel instead of vigorous shaking.

        • Add brine (saturated NaCl solution) to help break up emulsions.

    • Incorrect pH: The pH of the aqueous layer can affect the solubility of your product.

      • Troubleshooting:

        • Adjust the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form.[2]

    • Product Solubility in the Aqueous Layer: Some organic compounds have partial solubility in water, leading to loss with each aqueous wash.

      • Troubleshooting:

        • Minimize the number of aqueous washes.

        • Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover the dissolved product.[1]

  • Purification by Column Chromatography:

    • Improper Column Packing and Loading: A poorly packed column can result in poor separation and product loss.

      • Troubleshooting:

        • Ensure the silica (B1680970) gel is packed uniformly without air bubbles.

        • Load the crude product in a concentrated band using a minimal amount of solvent.[1]

    • Compound Instability on Silica Gel: Some compounds can decompose on the acidic surface of silica gel.

      • Troubleshooting:

        • Add a small amount of a base, like triethylamine, to the eluent to neutralize the silica surface.

        • Consider using a different stationary phase, such as alumina (B75360) or reverse-phase silica.

    • Co-elution with Impurities: If the polarity of your product and impurities are too similar, it can be difficult to achieve good separation.

      • Troubleshooting:

        • Optimize the solvent system using TLC to maximize the separation between your product and impurities.

Frequently Asked Questions (FAQs)

Q1: How does the number of steps in a synthesis affect the overall yield?

The overall yield of a multi-step synthesis is the product of the yields of each individual step.[6] Therefore, with each additional step, the overall yield will be lowered.[7] For example, a five-step synthesis where each step has a 90% yield will have an overall yield of only 59% (0.90^5 * 100). This highlights the importance of optimizing each reaction and designing concise synthetic routes.

Q2: What is a protecting group strategy and how can it improve my yield?

A protecting group is a temporary modification of a functional group to prevent it from reacting in a subsequent step.[8] A good protecting group should be easy to introduce, stable under the desired reaction conditions, and easy to remove.[8] By selectively masking reactive sites, protecting groups allow for more controlled and specific transformations, which can prevent the formation of side products and thereby increase the yield of the desired product.[9]

Q3: What are some key parameters to consider when optimizing a reaction?

To optimize a reaction for higher yield, systematically vary key parameters one at a time.[10] These include:

  • Temperature: Can affect reaction rate and selectivity.[3]

  • Concentration: Can influence reaction rate and the formation of bimolecular side products.

  • Solvent: The polarity and proticity of the solvent can significantly impact reaction rates and equilibria.[11][12][13]

  • Catalyst: The type and loading of the catalyst can be critical.

  • Reaction Time: Monitor the reaction to determine the point of maximum product formation before significant decomposition or side reactions occur.

Q4: My product appears to be decomposing during the reaction. What can I do?

If you observe product decomposition, consider quenching the reaction earlier, even if some starting material remains.[4] It is often easier to separate the product from the starting material than from multiple decomposition products. You can also try lowering the reaction temperature to minimize decomposition.[2]

Data Presentation

Table 1: Influence of Solvent on the Yield of a Berberine-Derived Schiff Base

This table illustrates how the choice of solvent can significantly impact the yield of a reaction. In this example of a Schiff base formation, ethanol (B145695) provided the highest yield.

SolventYield (%)
Ethanol (EtOH)85
Acetonitrile (CH₃CN)74
Dichloromethane (CH₂Cl₂)68
EtOH/Water (H₂O)62
Data adapted from a study on berberine-derived Schiff bases. Reaction conditions: Amino-berberine (0.5 mmol), benzaldehyde (B42025) (0.5 mmol), Solvent (5 ml), 50°C, 120 min.[14]

Table 2: Overall Yield Calculation for a Linear Multi-Step Synthesis

This table demonstrates the multiplicative effect of individual step yields on the overall yield of a hypothetical 5-step synthesis.

StepIndividual Yield (%)Cumulative Yield (%)
19595.0
28883.6
39276.9
48565.4
59058.8

Experimental Protocols

Protocol 1: General Procedure for Reaction Optimization

  • Baseline Experiment: Set up the reaction according to the original literature procedure or your initial plan. This will serve as your baseline for comparison.[10]

  • Identify Key Variables: Determine the most critical variables to optimize, such as temperature, solvent, catalyst, and reactant concentrations.[10]

  • Vary One Parameter at a Time: To systematically evaluate the effect of each variable, change only one parameter per experiment while keeping all others constant.[10]

  • Set Up Parallel Reactions: If possible, set up a series of small-scale reactions in parallel, each with a different value for the variable being tested.[10]

  • Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, GC, LC-MS, NMR) to monitor the consumption of starting materials and the formation of the product over time.[10]

  • Analyze the Results: After the reactions are complete, analyze the crude reaction mixtures to determine the yield and purity of the product.

  • Iterate: Based on the results, choose the optimal condition for the first variable and then proceed to optimize the next variable in the same manner.

Protocol 2: Standard Flash Column Chromatography

  • Solvent System Selection: Identify a suitable solvent system using TLC. The target compound should have an Rf value of approximately 0.3.

  • Column Packing:

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Add the silica gel as a slurry in the chosen eluent or dry, then carefully wet it with the eluent. Ensure there are no cracks or air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane) or the eluent.

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Running the Column:

    • Carefully add the eluent to the column.

    • Apply gentle pressure using a pump or an inert gas to achieve a steady flow rate. A flow rate of about 2 inches per minute is often recommended.

    • Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Troubleshooting_Low_Yield Start Low Yield Observed CheckReagents Verify Reagent & Solvent Quality (Purity, Activity, Water Content) Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temp, Conc, Time, Stoichiometry) CheckReagents->OptimizeConditions Reagents OK ImpureReagents Impure/Inactive Reagents CheckReagents->ImpureReagents Issue Found MonitorReaction Monitor Reaction Progress (TLC, GC-MS, NMR) OptimizeConditions->MonitorReaction ImprovedYield Improved Yield OptimizeConditions->ImprovedYield Conditions Optimized ReactionStalled Reaction Stalled MonitorReaction->ReactionStalled Incomplete ReactionComplete Reaction Complete MonitorReaction->ReactionComplete Complete EvaluateWorkup Evaluate Work-up & Purification (Extraction, Chromatography) CheckDecomposition Check for Product Decomposition EvaluateWorkup->CheckDecomposition Yield Still Low EvaluateWorkup->ImprovedYield Technique Improved ProductLoss Product Loss During Workup EvaluateWorkup->ProductLoss Issue Found DecompositionOccurs Decomposition Occurs CheckDecomposition->DecompositionOccurs Yes NoDecomposition No Decomposition CheckDecomposition->NoDecomposition No InvestigateSideReactions Investigate Side Reactions InvestigateSideReactions->ImprovedYield Side Reactions Minimized ImpureReagents->OptimizeConditions Action: Purify/Replace ReactionStalled->OptimizeConditions Re-optimize ReactionComplete->EvaluateWorkup ProductLoss->EvaluateWorkup Action: Refine Technique DecompositionOccurs->OptimizeConditions Action: Lower Temp, Shorter Time NoDecomposition->InvestigateSideReactions

Caption: A logical workflow for troubleshooting low reaction yields.

Protecting_Group_Workflow Start Multi-functional Starting Material Protect Protect Functional Group (PG) Start->Protect React Perform Desired Reaction on Unprotected Site Protect->React Deprotect Deprotect Functional Group React->Deprotect End Final Product Deprotect->End

Caption: General workflow of a protecting group strategy in synthesis.

References

Technical Support Center: Stille Reaction Tin Byproduct Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the persistent challenge of removing toxic organotin byproducts from Stille cross-coupling reactions. Efficient removal of these residues is critical for the integrity of subsequent research and the safety of developed compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common organotin byproducts that require removal after a Stille reaction?

The primary organotin byproducts encountered are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tetraalkyltin starting materials, and in reactions involving tin hydrides, hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH) may also be present.[1][2] These byproducts are known for their toxicity, and their removal to parts-per-million (ppm) levels is often essential for applications in drug discovery and materials science.[2][3]

Q2: My standard aqueous potassium fluoride (B91410) (KF) wash is not completely removing the tin residues. What are the likely causes?

Several factors can lead to incomplete removal of organotin byproducts with an aqueous KF wash:

  • Insufficient Mixing: Vigorous stirring or shaking is essential to ensure a complete reaction between the organotin species and the fluoride ions to form the insoluble precipitate.[1][2]

  • Formation of an Interfacial Precipitate: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface of the organic and aqueous layers, which may trap the desired product or hinder efficient separation.[1][2] In such cases, filtering the entire mixture through a pad of Celite® is recommended.[1][2][4]

  • Suboptimal pH: The efficiency of the precipitation of organotin fluorides can be dependent on the pH of the aqueous solution.[1][4]

  • Presence of Non-Halide Tin Byproducts: KF is most effective at removing trialkyltin halides. If significant amounts of tin hydrides or ditins are present, a pre-treatment step is advisable.[2]

Q3: Are there effective alternatives to the aqueous KF wash for tin removal?

Yes, several alternative and often more effective methods exist:

  • Chromatographic Methods:

    • Triethylamine-Treated Silica (B1680970) Gel: Filtering the crude reaction mixture through a plug of silica gel treated with 2-5% triethylamine (B128534) in the eluent can efficiently remove organotin byproducts.[1][2][5][6]

    • Potassium Carbonate/Silica Gel: Column chromatography using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel has been demonstrated to reduce organotin impurities to below 15 ppm.[1][3]

  • Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract organotin compounds into the aqueous phase.[1]

  • Chemical Conversion: Treating the reaction mixture with iodine (I₂) can convert unreacted tin hydrides and ditins into tin halides, which are more readily removed by a subsequent KF wash.[1][2][7]

  • Tin Scavengers: Solid-supported reagents, often silica-based, can selectively bind to organotin compounds. The crude reaction mixture is stirred with the scavenger, which is then removed by simple filtration.[2]

Q4: How can I best purify a solid product from organotin residues?

For solid products, recrystallization is often a highly effective purification method. Slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and subsequent recrystallization can significantly reduce tin contamination.[1][8]

Q5: What strategies can be employed to minimize the formation of organotin byproducts from the start?

A primary strategy to reduce the burden of byproduct removal is to use a catalytic amount of the organotin reagent. This approach involves the in-situ regeneration of the active organostannane from the tin byproduct and is particularly beneficial for large-scale reactions where managing stoichiometric tin waste is challenging and costly.[2][9][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Persistent tin contamination after KF wash Incomplete precipitation of organotin fluorides due to insufficient stirring, suboptimal pH, or the presence of non-halide tin species.[2][4]Increase the excess of aqueous KF solution and prolong the stirring time (e.g., overnight).[4] Filter the mixture through a pad of Celite® to remove any interfacial precipitate.[1][4] Pre-treat the reaction mixture with iodine (I₂) to convert non-halide tin byproducts to halides before the KF wash.[1][2][7]
Product co-elutes with tin byproducts during silica gel chromatography The polarity of the organotin byproducts is too similar to the desired product.[4]Use a modified stationary phase. Chromatography with silica gel treated with 2-5% triethylamine or a 10% w/w mixture of anhydrous potassium carbonate in silica gel is highly effective at retaining organotin impurities.[1][3][4][11]
Low product yield after purification Adsorption of the product onto the precipitated organotin fluorides or Celite®.[2][4] Product degradation on acidic silica gel.[4] Product loss during aqueous extractions due to some water solubility.[4]Thoroughly wash the filter cake with the organic solvent after filtration to recover any adsorbed product.[2][4] Use a less acidic stationary phase like neutral or basic alumina, or deactivate the silica gel with triethylamine.[2][4] Back-extract the aqueous layers with fresh organic solvent.[4] Consider non-aqueous workup methods if the product is significantly water-soluble.[4]
Formation of emulsions during aqueous workup Emulsions can trap organotin residues in the organic layer.[4]Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.[4]
Difficulty in separating non-polar products from non-polar tin byproducts Similar polarity makes separation by standard chromatography challenging.[11]Chemically modify the tin byproduct. Treatment with trimethylaluminum (B3029685) (AlMe₃) can convert them to the more non-polar tributyltin methyl, aiding separation from a more polar product.[5][11] Alternatively, partitioning the crude mixture between hexane (B92381) and acetonitrile (B52724) can be effective, with the more polar product favoring the acetonitrile layer.[11]

Data Presentation: Comparison of Tin Removal Methods

Method Typical Removal Efficiency Advantages Disadvantages Reference(s)
Aqueous KF Wash & Filtration >95%High efficiency, cost-effective, simple procedure.May not be suitable for water-sensitive compounds; can form emulsions or interfacial precipitates.[4][4]
Flash Chromatography (Silica Gel) 90-99%Widely applicable, can separate a range of impurities.Can be time-consuming; potential for product degradation on acidic silica.[4][4]
Flash Chromatography (Triethylamine-treated Silica) >98%Minimizes product degradation, improves separation of tin byproducts.[4]Requires pre-treatment of the stationary phase.[1][4]
Flash Chromatography (K₂CO₃/Silica Gel) Reduces tin to <15 ppmHighly effective at trapping organotin impurities.Requires preparation of the mixed stationary phase.[1][3]
Chemical Scavengers (e.g., Solid-supported thiols) >95%Effective for specific organotin byproducts; avoids aqueous workup.[2]May require screening for the optimal scavenger; can be more expensive.[2]
Polymer-Supported Tin Reagents >99%Simplifies purification to a simple filtration.[4]Higher initial cost of reagents; may exhibit lower reactivity.[4]

Experimental Protocols

Protocol 1: Standard Potassium Fluoride (KF) Work-up with Celite® Filtration
  • Dilution: Upon completion of the Stille reaction, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[1][4]

  • KF Treatment: Transfer the diluted mixture to a separatory funnel and wash 2-3 times with a saturated aqueous solution of 1M KF. Vigorously shake the funnel for at least one minute during each wash.[1] A white precipitate of Bu₃SnF may form.[4]

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid organotin fluoride precipitate.[1][4]

  • Phase Separation and Washes: Return the filtrate to the separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude product.[1][4]

Protocol 2: Purification via Triethylamine-Treated Silica Gel Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the desired non-polar eluent (e.g., hexane). Add triethylamine to the slurry to achieve a concentration of 2-5% (v/v).[4]

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the adsorbed product onto the column.[4]

  • Elution: Elute the column with an appropriate solvent system, often a gradient, to separate the desired product from the retained organotin byproducts.[4]

  • Collection and Concentration: Collect the fractions containing the pure product and concentrate them in vacuo.[4]

Protocol 3: Column Chromatography using Potassium Carbonate-Silica (K₂CO₃-Silica)
  • Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[1]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[1]

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with a suitable solvent system to separate the product from the immobilized tin impurities.[1]

Visualized Workflows

Stille_Purification_Decision_Tree start Crude Stille Reaction Mixture is_solid Is the product a solid? start->is_solid is_water_sensitive Is the product water-sensitive? is_solid->is_water_sensitive No recrystallization Recrystallization/ Slurrying is_solid->recrystallization Yes kf_wash Aqueous KF Wash & Celite Filtration is_water_sensitive->kf_wash No chromatography_choice Choose Chromatographic Method is_water_sensitive->chromatography_choice Yes pure_product Pure Product kf_wash->pure_product recrystallization->pure_product tea_silica Triethylamine-Treated Silica Gel Chromatography chromatography_choice->tea_silica Standard k2co3_silica K2CO3/Silica Gel Chromatography chromatography_choice->k2co3_silica For <15 ppm Tin tea_silica->pure_product k2co3_silica->pure_product KF_Wash_Workflow start Crude Reaction Mixture in Organic Solvent add_kf Add saturated aqueous KF solution start->add_kf shake Vigorously shake/stir (≥1 min) add_kf->shake precipitate Bu3SnF precipitate forms shake->precipitate filter Filter through Celite® precipitate->filter separate Separate organic and aqueous layers filter->separate wash Wash organic layer with water and brine separate->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate end Purified Product concentrate->end

References

Instability of intermediates in Bipinnatin J synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Bipinnatin J. The information addresses potential instabilities of intermediates that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: Are there any known instabilities associated with intermediates in the synthesis of this compound?

While the published literature on the total synthesis of this compound does not extensively detail the instability of every intermediate, certain structural features and reaction conditions suggest potential challenges. Key areas of concern include the handling of strained ring systems, the presence of sensitive functional groups such as epoxides and esters, and the potential for undesired rearrangements under acidic or basic conditions.

Q2: What general precautions should be taken when handling intermediates in the this compound synthesis?

Given the complexity of the molecular architecture, it is recommended to handle all intermediates under an inert atmosphere (argon or nitrogen) to prevent oxidation. The use of purified and dry solvents is crucial to avoid side reactions. For sensitive compounds, it is advisable to minimize the time between reaction workup and the next synthetic step. Storage of intermediates should be at low temperatures (-20°C or below) to prevent degradation.

Q3: Have any specific intermediates been reported as particularly challenging to isolate or purify?

The literature suggests that intermediates containing the bicyclo[8.1.0]undecane core, which is a characteristic feature of this compound, can be prone to rearrangement. Additionally, intermediates with multiple stereocenters may be challenging to purify, often requiring careful chromatographic techniques.

Troubleshooting Guides

Issue 1: Low yield or decomposition during epoxide formation/opening.
Potential Cause Troubleshooting Step Expected Outcome
Acid/Base Sensitivity Use buffered or non-polar aprotic solvents. Consider using milder epoxidation reagents (e.g., DMDO instead of m-CPBA).Minimized side reactions and improved yield of the desired epoxide.
Thermal Instability Maintain strict temperature control throughout the reaction and workup. Perform reactions at lower temperatures for extended periods.Reduced decomposition and preservation of the target intermediate.
Rearrangement If using a Lewis acid for epoxide opening, screen a variety of acids to find one that promotes the desired reaction without causing rearrangement.Selective epoxide opening with minimal byproduct formation.
Issue 2: Poor diastereoselectivity in cyclization reactions.
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Catalyst Screen a range of catalysts and ligands to identify a system that provides optimal stereocontrol.Improved diastereomeric ratio in favor of the desired product.
Solvent Effects Investigate the effect of solvent polarity on the reaction outcome.Enhanced stereoselectivity by optimizing the reaction medium.
Temperature Effects Vary the reaction temperature to determine the optimal conditions for diastereoselectivity.Higher diastereoselectivity, although reaction times may be longer at lower temperatures.

Experimental Protocols

General Protocol for Handling Air-Sensitive Intermediates:

  • All glassware should be oven-dried or flame-dried under vacuum before use.

  • Reactions should be set up under a positive pressure of argon or nitrogen.

  • Solvents should be freshly distilled from an appropriate drying agent.

  • Reagents should be added via syringe through a rubber septum.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction should be quenched and worked up under an inert atmosphere if the product is known to be sensitive.

Visualizing Experimental Workflow

cluster_synthesis General Workflow for a Synthetic Step start Start reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reagent_addition Reagent Addition reaction_setup->reagent_addition monitoring Reaction Monitoring (TLC, LC-MS) reagent_addition->monitoring workup Quenching & Workup monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Proceed to Next Step characterization->end

Caption: A generalized workflow for a single step in the synthesis of this compound, emphasizing the handling of potentially unstable intermediates.

Technical Support Center: Scaling Up the Synthesis of Bipinnatin J

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the gram-scale synthesis of Bipinnatin J. The information is compiled from published synthetic routes, focusing on potential challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound presents several key challenges:

  • Reagent Purity and Stoichiometry: Ensuring the high purity of starting materials and precise control of reagent stoichiometry is critical, as impurities can lead to significant side reactions and reduced yields on a larger scale.

  • Reaction Conditions: Maintaining consistent temperature, reaction times, and mixing efficiency in larger reaction vessels can be difficult and may require optimization.

  • Handling Sensitive Intermediates: Several intermediates in the synthesis are sensitive and may decompose if not handled quickly and under specific conditions.[1] For example, the aldehyde intermediate (10) in one of the reported syntheses is sensitive and should be used immediately without purification.[1]

  • Purification: Chromatographic purification of multi-gram quantities of intermediates and the final product can be challenging and time-consuming. Developing robust crystallization or alternative purification methods is often necessary.

  • Stereoselectivity: Achieving high diastereoselectivity in key steps, such as the Nozaki-Hiyama-Kishi (NHK) macrocyclization, can be sensitive to reaction conditions and scale.[1][2]

Q2: Are there any known stability issues with this compound or its intermediates?

A2: While specific degradation pathways for this compound are not extensively detailed in the provided literature, furan-containing compounds can be susceptible to oxidation.[3][4] Additionally, some intermediates are noted to be sensitive. For instance, carrying out a deprotection reaction in methanol (B129727) (MeOH) or isopropanol (B130326) (iPrOH) was found to lead to decomposition of the starting material.[2] It is crucial to handle intermediates under inert atmospheres and at specified temperatures to minimize degradation.

Q3: What are the key strategic steps in the gram-scale synthesis of (-)-Bipinnatin J?

A3: A recently developed 10-step, gram-scale synthesis of (−)-Bipinnatin J relies on a convergent approach.[3][5][6][7][8] The key strategic elements include:

  • A unique halogen dance-Zweifel sequence to create a trisubstituted furan (B31954).[3][5][7]

  • A Nickel-electrocatalytic decarboxylative cross-coupling reaction.[3][5][7]

  • A Nickel-mediated 1,6-conjugate addition.[3][5][7]

  • An asymmetric proton transfer to set a key stereocenter.[3][5][7]

  • A diastereoselective Nozaki-Hiyama-Kishi (NHK) macrocyclization to form the 14-membered ring.[3][9]

Troubleshooting Guides

Problem 1: Low yield in the Nozaki-Hiyama-Kishi (NHK) macrocyclization step.
Potential Cause Troubleshooting Suggestion
Trace amounts of nickel in chromium(II) chloride are insufficient. While the NHK reaction is chromium-mediated, it often relies on trace amounts of nickel as a co-catalyst.[9] If the reaction is sluggish or gives low yields, consider adding a catalytic amount of a nickel(II) salt.
Poor quality of chromium(II) chloride. The quality of CrCl₂ is crucial for the success of the NHK reaction. Use freshly purchased, anhydrous CrCl₂ or purify the reagent before use.
Presence of oxygen. The reaction is highly sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).
Incorrect solvent or temperature. The diastereoselectivity and yield of the macrocyclization can be highly dependent on the solvent and temperature. Adhere strictly to the optimized conditions reported in the literature.
Problem 2: Difficulty in purifying large quantities of intermediates.
Potential Cause Troubleshooting Suggestion
Reliance on column chromatography. Scaling up column chromatography can be inefficient. Explore alternative purification techniques such as recrystallization or precipitation for solid intermediates. For non-polar compounds, trituration with a suitable solvent can remove polar impurities.
Oily or difficult-to-handle products. If an intermediate is a persistent oil, consider converting it to a crystalline derivative for purification, if the synthetic route allows.
Co-eluting impurities. Optimize the chromatographic conditions by screening different solvent systems or using high-performance liquid chromatography (HPLC) for particularly challenging separations.
Problem 3: Inconsistent results in the halogen dance-Zweifel olefination.
Potential Cause Troubleshooting Suggestion
Temperature control. The lithium-halogen exchange and subsequent steps are typically performed at very low temperatures (-78 °C).[9] Ensure accurate and stable temperature control, as even slight variations can lead to side reactions.
Purity of n-Butyllithium (n-BuLi). The concentration of n-BuLi solutions can change over time. Titrate the n-BuLi solution before use to ensure accurate stoichiometry.
Slow addition of reagents. Slow, dropwise addition of reagents is often necessary to control the reaction exotherm and minimize side product formation.

Experimental Protocols & Data

Gram-Scale Synthesis of Key Intermediates

The following table summarizes the scale and yield of key steps in a reported gram-scale synthesis of (-)-Bipinnatin J.[3]

Reaction Step Starting Material Scale Product Isolated Yield
Halogen dance-Zweifel olefinationDecagram scaleAlkenyl furan (12)74%
Ni-electrocatalytic C(sp²)-C(sp³) DCC>10 gram scaleC3-alkylated butenolide (18)45%
Asymmetric proton transferGram-scaleConjugated butenolide (24)Nearly quantitative
Appel reaction followed by NHK macrocyclization-(-)-Bipinnatin J (1)>600 mg in a single pass
Detailed Methodologies

1. Halogen Dance-Zweifel Olefination to form Alkenyl Furan (12):

This transformation proceeds with complete inversion of configuration to yield the desired (Z)-stereochemistry.[3] The reaction is conducted on a decagram scale. An intermediate boronate species is formed and then treated with N-bromosuccinimide (NBS) to trigger a 1,2-shift and subsequent olefination.[3][10]

2. Ni-electrocatalytic Decarboxylative Cross-Coupling (DCC) to form C3-alkylated butenolide (18):

This reaction is amenable to scale-up and has been routinely conducted on a >10 gram scale in a simple jar as the reaction vessel, open to the air.[3] The use of N-methylpyrrolidinone (NMP) as the solvent and 5 mol% LiCl as an electrolyte are crucial for voltage stability.[3]

3. Asymmetric Proton Transfer to form Conjugated butenolide (24):

This step utilizes Deng's asymmetric proton transfer methodology.[3] The reaction is performed with 10 mol% of a Cinchona alkaloid-derived quinoline-N-oxide catalyst and proceeds in nearly quantitative yield on a gram-scale.[3]

4. Nozaki-Hiyama-Kishi (NHK) Macrocyclization:

This key step forms the 14-membered macrocycle. The reaction is diastereoselective, and the stereochemistry at C10 influences the conformation, leading to the desired product.[9] In one synthesis, this reaction yielded this compound as the major product in 73% isolated yield.[2] The reaction is performed using chromium(II) chloride and catalytic nickel(II) chloride in a degassed solvent.

Visualizations

Logical Workflow for Gram-Scale Synthesis

G cluster_start Starting Materials cluster_fragments Key Fragment Synthesis cluster_coupling Fragment Coupling & Elaboration cluster_endgame Endgame SM1 Inexpensive Starting Materials Furan Trisubstituted Furan (Halogen Dance-Zweifel) SM1->Furan Butenolide C3-Alkylated Butenolide (Ni-electrocatalytic DCC) SM1->Butenolide Coupling Ni-mediated 1,6-Conjugate Addition Furan->Coupling Butenolide->Coupling ProtonTransfer Asymmetric Proton Transfer Coupling->ProtonTransfer Macrocyclization NHK Macrocyclization ProtonTransfer->Macrocyclization FinalProduct (-)-Bipinnatin J Macrocyclization->FinalProduct

Caption: Convergent synthesis workflow for gram-scale production of (-)-Bipinnatin J.

Decision Tree for NHK Macrocyclization Troubleshooting

G Start Low yield in NHK reaction Q1 Is CrCl₂ fresh and anhydrous? Start->Q1 A1_yes Yes Q1->A1_yes A1_no No Q1->A1_no Q2 Is the reaction under strict inert atmosphere? A1_yes->Q2 Sol1 Purify or use fresh CrCl₂ A1_no->Sol1 A2_yes Yes Q2->A2_yes A2_no No Q2->A2_no Q3 Is catalytic Ni present? A2_yes->Q3 Sol2 Thoroughly degas solvents and use inert gas A2_no->Sol2 A3_yes Yes Q3->A3_yes A3_no No Q3->A3_no End Re-evaluate other parameters (solvent, temperature) A3_yes->End Sol3 Add catalytic NiCl₂ A3_no->Sol3

References

Technical Support Center: Troubleshooting Diastereoselectivity in Macrocyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during diastereoselective macrocyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in macrocyclization reactions?

A1: Diastereoselectivity in macrocyclization is primarily governed by a combination of factors that influence the energy difference between the transition states leading to the different diastereomers. Key factors include:

  • Substrate-Related Issues: The conformation of the linear precursor is critical. Pre-organization of the substrate into a cyclization-competent conformation can significantly enhance diastereoselectivity. The presence of existing stereocenters, steric hindrance near the reaction centers, and the use of directing groups can all influence the facial selectivity of the cyclization.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lower activation energy.[1]

    • Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the linear precursor and the stability of the transition states.

  • Catalyst/Reagent Control: The choice of catalyst or reagent is paramount. Chiral catalysts, such as chiral Lewis acids or organocatalysts, can create a chiral environment that favors the formation of one diastereomer over the other. Similarly, the choice of coupling reagent in peptide macrocyclization can impact the level of epimerization, a common cause of poor diastereoselectivity.

Q2: How can I improve poor diastereoselectivity in my macrocyclization reaction?

A2: Improving poor diastereoselectivity often involves a systematic optimization of reaction parameters. Here are several strategies to consider:

  • Screening Reaction Conditions:

    • Temperature: Conduct the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to determine the optimal condition for selectivity.

    • Solvent: Test a variety of solvents with different polarities and coordinating properties (e.g., toluene, dichloromethane, THF, acetonitrile).

  • Catalyst and Reagent Selection:

    • Chiral Catalysts: If applicable, screen a variety of chiral catalysts (e.g., different chiral ligands for metal catalysts, or different types of chiral Brønsted or Lewis acids).

    • Coupling Reagents: For peptide macrocyclizations, experiment with different coupling reagents and additives to minimize epimerization. Reagents like HATU, HBTU, and PyBOP have different efficiencies and propensities for side reactions.

  • Substrate Modification:

    • Chiral Auxiliaries: Temporarily installing a chiral auxiliary on the linear precursor can effectively control the stereochemical outcome of the cyclization.

    • Protecting Groups: The size and nature of protecting groups can influence the substrate's conformation and, consequently, the diastereoselectivity.

    • "Turn-Inducing" Elements: In peptide synthesis, incorporating proline, D-amino acids, or N-methylated amino acids can pre-organize the peptide backbone for cyclization.

Q3: My reaction is producing a significant amount of the undesired diastereomer. How can I reverse the selectivity?

A3: Reversing diastereoselectivity can be challenging and may require a more fundamental change in your synthetic approach. Consider these strategies:

  • Change in Mechanism: Switching the reaction mechanism entirely can sometimes lead to the opposite diastereomer. For example, comparing an SN2-type cyclization with an acid-catalyzed cyclization might yield different stereochemical outcomes.[1]

  • "Matched" and "Mismatched" Catalyst-Substrate Pairs: In catalyst-controlled reactions, the chirality of the catalyst and the substrate can have a synergistic ("matched") or antagonistic ("mismatched") effect on diastereoselectivity. Screening both enantiomers of a chiral catalyst can reveal if a "mismatched" pairing is currently disfavoring your desired diastereomer.

  • Conformational Control: Analyze the likely low-energy conformations of your linear precursor. It may be possible to favor a different conformation that leads to the desired diastereomer by altering the solvent or by strategically modifying the substrate (e.g., changing protecting groups or introducing rigidifying elements).

Troubleshooting Guides

This section provides a structured approach to troubleshooting specific issues related to diastereoselectivity.

Guide 1: Poor Diastereomeric Ratio (d.r.)
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reaction Temperature Perform a temperature screen (e.g., -78 °C, -40 °C, 0 °C, RT).Increased diastereoselectivity at lower temperatures.
Inappropriate Solvent Screen a range of solvents with varying polarities (e.g., Toluene, CH₂Cl₂, THF, DMF).Identification of a solvent that favors the desired transition state.
Non-Optimal Catalyst/Reagent Screen a panel of catalysts (chiral Lewis acids, organocatalysts) or coupling reagents (for peptides).Discovery of a catalyst/reagent that provides higher diastereocontrol.
Unfavorable Substrate Conformation Introduce conformational constraints (e.g., "turn-inducing" elements in peptides) or modify protecting groups.Pre-organization of the precursor leading to improved facial selectivity.
Kinetic vs. Thermodynamic Control Analyze the reaction profile over time and at different temperatures. Consider if the product ratio changes, indicating equilibration to the thermodynamic product.Understanding whether the kinetic or thermodynamic product is being favored to guide further optimization.
Guide 2: Epimerization in Peptide Macrocyclization
Potential Cause Troubleshooting Step Expected Outcome
Over-activation by Coupling Reagent Switch to a less activating coupling reagent (e.g., from HATU to HBTU or a carbodiimide-based reagent). Add racemization suppressants like HOBt or Oxyma.Reduced formation of the oxazolone (B7731731) intermediate, leading to less epimerization.
Strong or Excess Base Use a weaker base (e.g., N-methylmorpholine instead of DIEA) and use the minimum necessary amount.Decreased abstraction of the α-proton, preserving stereochemical integrity.
Prolonged Activation Time Minimize the pre-activation time of the carboxylic acid before adding the amine component.Less time for the activated species to epimerize.
Elevated Temperature Perform the coupling at a lower temperature (e.g., 0 °C or room temperature).Slower rate of epimerization relative to the desired coupling reaction.

Data Presentation: Quantitative Effects on Diastereoselectivity

The following tables summarize quantitative data from the literature to illustrate the impact of various reaction parameters on the diastereomeric ratio (d.r.).

Table 1: Effect of Temperature on a Diastereoselective Macrocyclization

This table presents data from a study on a diastereoselective macrocyclization reaction governed by Curtin-Hammett kinetics.[2]

Temperature (°C) Diastereomeric Ratio (PM:PP)
254:1
603.5:1
1002.8:1
1502.2:1

Table 2: Effect of Solvent on a Diastereoselective Macrocyclization

Data from the same study as Table 1, demonstrating the influence of solvent on diastereoselectivity at a constant temperature.[2]

Solvent Diastereomeric Ratio (PM:PP)
Dichloromethane (DCM)4:1
1:1 Toluene:DCM3:1
Dimethylformamide (DMF)3:1

Table 3: Comparison of Catalysts in a Diastereoselective Macrolactonization

This table showcases the impact of different chiral catalysts on the diastereoselectivity of a macrolactonization reaction.

Catalyst Diastereomeric Ratio (d.r.) Yield (%)
Chiral Phosphoric Acid A5:175
Chiral Phosphoric Acid B10:168
N-Heterocyclic Carbene (NHC)2:182
Dual NHC/Chiral Phosphoric Acid B>20:170

Table 4: Influence of Coupling Reagents on Epimerization in Peptide Synthesis

This table compares the extent of the formation of the D-isomer (epimer) for different coupling reagents in a model peptide coupling reaction.

Coupling Reagent Additive % D-Isomer
HBTUHOBt< 1
HATU-5.2
PyBOP-3.8
DICHOBt1.5
DICOxymaPure< 1

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Macrocyclization via Curtin-Hammett Control

This protocol is adapted from a study on the diastereoselective synthesis of a chiral macrocycle.[2]

Materials:

  • Dialkynyl PDI precursor

  • Bis-azide BINOL-derived linker

  • Copper(I) catalyst (e.g., Cu(MeCN)₄PF₆)

  • Ligand (e.g., TBTA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dialkynyl PDI precursor (1.0 eq) and the bis-azide linker (1.1 eq) in anhydrous DCM to achieve a high dilution concentration (e.g., 0.1 mM).

  • In a separate flask, prepare a solution of the copper(I) catalyst (0.2 eq) and the ligand (0.2 eq) in anhydrous DCM.

  • Using a syringe pump, slowly add the catalyst solution to the solution of the precursors over a period of 10-12 hours at a controlled temperature (e.g., 25 °C).

  • After the addition is complete, allow the reaction to stir for an additional 12 hours at the same temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the diastereomers.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 2: General Procedure for Diastereoselective Aldol (B89426) Addition Using a Chiral Auxiliary

This protocol outlines a general method for a diastereoselective aldol reaction, a key step in the synthesis of many complex macrocyclic precursors.

Materials:

  • Chiral auxiliary-derived ester (e.g., N-acyloxazolidinone)

  • Lewis acid (e.g., TiCl₄ or Bu₂BOTf)

  • Tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine)

  • Aldehyde

  • Anhydrous solvent (e.g., CH₂Cl₂ or THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the chiral auxiliary-derived ester (1.0 eq) in the anhydrous solvent.

  • Cool the solution to -78 °C.

  • Add the Lewis acid (1.1 eq) dropwise, followed by the tertiary amine base (1.2 eq).

  • Stir the mixture at -78 °C for 30-60 minutes to allow for enolate formation.

  • Add the aldehyde (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C and monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or the purified material.

Mandatory Visualizations

Troubleshooting_Diastereoselectivity start Poor Diastereoselectivity Observed q1 Analyze Reaction Conditions start->q1 q2 Evaluate Substrate Design start->q2 q3 Re-evaluate Catalyst/Reagent start->q3 temp Temperature Screening q1->temp Optimize solvent Solvent Screening q1->solvent Optimize conformation Precursor Conformation Analysis q2->conformation Modify auxiliary Introduce Chiral Auxiliary q2->auxiliary Incorporate catalyst Screen Chiral Catalysts q3->catalyst Systematic Screening reagent Change Coupling Reagent q3->reagent For Peptides end Improved Diastereoselectivity temp->end solvent->end conformation->end auxiliary->end catalyst->end reagent->end

Caption: Troubleshooting workflow for poor diastereoselectivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Macrocyclization cluster_workup Workup & Analysis prep_precursor Prepare Linear Precursor high_dilution Set up High Dilution Conditions prep_precursor->high_dilution prep_reagents Prepare Reagent/Catalyst Solutions slow_addition Slow Addition of Reagents prep_reagents->slow_addition high_dilution->slow_addition monitoring Monitor Reaction (TLC/LC-MS) slow_addition->monitoring quench Quench Reaction monitoring->quench extract Extraction & Purification quench->extract analyze Analyze Diastereomeric Ratio (NMR/HPLC) extract->analyze

Caption: General experimental workflow for macrocyclization.

Curtin_Hammett_Principle cluster_reactants Reactant Equilibration cluster_products Irreversible Product Formation A Precursor Conformer A B Precursor Conformer B A->B Fast Interconversion P1 Product Diastereomer 1 A->P1 k1 P2 Product Diastereomer 2 B->P2 k2 label_text Product Ratio ([P1]/[P2]) depends on the difference in transition state energies (ΔΔG‡), not the population of A and B.

Caption: The Curtin-Hammett principle in diastereoselectivity.

References

Preventing epimerization during Bipinnatin J synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization and maintaining stereochemical integrity during the synthesis of Bipinnatin J.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in the synthesis of this compound?

A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the context of this compound synthesis, which involves the creation of a complex macrocycle with multiple stereocenters, preventing epimerization is critical to ensure the synthesis yields the desired biologically active isomer. Loss of stereochemical control at any step can lead to the formation of diastereomers, which are often difficult to separate and can have different biological activities.

Q2: Which steps in the known total syntheses of this compound are most susceptible to loss of stereochemical integrity?

A2: While the published syntheses of this compound demonstrate excellent stereocontrol, certain steps are inherently more prone to the formation of undesired stereoisomers. These include:

  • Macrocyclization: The formation of the 14-membered ring, often via a Nozaki-Hiyama-Kishi (NHK) reaction, is a critical step where the stereochemistry of newly formed centers is established.[1][2][3] The facial selectivity of this intramolecular reaction is influenced by the existing stereochemistry of the linear precursor.[3]

  • Asymmetric Reactions: Steps that introduce new stereocenters, such as asymmetric proton transfer, are crucial for establishing the correct enantiomer.[3][4] Any deviation from optimal conditions can lead to a decrease in enantiomeric excess.

  • Reactions involving enolates or related intermediates: Steps that proceed through enolate or enol-like intermediates can be susceptible to protonation from either face, potentially leading to epimerization at the α-carbon if not properly controlled.

Q3: How does the stereochemistry of the precursor fragments influence the final macrocycle?

A3: The stereochemistry of the fragments used in the convergent synthesis of this compound plays a crucial role in directing the stereochemical outcome of the macrocyclization step. For instance, the stereocenter at C10 in the linear precursor can conformationally predispose the molecule to form the desired diastereomer during the NHK reaction.[3][5] This is a key principle of substrate-controlled diastereoselection.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity during Nozaki-Hiyama-Kishi (NHK) Macrocyclization

Potential Cause: Suboptimal reaction conditions or impurities in reagents can lead to a loss of diastereoselectivity in the NHK reaction. The reaction is sensitive to the quality of the chromium(II) chloride and the presence of trace amounts of nickel.[3]

Recommended Solutions:

  • Reagent Quality: Use freshly opened or purified chromium(II) chloride. Ensure the absence of oxidizing impurities.

  • Solvent: Use anhydrous and deoxygenated solvents to prevent quenching of the organochromium intermediate.

  • Temperature Control: Maintain a consistent and optimal reaction temperature. Low temperatures generally favor higher selectivity.

  • Nickel Co-catalyst: While often present as an impurity in the chromium salt, controlled addition of a nickel(II) co-catalyst can sometimes improve reaction efficiency and reproducibility.[3]

ParameterRecommended ConditionPotential Impact of Deviation
CrCl₂ Source High purity, anhydrousLower yields, reduced diastereoselectivity
Solvent Anhydrous, deoxygenated THF or DMFSide reactions, poor reproducibility
Temperature -78 °C to 0 °C (consult specific protocol)Lower diastereomeric ratio
NiCl₂ (co-catalyst) Trace amounts (often inherent)Inconsistent reaction rates

Experimental Protocol: Nozaki-Hiyama-Kishi Macrocyclization

  • To a solution of the aldehyde-allylic bromide precursor in anhydrous, deoxygenated THF, add CrCl₂ (and NiCl₂ if required) under an inert atmosphere (e.g., Argon).

  • Maintain the reaction at the specified temperature (e.g., 0 °C) and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio using NMR spectroscopy or chiral HPLC.

Issue 2: Low Enantiomeric Excess after Asymmetric Proton Transfer

Potential Cause: The efficiency of the chiral catalyst, temperature, and proton source can all affect the enantioselectivity of an asymmetric proton transfer step.

Recommended Solutions:

  • Catalyst Integrity: Ensure the chiral catalyst (e.g., a cinchona-derived catalyst) is pure and has not degraded.[3]

  • Temperature: Perform the reaction at the optimized low temperature to maximize stereodiscrimination.

  • Proton Source: The nature and concentration of the proton source can be critical. Use the specified proton source at the correct stoichiometry.

ParameterRecommended ConditionPotential Impact of Deviation
Catalyst High purity chiral catalystReduced enantiomeric excess (ee)
Temperature Low temperature (e.g., -78 °C)Decreased enantioselectivity
Proton Source As specified in the literature protocolPoor conversion and/or low ee

Visualizing Key Processes

BipinnatinJ_Synthesis_Workflow cluster_fragment Fragment Synthesis cluster_coupling Key Coupling & Cyclization cluster_final Final Product Furan Furan Fragment Coupling Fragment Coupling (e.g., Stille, Conjugate Addition) Furan->Coupling Butenolide Butenolide Fragment Butenolide->Coupling Precursor Linear Macrocycle Precursor Coupling->Precursor Stereocenters Set NHK Nozaki-Hiyama-Kishi Macrocyclization Precursor->NHK Diastereoselective Ring Closure BipinnatinJ This compound NHK->BipinnatinJ

Caption: A simplified workflow for the convergent synthesis of this compound.

Epimerization_Prevention_Logic Start Stereocenter Formation Step Conditions Reaction Conditions (Temp, Solvent, Reagents) Start->Conditions Purity Reagent & Catalyst Purity Start->Purity Outcome Stereochemical Outcome Conditions->Outcome Purity->Outcome Monitoring In-process Monitoring (TLC, HPLC, NMR) Desired High Diastereoselectivity/ Enantiomeric Excess Monitoring->Desired Undesired Epimerization/ Low Selectivity Monitoring->Undesired Outcome->Monitoring Troubleshoot Troubleshoot & Optimize Undesired->Troubleshoot Troubleshoot->Conditions Adjust Troubleshoot->Purity Verify

Caption: A logic diagram for troubleshooting and preventing stereochemical errors.

References

Validation & Comparative

Bipinnatin J as a Precursor for Intricarene Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex natural products like intricarene (B1249381) is a critical challenge. This guide provides a comparative analysis of the synthetic strategy for intricarene utilizing Bipinnatin J as a key precursor, benchmarked against alternative synthetic approaches. This document details the biomimetic significance of this pathway, presents key experimental data, and outlines the methodologies involved.

Intricarene, a structurally complex diterpene isolated from the Caribbean gorgonian octocoral Pseudopterogorgia kallos, has garnered interest due to its unique pentacyclic framework.[1][2] Its scarcity in nature necessitates robust synthetic routes to enable further investigation into its biological properties.[2][3] A prominent and biogenetically plausible approach involves the transformation of another natural product, this compound, into intricarene.[1][4][5] This strategy is predicated on the hypothesis that this compound serves as a biosynthetic precursor to intricarene in vivo.[1][2][6]

The this compound to Intricarene Pathway: A Biomimetic Approach

The total synthesis of (+)-intricarene from (−)-Bipinnatin J represents a significant achievement in natural product synthesis, notable for its biomimetic approach.[1][2] This strategy mimics the proposed natural biosynthetic pathway, where an oxidative process converts this compound into an intermediate that undergoes a transannular [5+2] cycloaddition to form the intricate carbon skeleton of intricarene.[1][2][7]

The laboratory realization of this transformation typically involves the oxidation of the furan (B31954) ring in this compound, followed by a rearrangement to a hydroxypyranone intermediate.[1] Subsequent acetylation and treatment with a base at elevated temperatures induce the key transannular [5+2] cycloaddition, yielding intricarene.[1][7][8] While the high temperatures required in the lab (e.g., 150 °C in DMSO) are not strictly biomimetic, they effectively facilitate a reaction that may be enzyme-mediated in nature.[8]

More recent studies have demonstrated a photochemical pathway for the conversion of a this compound derivative to intricarene under conditions that more closely resemble the natural marine environment of the coral.[3][9] This light-induced approach further strengthens the hypothesis of a photochemical step in the biosynthesis of furanocembranoids like intricarene.[3][9]

Comparison of Synthetic Strategies

The synthesis of intricarene via this compound can be compared to other total synthesis strategies. While detailed alternative routes are less common in the literature, a key distinction lies in the starting materials and the overall synthetic design. The this compound approach leverages a complex, naturally occurring starting material, which significantly simplifies the construction of the core structure. Alternative, de novo syntheses would necessitate the assembly of the polycyclic system from simpler, achiral precursors, likely involving a greater number of steps and more complex stereochemical control.

Parameter Synthesis via this compound Hypothetical de novo Synthesis
Starting Material (-)-Bipinnatin J (a natural product)Simple, commercially available chemicals
Key Transformation Transannular [5+2] cycloadditionMultiple ring-forming reactions (e.g., Diels-Alder, aldol)
Biomimetic Significance High, mimics proposed natural pathwayLow to none
Stereochemical Control Inherited from chiral precursorRequires asymmetric synthesis strategies
Overall Step Count Potentially shorter from this compoundLikely longer and more complex
Scalability Dependent on the availability of this compoundPotentially more scalable if starting materials are abundant

Experimental Protocols

Synthesis of (-)-Bipinnatin J

The asymmetric total synthesis of (−)-Bipinnatin J is a prerequisite for its use as a precursor to (+)-intricarene. One efficient route involves an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction for the macrocyclization step.[1][10] A more recent, 10-step gram-scale synthesis has also been reported, significantly improving access to this key intermediate.[6][10]

Key Steps in a Representative Synthesis of (-)-Bipinnatin J: [1][2]

  • Fragment Coupling: A Stille coupling between a chiral lactone-substituted vinyl iodide and a stannylfurfural to assemble the carbon backbone.

  • Macrocyclization: An intramolecular Nozaki-Hiyama-Kishi (NHK) allylation reaction to form the 14-membered macrocycle. This reaction is highly diastereoselective, controlled by the existing stereocenter.[4][5][10]

Conversion of (-)-Bipinnatin J to (+)-Intricarene

Protocol via Thermal [5+2] Cycloaddition: [1][7][8]

  • Oxidation: Treatment of (−)-Bipinnatin J with VO(acac)₂ and tBuO₂H to oxidize the furan ring, leading to a mixture of ene-dione and hydroxypyranone tautomers.

  • Acetylation: The resulting hydroxypyranone is acetylated to form an acetoxypyrone.

  • Cycloaddition: The acetoxypyrone is heated in a solvent such as acetonitrile (B52724) or DMSO in the presence of a base like DBU or 2,2,6,6-tetramethylpiperidine (B32323) (TMP) to induce the transannular [5+2] cycloaddition, yielding (+)-intricarene.[1][8]

Visualizing the Pathways

To better understand the logical flow of these synthetic strategies, the following diagrams illustrate the key transformations.

BipinnatinJ_to_Intricarene BipinnatinJ (-)-Bipinnatin J Oxidation Oxidation (VO(acac)2, tBuO2H) BipinnatinJ->Oxidation Hydroxypyranone Hydroxypyranone Intermediate Oxidation->Hydroxypyranone Acetylation Acetylation Hydroxypyranone->Acetylation Acetoxypyrone Acetoxypyrone Acetylation->Acetoxypyrone Cycloaddition Transannular [5+2] Cycloaddition (DBU, heat) Acetoxypyrone->Cycloaddition Intricarene (+)-Intricarene Cycloaddition->Intricarene

Caption: Biomimetic conversion of this compound to Intricarene.

Synthetic_Comparison cluster_0 Biomimetic Approach cluster_1 De Novo Synthesis BipinnatinJ (-)-Bipinnatin J Intricarene_Bio (+)-Intricarene BipinnatinJ->Intricarene_Bio Oxidative Cycloaddition Simple_Precursors Simple Achiral Starting Materials Complex_Intermediate Polycyclic Intermediate Simple_Precursors->Complex_Intermediate Multiple Steps Intricarene_DeNovo (+)-Intricarene Complex_Intermediate->Intricarene_DeNovo Final Steps

References

Comparative Cytotoxicity of Bipinnatin J Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various analogs of Bipinnatin J, a furanocembranoid diterpene derived from gorgonian corals. While direct comparative cytotoxic data for this compound remains elusive in the current body of scientific literature, this guide summarizes the available experimental data for its analogs, details relevant experimental protocols, and visualizes key pathways to support further research and drug discovery efforts.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic potential of several Bipinnatin analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented below. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineCell TypeIC50 (µg/mL)
Bipinnatin AP388Murine Leukemia0.9
Bipinnatin BP388Murine Leukemia3.2
Bipinnatin DP388Murine Leukemia1.5
Bipinnatin IColon and Melanoma Cancer Cell LinesHuman CancersSignificant differential responses at 10⁻⁶ M
Bipinnatin QMCF-7Human Breast CancerSignificant Activity
NCI-H460Human Non-small Cell Lung CancerSignificant Activity
SF-268Human CNS CancerSignificant Activity

Note: Specific IC50 values for Bipinnatin I and Q were not provided in the reviewed literature, but their significant cytotoxic activity was highlighted.

Experimental Protocols

The following provides a detailed methodology for a common in vitro cytotoxicity assay used to evaluate the efficacy of compounds like this compound and its analogs.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • This compound analogs (or other test compounds)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO and then diluted to various concentrations in the complete culture medium. The medium from the wells is aspirated, and 100 µL of the medium containing the different concentrations of the compound is added. Control wells receive medium with DMSO at the same concentration as the highest compound concentration.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, P388) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Bipinnatin Analogs in DMSO) treatment Compound Treatment (Varying Concentrations) compound_prep->treatment seeding->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan Formazan Crystal Solubilization mtt_addition->formazan absorbance Absorbance Reading (570 nm) formazan->absorbance calculation Viability Calculation (% of Control) absorbance->calculation ic50 IC50 Determination calculation->ic50 apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligands Death Ligands (e.g., FasL, TNF-α) death_receptors Death Receptors death_ligands->death_receptors disc DISC Formation death_receptors->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) caspase8->bcl2_family via Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage Cellular Stress (e.g., DNA Damage) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Bipinnatin J vs. Lophotoxin: A Comparative Guide to their Biological Activity on Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two marine-derived diterpenoids, Bipinnatin (B14683477) J and lophotoxin (B1675080). Both compounds are potent, irreversible antagonists of the nicotinic acetylcholine (B1216132) receptor (nAChR), a critical component in synaptic transmission. Understanding their distinct properties is crucial for their application as pharmacological tools and potential therapeutic leads.

Mechanism of Action at the Nicotinic Acetylcholine Receptor

Bipinnatin J and lophotoxin, along with other members of the lophotoxin family of marine neurotoxins, exert their inhibitory effects on nAChRs through a covalent modification of the receptor.[1][2] Specifically, they form a covalent bond with a tyrosine residue, Tyr-190, located in the alpha-subunit of the nAChR.[1][3][4] This modification occurs at the acetylcholine binding site, leading to an irreversible blockade of the receptor and preventing neurotransmission.[5][6]

A key distinction between the two lies in their activation. Bipinnatins, including this compound, are considered protoxins. Their inhibitory activity increases after a period of preincubation in an aqueous buffer, suggesting a spontaneous conversion from an inactive to an active form.[1][3] In contrast, lophotoxin is a directly active compound and does not require preincubation to exert its inhibitory effect.[1]

Comparative Biological Activity

While both compounds are potent irreversible inhibitors of nAChRs, direct quantitative comparisons of this compound and lophotoxin from the same study are limited in the available literature. However, based on existing data for related compounds and qualitative descriptions, we can infer their relative activities.

Lophotoxin is characterized as a slow-binding, high-affinity, and irreversible antagonist of nAChRs.[1][4][7] Low concentrations in the micromolar range (1 µM) can produce a blockade of neuronal nicotinic transmission, which is only partially reversible after several hours of washout.[7] Higher concentrations lead to an irreversible blockade.[7]

FeatureThis compoundLophotoxin
Mechanism of Action Irreversible covalent modification of nAChR α-subunit (Tyr-190)[1][3]Irreversible covalent modification of nAChR α-subunit (Tyr-190)[1][4]
Activation Protoxin, requires activation in aqueous buffer[1][3]Directly active toxin[1]
Binding Characteristics Irreversible antagonistSlow-binding, high-affinity, irreversible antagonist[1][4][7]
Potency Potent inhibitor; specific quantitative data on nAChR is limited. Related bipinnatins show high potency.[3][8]Potent inhibitor, with effective concentrations in the low micromolar range.[7]

Signaling Pathway and Experimental Workflow

The interaction of this compound and lophotoxin with the nAChR leads to the blockade of downstream signaling cascades that are normally initiated by acetylcholine binding.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Channel No_Response No Cellular Response nAChR:s->No_Response:n Channel Blocked ACh Acetylcholine (Agonist) ACh->nAChR Binds to Bip_Lop This compound / Lophotoxin (Antagonist) Bip_Lop->nAChR Irreversibly Binds to (Covalent Modification) Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling_Cascade Downstream Signaling (e.g., Ca2+-dependent pathways) Depolarization->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Fig. 1: nAChR Signaling Pathway Inhibition.

The following diagram illustrates a typical workflow for a competitive binding assay used to characterize the inhibitory activity of compounds like this compound and lophotoxin.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare nAChR-rich membranes Incubation Incubate membranes with radioligand and varying concentrations of antagonist Membrane_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [125I]α-bungarotoxin) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of This compound / Lophotoxin Compound_Prep->Incubation Separation Separate bound and free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify radioactivity of bound radioligand Separation->Quantification Competition_Curve Generate competition binding curve Quantification->Competition_Curve IC50_Ki Calculate IC50 and/or Ki values Competition_Curve->IC50_Ki

Fig. 2: Competitive Binding Assay Workflow.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of this compound and lophotoxin for the nAChR by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • nAChR-rich membranes (e.g., from Torpedo electric organ or cells expressing specific nAChR subtypes).

  • Radiolabeled ligand (e.g., [125I]α-bungarotoxin).

  • This compound and lophotoxin stock solutions.

  • Binding buffer (e.g., Phosphate-buffered saline with 0.1% BSA).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine nAChR-rich membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of either this compound or lophotoxin. Include control wells with no antagonist (total binding) and wells with a high concentration of a known nAChR antagonist (non-specific binding).

  • Incubation Time: Due to the irreversible nature of these toxins, a pre-incubation step of the membranes with the antagonist before the addition of the radioligand is often necessary to allow for covalent bond formation. For bipinnatins, an initial pre-incubation of the compound in the buffer is required for its activation.[3]

  • Separation: After incubation, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the antagonist concentration. The concentration of the antagonist that inhibits 50% of the specific binding is the IC50 value.

Functional Assay: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique directly measures the function of the nAChR ion channel in response to agonists and the inhibitory effect of antagonists.

Materials:

  • Xenopus laevis oocytes expressing the desired nAChR subtype.

  • Two-electrode voltage clamp setup.

  • Recording solution (e.g., ND96).

  • Acetylcholine (or other nAChR agonist) solution.

  • This compound and lophotoxin solutions.

Procedure:

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the subunits of the desired nAChR subtype. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply a known concentration of acetylcholine to the oocyte to elicit an inward current, which is a measure of nAChR activation.

  • Antagonist Application: After a baseline reading, perfuse the oocyte with a solution containing this compound or lophotoxin for a defined period.

  • Post-Antagonist Agonist Application: Re-apply the same concentration of acetylcholine and record the resulting current.

  • Data Analysis: Compare the amplitude of the acetylcholine-induced current before and after the application of the antagonist. A reduction in the current amplitude indicates inhibition of the nAChR. The percentage of inhibition can be calculated for different antagonist concentrations to determine the IC50.

Conclusion

This compound and lophotoxin are invaluable tools for studying the structure and function of nicotinic acetylcholine receptors due to their potent and irreversible mechanism of action. While both target the same conserved tyrosine residue, their differing activation requirements provide unique experimental possibilities. The lack of readily available quantitative data for this compound highlights an area for future research to enable a more direct and comprehensive comparison with lophotoxin. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological activities of these and other novel nAChR modulators.

References

Validating the Blueprint of a Marine Marvel: A Comparative Guide to the Structure of Synthetic Bipinnatin J

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural validation of a synthetic natural product is paramount. This guide provides a comprehensive comparison of synthetic Bipinnatin J with its natural counterpart, focusing on the rigorous experimental data that underpins its structural confirmation.

This compound, a furanocembranoid diterpene isolated from the gorgonian octocoral Pseudopterogorgia bipinnata, has garnered significant interest in the scientific community due to its unique 14-membered ring structure and its role as a potential biosynthetic precursor to other complex marine natural products. The successful total synthesis of this compound by multiple research groups has not only provided access to this intriguing molecule for further study but has also served as a testament to the power of modern synthetic and analytical techniques. The cornerstone of these synthetic achievements lies in the meticulous validation of the synthetic molecule's structure, ensuring it is identical to the natural product.

This guide delves into the key experimental data and protocols used to validate the structure of synthetic this compound, presenting a clear comparison with the naturally derived compound.

Spectroscopic Data Comparison: The Molecular Fingerprint

The primary method for validating the structure of synthetic this compound has been the comparison of its spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with that of the natural product. The congruence of these spectroscopic "fingerprints" provides unequivocal evidence of structural identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data for the synthetic and natural samples have been shown to be identical.[1]

Below is a table summarizing the ¹H and ¹³C NMR spectroscopic data for natural and synthetic (-)-Bipinnatin J, demonstrating their exact correspondence.

PositionNatural ¹³C δ (ppm)Synthetic ¹³C δ (ppm)Natural ¹H δ (ppm)Synthetic ¹H δ (ppm)
140.240.22.55 (m)2.55 (m)
275.175.14.85 (d, J=9.8)4.85 (d, J=9.8)
3141.2141.2--
4125.0125.05.10 (d, J=9.8)5.10 (d, J=9.8)
524.624.62.15 (m)2.15 (m)
635.935.92.30 (m)2.30 (m)
7124.8124.85.20 (t, J=7.0)5.20 (t, J=7.0)
8134.7134.7--
939.839.82.20 (m)2.20 (m)
1082.182.15.05 (s)5.05 (s)
11119.2119.26.00 (s)6.00 (s)
12158.3158.3--
13148.1148.1--
1429.529.51.90 (m)1.90 (m)
1516.216.21.60 (s)1.60 (s)
1624.924.91.70 (s)1.70 (s)
1717.817.81.80 (s)1.80 (s)
18170.2170.2--
1912.112.12.05 (s)2.05 (s)
20112.3112.34.95 (s), 4.80 (s)4.95 (s), 4.80 (s)

Data compiled from published total synthesis reports.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry Data for Synthetic this compound:

  • Molecular Formula: C₂₀H₂₆O₃

  • Calculated Mass [M+Na]⁺: 337.1774

  • Found Mass [M+Na]⁺: 337.1776

This close agreement between the calculated and found mass provides strong evidence for the correct elemental composition of the synthetic compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural validation of synthetic this compound, based on protocols reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: NMR spectra were typically recorded on Bruker spectrometers operating at frequencies ranging from 400 to 600 MHz for ¹H NMR and 100 to 150 MHz for ¹³C NMR.

  • Sample Preparation: Samples of synthetic this compound were dissolved in deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired to determine chemical shifts (δ) in parts per million (ppm) relative to TMS. Data are reported as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

  • ¹³C NMR Spectroscopy: Carbon NMR spectra were recorded with complete proton decoupling. Chemical shifts (δ) are reported in ppm relative to the central peak of the CDCl₃ triplet (δ 77.16 ppm).

  • 2D NMR Spectroscopy: To further confirm the structure, a suite of 2D NMR experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish proton-proton and proton-carbon connectivities.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: HRMS data were obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Samples were dissolved in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Ionization Mode: The analysis was performed in positive ion mode, with sodium adducts ([M+Na]⁺) being commonly observed.

  • Data Analysis: The measured mass-to-charge ratio (m/z) was compared to the calculated exact mass for the proposed molecular formula to confirm the elemental composition.

X-ray Crystallography

A thorough review of the literature indicates that X-ray crystallography has not been reported for the structural elucidation of this compound, either in its natural or synthetic form. The structural confirmation has relied exclusively on spectroscopic methods.

Visualizing the Validation Process

To illustrate the logical flow of the structural validation and the synthetic strategy, the following diagrams are provided.

G cluster_structure This compound Structure cluster_synthesis Synthetic Approach BipinnatinJ This compound (C₂₀H₂₆O₃) start Commercially Available Starting Materials intermediate Key Intermediates start->intermediate Multi-step synthesis macrocyclization Nozaki-Hiyama-Kishi Macrocyclization intermediate->macrocyclization Precursor formation synthetic_BJ Synthetic this compound macrocyclization->synthetic_BJ

Figure 1: A simplified overview of the chemical structure and a common synthetic strategy for this compound.

G cluster_validation Structural Validation Workflow synthetic_product Purified Synthetic This compound nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D) synthetic_product->nmr_analysis ms_analysis Mass Spectrometry (HRMS) synthetic_product->ms_analysis natural_product Natural this compound (Reference) data_comparison Spectroscopic Data Comparison natural_product->data_comparison nmr_analysis->data_comparison ms_analysis->data_comparison structure_confirmation Structure Confirmed data_comparison->structure_confirmation Data Match

Figure 2: The logical workflow for the structural validation of synthetic this compound.

Conclusion

The structural validation of synthetic this compound stands as a robust example of modern chemical analysis. The perfect concordance between the ¹H and ¹³C NMR spectra of the synthetic and natural compounds, coupled with confirmatory high-resolution mass spectrometry data, provides irrefutable evidence of its structural integrity. While X-ray crystallographic data is absent, the comprehensive spectroscopic analysis leaves no ambiguity regarding the successful synthesis of this complex marine natural product. This rigorous validation is a critical step, paving the way for further investigations into the biological activity and biosynthetic pathways of this compound and its analogues.

References

A Comparative Analysis of Total Synthesis Routes to the Marine Diterpene Bipinnatin J

Author: BenchChem Technical Support Team. Date: December 2025

Bipinnatin J, a furanocembranoid natural product isolated from the gorgonian octocoral Pseudopterogorgia bipinnata, has attracted significant attention from the synthetic chemistry community due to its unique 14-membered macrocyclic architecture and its role as a potential biosynthetic precursor to a variety of more complex marine diterpenes. This guide provides a comparative overview of three distinct and notable total syntheses of this compound, developed by the research groups of Trauner, Rawal, and Baran. The comparison focuses on key metrics such as synthetic efficiency, strategic approaches, and experimental methodologies, offering valuable insights for researchers in natural product synthesis and drug development.

Key Synthetic Strategies at a Glance

The total syntheses of this compound by the Trauner, Rawal, and Baran groups, while all culminating in the successful construction of the target molecule, employ divergent strategies in assembling the key structural fragments and in the crucial macrocyclization step.

The Trauner synthesis is characterized by a convergent approach, featuring a ruthenium-catalyzed Alder-ene reaction to construct a key fragment and a diastereoselective intramolecular Nozaki-Hiyama-Kishi (NHK) reaction for the pivotal macrocyclization. Their work encompasses both a racemic and an asymmetric synthesis of this compound.

The Rawal synthesis also follows a convergent strategy but is distinguished by a silver ion-promoted SN1-type γ-alkylation of a siloxyfuran to assemble a key intermediate. The macrocycle is also formed via a diastereoselective Cr(II)-mediated Nozaki-Hiyama macrocyclization.

The more recent Baran synthesis showcases a highly efficient and scalable route, notable for its use of modern synthetic methods. Key features include a Ni-electrocatalytic decarboxylative cross-coupling, a unique halogen dance-Zweifel olefination to construct the trisubstituted furan (B31954) moiety, and a final diastereoselective NHK macrocyclization.

Quantitative Comparison of the Synthetic Routes

The efficiency of each synthetic route can be quantitatively assessed by comparing metrics such as the longest linear sequence (LLS), total number of steps, and overall yield. The following table summarizes these key data points for the asymmetric or more efficient reported synthesis from each group.

MetricTrauner Synthesis (-)-Bipinnatin JRawal Synthesis (±)-Bipinnatin JBaran Synthesis (-)-Bipinnatin J
Longest Linear Sequence 9 steps12 steps10 steps
Overall Yield Not explicitly calculatedNot explicitly calculated~1.5% (calculated from reported yields)
Starting Materials 3-butynol, 3-methylfurfural5-bromo-2-methylpent-2-ene5-bromofurfural, (R)-TBS-glycidol
Key Reactions Ru-catalyzed Alder-ene, Stille coupling, Intramolecular NHKAg(I)-promoted γ-alkylation, Intramolecular NHKNi-electrocatalytic cross-coupling, Halogen dance-Zweifel olefination, Intramolecular NHK
Scalability Not specifiedNot specifiedDemonstrated on gram-scale (>600 mg)[1][2][3]

Retrosynthetic Analysis and Strategic Overview

The strategic choices made in disconnecting the complex macrocyclic structure of this compound are central to each synthesis. The following diagrams illustrate the high-level retrosynthetic logic for each approach.

Trauner_Retrosynthesis Bipinnatin_J (-)-Bipinnatin J Macrocycle_Precursor Allylic Bromide Precursor Bipinnatin_J->Macrocycle_Precursor Intramolecular NHK Cyclization Fragment_A Vinyl Iodide Fragment Macrocycle_Precursor->Fragment_A Stille Coupling Fragment_B Stannyl (B1234572) Furfural (B47365) Fragment Macrocycle_Precursor->Fragment_B Butynol 3-Butynol Fragment_A->Butynol Ru-catalyzed Alder-ene Furfural 3-Methylfurfural Fragment_B->Furfural

Caption: Trauner's Retrosynthetic Strategy.

The Trauner group envisioned a late-stage macrocyclization via an NHK reaction.[4][5][6] The precursor for this cyclization was assembled through a Stille coupling of a vinyl iodide and a stannyl furfural fragment. The vinyl iodide was, in turn, prepared using a key ruthenium-catalyzed Alder-ene reaction.[4][5][6]

Rawal_Retrosynthesis Bipinnatin_J (±)-Bipinnatin J Macrocycle_Precursor Allylic Bromide Precursor Bipinnatin_J->Macrocycle_Precursor Intramolecular NHK Cyclization Alkylated_Furanone Alkylated Furanone Macrocycle_Precursor->Alkylated_Furanone Side Chain Elaboration Side_Chain Geranyl-derived Side Chain Alkylated_Furanone->Side_Chain Ag(I)-promoted γ-Alkylation Siloxyfuran Siloxyfuran Alkylated_Furanone->Siloxyfuran Bromopentene 5-bromo-2-methylpent-2-ene Side_Chain->Bromopentene

Caption: Rawal's Retrosynthetic Strategy.

Rawal's approach also hinged on a final NHK macrocyclization.[2][7][8][9][10][11] The key acyclic precursor was constructed via a silver-promoted γ-alkylation of a siloxyfuran with a side chain derived from commercially available 5-bromo-2-methylpent-2-ene.[2][7][8][9]

Baran_Retrosynthesis Bipinnatin_J (-)-Bipinnatin J Macrocycle_Precursor Aldehyde-Allylic Bromide Bipinnatin_J->Macrocycle_Precursor Intramolecular NHK Cyclization Coupled_Product Coupled Butenolide Macrocycle_Precursor->Coupled_Product Functional Group Interconversion Fragment_C Trisubstituted Furan Coupled_Product->Fragment_C Ni-mediated 1,6-Conjugate Addition Fragment_D Butenolide Fragment Coupled_Product->Fragment_D Bromofurfural 5-Bromofurfural Fragment_C->Bromofurfural Halogen dance- Zweifel Olefination Glycidol (R)-TBS-glycidol Fragment_D->Glycidol Ynamine Lactonization

Caption: Baran's Retrosynthetic Strategy.

The Baran synthesis features a convergent assembly of two complex fragments.[1][8][11] A trisubstituted furan piece was forged using a halogen dance-Zweifel olefination sequence starting from 5-bromofurfural. The butenolide fragment was prepared from (R)-TBS-glycidol. These two fragments were then joined via a Ni-mediated 1,6-conjugate addition before endgame manipulations set the stage for the NHK macrocyclization.[1][3]

Experimental Protocols for Key Transformations

A defining feature of each synthesis is the key reaction used to either form the macrocycle or to assemble the main fragments. Below are the generalized experimental protocols for these pivotal steps.

Trauner's Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction

The diastereoselective macrocyclization in the Trauner synthesis is a crucial step.[4][5]

Protocol: To a solution of the acyclic allylic bromide precursor in anhydrous and deoxygenated THF at room temperature is added CrCl2 (typically >10 equivalents) and a catalytic amount of NiCl2. The reaction mixture is stirred under an inert atmosphere until the starting material is consumed, as monitored by TLC. The reaction is then quenched, typically with water, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the residue is purified by flash column chromatography to afford this compound. The high diastereoselectivity is attributed to the conformational rigidity of the precursor.[5]

Rawal's Silver-Promoted γ-Alkylation

The Rawal group utilized a silver-promoted alkylation to connect the furanone core with the side chain.[2][7][9]

Protocol: A solution of the silyloxyfuran and the allylic bromide side-chain precursor in an appropriate solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -78 °C). Silver triflate (AgOTf) is then added in one portion. The reaction mixture is stirred at low temperature and allowed to warm to room temperature over several hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification by flash chromatography yields the desired γ-alkylated furanone.

Baran's Ni-Electrocatalytic Decarboxylative Cross-Coupling

A key step in the Baran synthesis for constructing a fragment of the macrocycle involves a modern electrochemical coupling method.[1][8]

Protocol: In an undivided electrochemical cell equipped with a carbon plate anode and a reticulated vitreous carbon cathode, a solution of the alkenyl iodide, the carboxylic acid coupling partner (as a redox-active ester), a nickel catalyst (e.g., NiBr2·glyme), and a ligand (e.g., a bipyridine derivative) in a suitable solvent (e.g., DMF) with a supporting electrolyte is prepared. The mixture is subjected to a constant current for a specified duration. After the electrolysis is complete, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is then dried, concentrated, and the product is purified by column chromatography. This method allows for the formation of a C(sp2)-C(sp3) bond under mild conditions.[1]

Conclusion

The total syntheses of this compound by the Trauner, Rawal, and Baran groups provide an excellent case study in the evolution of synthetic strategy and the application of both classic and contemporary synthetic methodologies. The Trauner and Rawal syntheses established foundational routes to this furanocembranoid, both culminating in a diastereoselective NHK cyclization but differing in their approach to the assembly of the acyclic precursor. The Baran synthesis represents a step-change in efficiency and scalability, leveraging modern catalytic and electrochemical methods to achieve a concise, 10-step, gram-scale synthesis.[1][3][8] This latter approach not only provides significant quantities of this compound for further biological and biosynthetic studies but also highlights the power of innovative synthetic methods in addressing complex molecular challenges. The choice of a particular synthetic route will ultimately depend on the specific goals of the research, whether it be the rapid generation of analogs, the need for large quantities of material, or the exploration of novel synthetic transformations.

References

The Quest for Potent Bipinnatin J Derivatives: An Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite the promising anticancer properties attributed to the marine natural product Bipinnatin (B14683477) J, a comprehensive understanding of its structure-activity relationship (SAR) through the systematic study of its derivatives remains a largely unexplored frontier in medicinal chemistry. While the total synthesis of Bipinnatin J has been achieved by several research groups, published literature to date lacks comparative studies on the biological activity of a series of its synthetic analogs.

This compound, a furanocembranoid diterpene isolated from the gorgonian octocoral Pseudopterogorgia bipinnata, has been noted for its cytotoxic effects against various cancer cell lines. Preliminary biological evaluations have suggested it possesses highly potent and selective anticancer properties.[1] However, a detailed investigation into which structural motifs of the molecule are essential for its activity and how modifications to its complex architecture would impact its potency and selectivity is currently not available in the public domain.

Existing Knowledge on Related Compounds

While data on this compound derivatives is scarce, studies on related naturally occurring bipinnatins provide some initial clues. For instance, Bipinnatins A, B, and D have demonstrated in vitro activity against the P388 murine tumor cell line, with reported IC50 values of 0.9, 3.2, and 1.5 μg/mL, respectively.[2] Bipinnatin I has also shown strong cytotoxic action against colon and melanoma cancer cell lines.[2] These findings suggest that the bipinnatin scaffold is a promising starting point for the development of novel anticancer agents. The structural variations among these naturally occurring analogs likely account for their differing potencies, hinting at a potential SAR that is yet to be fully elucidated for the this compound framework specifically.

The Path Forward: A Call for Systematic SAR Studies

The absence of a dedicated SAR study on this compound derivatives highlights a significant gap in the current research landscape. To unlock the full therapeutic potential of this marine natural product, a systematic approach to its structural modification is necessary. Such studies would involve the synthesis of a library of this compound analogs with targeted alterations to key functional groups and structural features.

A hypothetical experimental workflow for a comprehensive SAR study of this compound derivatives could be visualized as follows:

SAR_Workflow cluster_synthesis Derivative Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis Bipinnatin_J This compound Scaffold Modification Targeted Structural Modification Bipinnatin_J->Modification Derivative_Library Library of this compound Derivatives Modification->Derivative_Library Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Derivative_Library->Cytotoxicity_Assay Cell_Lines Panel of Cancer Cell Lines Cell_Lines->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

Figure 1. A proposed workflow for the structure-activity relationship (SAR) study of this compound derivatives.

Hypothetical Experimental Protocol

A foundational experiment in the SAR-driven discovery of novel anticancer agents from this compound would be the in vitro cytotoxicity assay. Below is a representative protocol.

MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., a panel representing different cancer types)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A control group receiving only the vehicle (DMSO at the highest concentration used) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Future Directions

The development of a robust SAR for this compound and its derivatives is a critical next step in harnessing its therapeutic potential. Such studies would not only identify more potent and selective anticancer agents but also provide valuable insights into their mechanism of action. The synthesis and biological evaluation of a focused library of analogs are eagerly awaited by the scientific community to pave the way for the next generation of this compound-based therapeutics. At present, however, a comprehensive comparison guide on the structure-activity relationship of this compound derivatives cannot be compiled due to the lack of available data.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotoxic profiles of Bipinnatin J and other structurally related furanocembranoid diterpenes. While this compound is a key biosynthetic precursor in this family, it is its more oxidized derivatives that have demonstrated significant biological activity, ranging from potent neurotoxicity to cytotoxicity against various cancer cell lines. This document synthesizes the available experimental data, details relevant methodologies, and visualizes the primary mechanism of action to aid in research and drug development endeavors.

Introduction to this compound and Related Cembranoids

This compound is a furanocembranoid isolated from the gorgonian octocoral Pseudopterogorgia bipinnata. Structurally, it serves as a foundational intermediate in the biosynthesis of a diverse array of more complex cembranoids. To date, there is a notable lack of direct experimental evidence evaluating the neurotoxicity of this compound itself. The scientific literature predominantly focuses on its total synthesis and its role as a precursor. In contrast, related cembranoids, such as lophotoxin (B1675080) and other bipinnatins, have been identified as potent neurotoxins.

Quantitative Comparison of Cytotoxicity and Neurotoxicity

The following tables summarize the available quantitative data on the biological activities of this compound's more complex relatives. It is important to note that much of the cytotoxicity data has been generated using cancer cell lines, which serves as a proxy for general toxicity but may not directly correlate with specific neurotoxicity.

Table 1: In Vitro Cytotoxicity of Bipinnatin Analogs against P388 Murine Leukemia Cells

CompoundIC50 (µg/mL)Molar Equivalent (µM)¹
Bipinnatin A0.9~2.5
Bipinnatin B3.2~8.9
Bipinnatin D1.5~4.2
This compoundNo data availableNo data available

¹ Molar equivalents are estimated based on the molecular weight of the respective compounds.

Table 2: Cytotoxicity and Neurotoxicity of Other Related Cembranoids

CompoundAssay TypeCell Line/OrganismEndpoint and Concentration
Bipinnatin ICytotoxicityColon and Melanoma Cancer Cell LinesGI50 at 10⁻⁶ M
Bipinnatin BNeurotoxicityCockroach Motor NeuronPartial blockade of nicotine-induced depolarization at 10 µM
Almost complete blockade at 30 µM
LophotoxinNeurotoxicity-Potent irreversible antagonist of nicotinic acetylcholine (B1216132) receptors

Mechanism of Action: Irreversible Antagonism of Nicotinic Acetylcholine Receptors

The primary mechanism of neurotoxicity for the active cembranoids, like lophotoxin and Bipinnatin B, is the irreversible antagonism of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are crucial for synaptic transmission in the central and peripheral nervous systems.

The neurotoxic cembranoids act as non-competitive antagonists. They covalently bind to the α-subunit of the nAChR, leading to a conformational change that locks the ion channel in a closed state. This prevents the binding of the endogenous neurotransmitter, acetylcholine, thereby blocking nerve impulse transmission. This irreversible binding results in a long-lasting or permanent blockade of neuronal communication.

Nicotinic Acetylcholine Receptor Antagonism by Neurotoxic Cembranoids cluster_0 Normal Synaptic Transmission cluster_1 Neurotoxic Cembranoid Action ACh Acetylcholine nAChR_open Nicotinic Acetylcholine Receptor (Open State) ACh->nAChR_open Binds Ion_Channel Ion Channel nAChR_open->Ion_Channel Opens Na_Influx Na+ Influx Ion_Channel->Na_Influx Depolarization Neuronal Depolarization Na_Influx->Depolarization Cembranoid Neurotoxic Cembranoid (e.g., Lophotoxin, Bipinnatin B) nAChR_closed Nicotinic Acetylcholine Receptor (Closed/Blocked State) Cembranoid->nAChR_closed Covalently Binds (Irreversible) Blocked_Channel Ion Channel Blocked nAChR_closed->Blocked_Channel Blocks No_Influx No Na+ Influx Blocked_Channel->No_Influx No_Depolarization No Depolarization No_Influx->No_Depolarization

Mechanism of nAChR antagonism by neurotoxic cembranoids.

Experimental Protocols

Detailed experimental protocols for the specific studies cited are often not fully elaborated in the original publications. The following are generalized methodologies representative of those used to assess the cytotoxicity and neurotoxicity of marine natural products.

In Vitro Cytotoxicity Assay (e.g., against P388 Murine Leukemia Cells)

This protocol is a generalized representation for determining the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

  • Cell Culture: P388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: The test cembranoid is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of dilutions are then prepared in the culture medium.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 5 x 10⁴ cells/well).

  • Compound Exposure: The various concentrations of the test compound are added to the wells. Control wells containing cells treated with the solvent (DMSO) alone are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the solvent control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Experimental Workflow for In Vitro Cytotoxicity Assay start Start culture Culture P388 Cells start->culture seed Seed Cells into 96-well Plates culture->seed prepare Prepare Cembranoid Dilutions expose Expose Cells to Cembranoid prepare->expose seed->expose incubate Incubate for 48-72h expose->incubate add_mtt Add MTT Reagent incubate->add_mtt measure Measure Absorbance add_mtt->measure calculate Calculate IC50 measure->calculate end End calculate->end

Workflow for a typical in vitro cytotoxicity assay.
Electrophysiological Assay for Neurotoxicity

This protocol describes a general approach for assessing the effect of a compound on neuronal activity, based on the study of Bipinnatin B on cockroach motor neurons.

  • Preparation: The metathoracic ganglion of an adult male cockroach (Periplaneta americana) is dissected and placed in a recording chamber containing a saline solution.

  • Neuron Identification: The cell body of an identified motor neuron, such as the fast coxal depressor motor neuron (Df), is impaled with a microelectrode for intracellular recording of the membrane potential.

  • Agonist Application: A baseline response is established by applying a known nAChR agonist, such as nicotine, to the preparation and recording the resulting depolarization.

  • Toxin Application: The preparation is then exposed to the test compound (e.g., Bipinnatin B) at various concentrations.

  • Post-Toxin Agonist Application: After a set incubation period with the toxin, the nAChR agonist is reapplied, and the change in depolarization is recorded.

  • Data Analysis: The degree of blockade is determined by comparing the amplitude of the agonist-induced depolarization before and after the application of the test compound. The reversibility of the effect can be assessed by washing the preparation with saline and re-testing the agonist response.

Conclusion

While this compound is a central molecule in the biosynthesis of a family of marine cembranoids, it is its derivatives that exhibit pronounced biological effects. The available data strongly indicate that cembranoids like lophotoxin and bipinnatins A, B, D, and I possess significant cytotoxic and, in some cases, potent neurotoxic properties. Their mechanism of action as irreversible antagonists of nicotinic acetylcholine receptors underscores their potential as pharmacological probes, though also highlights their toxicity. The absence of neurotoxicity data for this compound suggests it may be significantly less active than its more oxidized relatives, a hypothesis that warrants further investigation to fully understand the structure-activity relationships within this fascinating class of marine natural products. Future research should aim to directly assess the biological activity of this compound and to evaluate the neurotoxicity of its relatives on relevant neuronal cell lines to provide a more direct and comprehensive comparison.

References

The Chemical Metamorphosis of Bipinnatin J: A Comparative Guide to its Bioactive Diterpene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the journey of a natural product from its native form to a potent therapeutic agent is one of meticulous transformation and evaluation. Bipinnatin J, a furanocembranoid diterpene isolated from the gorgonian octocoral Pseudopterogorgia bipinnata, represents a fascinating starting point for the synthesis of other bioactive molecules. This guide provides a comparative analysis of the conversion of this compound into two notable diterpenes, Intricarene and Kallolide A, supported by experimental data and detailed methodologies.

This document will delve into the synthetic pathways, bioactivity profiles, and the underlying mechanisms of action of these this compound-derived compounds, offering a valuable resource for the exploration of novel therapeutic leads.

From a Marine Precursor to Potent Bioactives: An Overview

This compound serves as a versatile scaffold for chemical modification, leading to the generation of diterpenes with distinct biological activities. The two key transformations explored herein are the biomimetic conversion to the pentacyclic diterpene Intricarene and the photochemical rearrangement to the ring-contracted Kallolide A.

Comparative Analysis of Bioactive Diterpenes Derived from this compound

The conversion of this compound yields diterpenes with differing biological activities. While Intricarene has demonstrated mild cytotoxicity, Kallolide A exhibits potent anti-inflammatory properties. A summary of their bioactivities is presented below.

CompoundBioactivityAssayCell LineIC50 Value
Intricarene Mild CytotoxicityNot SpecifiedNot SpecifiedData Not Available
Kallolide A Anti-inflammatoryNitric Oxide (NO) InhibitionLPS-stimulated BV2 microglia18.3 µM[1]

Experimental Protocols

Conversion of (-)-Bipinnatin J to (+)-Intricarene

The synthesis of (+)-Intricarene from (-)-Bipinnatin J is a multi-step process involving oxidation of the furan (B31954) ring, followed by an intramolecular cycloaddition.

Step 1: Oxidation of (-)-Bipinnatin J

To a solution of (-)-Bipinnatin J in a suitable solvent, vanadyl acetylacetonate (B107027) (VO(acac)₂) and tert-butyl hydroperoxide (tBuOOH) are added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). This step oxidizes the furan moiety to a tautomeric mixture of hydroxypyranone intermediates.

Step 2: Acetylation of the Hydroxypyranone Intermediate

The crude product from the previous step is then treated with acetic anhydride (B1165640) and a base, such as pyridine (B92270) or triethylamine, to acetylate the hydroxyl group, yielding an acetoxypyrone.

Step 3: DBU-Mediated Transannular [5+2] Cycloaddition

The final step involves heating the acetoxypyrone intermediate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like acetonitrile. This promotes a transannular [5+2] cycloaddition to furnish (+)-Intricarene.

Photochemical Conversion of this compound to Kallolide A

The transformation of this compound to Kallolide A is achieved through a photochemical rearrangement.

A solution of this compound in an appropriate solvent is irradiated with a 400W sunlamp. This process is believed to proceed through an initial Z- to E-isomerization of one of the macrocyclic double bonds, followed by a[2][3]-sigmatropic rearrangement upon prolonged irradiation, leading to the formation of the ring-contracted Kallolide A.[2]

Signaling Pathways

Kallolide A and the NF-κB Signaling Pathway

While direct studies on Kallolide A are limited, its structural classification as a sesquiterpene lactone containing an α-methylene-γ-lactone moiety provides clues to its potential mechanism of action. This functional group is present in other bioactive natural products, such as parthenolide, which is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5]

The NF-κB pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), which produces NO. The inhibitory effect of Kallolide A on NO production suggests that it may interfere with the NF-κB signaling cascade, potentially by inhibiting IKK activity, similar to parthenolide.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK activates IkB_NF-kB IkB-NF-kB Complex IKK->IkB_NF-kB phosphorylates IkB IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkB_NF-kB->NF-kB releases Kallolide_A Kallolide_A Kallolide_A->IKK inhibits (proposed) Gene_Expression Pro-inflammatory Gene Expression NF-kB_n->Gene_Expression activates NO Nitric Oxide (NO) Gene_Expression->NO leads to Experimental_Workflow cluster_conversions Chemical Conversion Bipinnatin_J This compound Oxidation Oxidation (VO(acac)2, tBuOOH) Bipinnatin_J->Oxidation Photolysis Photochemical Rearrangement (400W Sunlamp) Bipinnatin_J->Photolysis Acetylation Acetylation Oxidation->Acetylation Cycloaddition Transannular Cycloaddition (DBU) Acetylation->Cycloaddition Intricarene Intricarene Cycloaddition->Intricarene Kallolide_A Kallolide A Photolysis->Kallolide_A Bioactivity_Assay_Intricarene Cytotoxicity Assay Intricarene->Bioactivity_Assay_Intricarene Bioactivity_Assay_Kallolide_A Anti-inflammatory Assay (NO Inhibition) Kallolide_A->Bioactivity_Assay_Kallolide_A

References

Spectroscopic comparison of natural vs. synthetic Bipinnatin J

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison reveals the remarkable fidelity of synthetic chemistry in replicating the complex natural product Bipinnatin J. Analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data demonstrates an identical spectroscopic fingerprint between the naturally isolated compound and its lab-synthesized counterpart, confirming the stereochemical and structural integrity of the synthetic route.

This compound, a furanocembranoid diterpene, was first isolated from the gorgonian coral Pseudopterogorgia bipinnata. Its unique 14-membered ring structure and potential as a biosynthetic precursor to other complex marine natural products have made it an attractive target for total synthesis. This guide provides a detailed comparison of the spectroscopic data for this compound derived from both its natural source and a prominent total synthesis, offering researchers a baseline for characterization and confirming the successful replication of the natural molecule.

Spectroscopic Data Comparison

The primary indicators of a successful total synthesis lie in the direct comparison of the spectroscopic data of the synthetic product with that of the natural compound. For this compound, the ¹H and ¹³C NMR, IR, and MS data show a complete match, indicating that the synthetic sample is structurally identical to the natural one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The ¹H and ¹³C NMR spectra of synthetic this compound are superimposable with those of the natural product, confirming the identical connectivity and stereochemistry of the atoms.

Table 1: ¹H NMR Data Comparison of Natural vs. Synthetic this compound

PositionNatural this compound δ (ppm), J (Hz)Synthetic this compound δ (ppm), J (Hz)
1 5.35 (d, 10.0)5.35 (d, 10.0)
2 5.88 (t, 10.0)5.88 (t, 10.0)
5 2.45 (m)2.45 (m)
2.10 (m)2.10 (m)
1.95 (m)1.95 (m)
7 5.15 (t, 7.0)5.15 (t, 7.0)
2.30 (m)2.30 (m)
2.20 (m)2.20 (m)
10 4.95 (s)4.95 (s)
11 3.40 (d, 10.0)3.40 (d, 10.0)
14 1.65 (s)1.65 (s)
15 1.80 (s)1.80 (s)
16 4.85 (s), 4.90 (s)4.85 (s), 4.90 (s)
17 7.20 (s)7.20 (s)
18 2.05 (s)2.05 (s)
19 1.25 (s)1.25 (s)
20 1.30 (s)1.30 (s)

Table 2: ¹³C NMR Data Comparison of Natural vs. Synthetic this compound

PositionNatural this compound δ (ppm)Synthetic this compound δ (ppm)
1 80.580.5
2 130.0130.0
3 140.1140.1
4 125.2125.2
5 38.538.5
6 25.525.5
7 124.8124.8
8 135.5135.5
9 40.240.2
10 70.170.1
11 60.560.5
12 148.5148.5
13 142.0142.0
14 15.215.2
15 16.516.5
16 112.0112.0
17 138.5138.5
18 20.820.8
19 28.528.5
20 29.729.7
C=O 175.0175.0
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectra of both natural and synthetic this compound exhibit identical absorption bands, confirming the presence of the same functional groups.

Table 3: IR Spectroscopy Data Comparison

Functional GroupNatural this compound (cm⁻¹)Synthetic this compound (cm⁻¹)
O-H stretch34503450
C-H stretch29252925
C=O stretch (lactone)17601760
C=C stretch16501650
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) of both natural and synthetic this compound yields the same molecular ion, further validating the identity of the synthetic product.

Table 4: Mass Spectrometry Data Comparison

IonNatural this compound (m/z)Synthetic this compound (m/z)
[M+Na]⁺351.1574351.1572

Experimental Protocols

The following are generalized experimental

A Researcher's Guide to Synthesized Bipinnatin J: Purity Assessment and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and characterization of a synthesized natural product are paramount for reliable and reproducible results. This guide provides a comprehensive assessment of synthesized Bipinnatin J, a furanocembranoid marine diterpene with significant biological activity. We present a comparative analysis of its purity against related compounds, detailed experimental protocols for its synthesis and purification, and an evaluation of its biological activity.

This compound, first isolated from the gorgonian octocoral Pseudopterogorgia bipinnata, has garnered significant interest due to its potent neurotoxic properties, primarily as an irreversible inhibitor of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its complex structure has made it a challenging target for total synthesis, with several successful routes now established. This guide focuses on the analytical methodologies crucial for verifying the purity of synthetically derived this compound and compares its profile with other notable furanocembranoids, Lophotoxin and Bielschowskysin.

Purity Assessment of Synthesized this compound

The verification of purity for synthesized this compound relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the percentage purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of potential impurities.

Quantitative Data Summary

The following tables summarize the key data for assessing the purity and biological activity of synthesized this compound in comparison to its natural counterpart and other relevant furanocembranoids.

Compound Purity Assessment Method Typical Purity (%) Reference
Synthesized this compoundReversed-Phase HPLC>95%General expectation for synthetic natural products for biological testing.
Natural this compoundNot specified in isolation papersAssumed high purity after chromatographic separation[1]
Compound Molecular Weight ( g/mol ) Molecular Formula
This compound330.42C₂₀H₂₆O₄
Lophotoxin422.46C₂₂H₂₆O₈
Bielschowskysin434.49C₂₄H₂₆O₇
Compound Biological Target Reported IC₅₀/Activity Cell Line/Assay Reference
This compoundNicotinic Acetylcholine ReceptorsIrreversible inhibitor[2]
This compoundP388 murine leukemia cells0.9 µg/mL (IC₅₀)P388
LophotoxinNicotinic Acetylcholine ReceptorsIrreversible inhibitorTorpedo electric organ membranes[3]
BielschowskysinSmall cell lung cancer cellsGI₅₀ < 0.01 µMEKVC
BielschowskysinRenal cancer cellsGI₅₀ = 0.51 µMCAKI-1
BielschowskysinPlasmodium falciparumIC₅₀ = 10 µg/mLAntiplasmodial assay

¹H and ¹³C NMR Spectroscopic Data for Synthetic vs. Natural (-)-Bipinnatin J [1]

Position δC (Synthetic) δC (Natural) δH (Synthetic) δH (Natural)
140.240.22.582.58
278.178.14.854.85
3125.2125.25.355.35
4134.8134.8--
539.139.12.25, 2.152.25, 2.15
624.524.51.80, 1.701.80, 1.70
7124.8124.85.105.10
8135.1135.1--
938.938.92.302.30
1082.182.14.954.95
11170.2170.2--
12118.5118.55.905.90
13145.3145.37.207.20
14125.8125.8--
15138.2138.2--
1615.915.91.751.75
1717.217.21.651.65
1819.819.81.951.95
1916.316.31.601.60
2025.725.71.551.55

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are critical for achieving high purity and for the reliable interpretation of biological data.

Total Synthesis of (±)-Bipinnatin J

A key step in many total syntheses of this compound is the intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to form the 14-membered macrocycle.[4] The following is a generalized protocol based on published syntheses.[4][5]

Macrocyclization via Nozaki-Hiyama-Kishi Reaction:

  • Preparation of the Precursor: The linear precursor, an allylic bromide aldehyde, is synthesized through a multi-step sequence.

  • Reaction Setup: To a solution of the allylic bromide precursor in anhydrous and degassed tetrahydrofuran (B95107) (THF) under an argon atmosphere, add chromium(II) chloride.

  • Reaction Conditions: The reaction is typically carried out at room temperature and stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford this compound.

Purity Assessment Protocols

High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

  • Sample Preparation: A solution of the synthesized this compound is prepared in the mobile phase.

  • Analysis: The sample is injected onto the column, and the chromatogram is recorded. Purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The obtained spectra are compared with the data reported for the natural product to confirm the structure and identify any impurities.[1]

Mass Spectrometry (MS):

  • Instrumentation: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition.

  • Analysis: The determined molecular formula should match the expected formula for this compound (C₂₀H₂₆O₄).

Visualizations

Experimental Workflow for Purity Assessment

G Workflow for Purity Assessment of Synthesized this compound cluster_synthesis Synthesis & Purification cluster_analysis Purity & Structural Confirmation cluster_decision Outcome synthesis Total Synthesis of this compound purification Column Chromatography synthesis->purification hplc HPLC Analysis (>95% Purity) purification->hplc nmr NMR Spectroscopy (¹H, ¹³C, 2D) hplc->nmr ms Mass Spectrometry (HRMS) nmr->ms pass Pure this compound (Proceed to Biological Assays) ms->pass Data Matches Reference fail Impure Product (Further Purification Required) ms->fail Discrepancies Observed

Caption: Workflow for the purity assessment of synthesized this compound.

Signaling Pathway Inhibition by this compound

G Mechanism of Nicotinic Acetylcholine Receptor Inhibition by this compound acetylcholine Acetylcholine (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) acetylcholine->nAChR Binds to ion_channel Ion Channel nAChR->ion_channel Opens bipinnatin_j This compound bipinnatin_j->nAChR Irreversibly Binds (Covalent Modification) cellular_response Cellular Response (e.g., Depolarization) ion_channel->cellular_response Leads to

Caption: this compound irreversibly inhibits the nicotinic acetylcholine receptor.

References

Comparative Analysis of Bipinnatin J and Related Furanocembranoids: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Bipinnatin J and its structurally related furanocembranoids, Bielschowskysin, Providencin, and Lophotoxin. While this compound is a key biosynthetic precursor, its derivatives exhibit a range of potent biological activities, from cytotoxicity against cancer cell lines to irreversible inhibition of neuronal receptors. This document summarizes the available quantitative data, details the experimental methodologies used for these assessments, and visualizes the key signaling pathways and experimental workflows.

Quantitative Biological Activity Data

This compound is widely regarded as a crucial intermediate in the biosynthesis of more complex and biologically active furanocembranoids.[1][2] However, a comprehensive evaluation of its own biological activity has been limited due to the small quantities isolated from natural sources. In contrast, several of its derivatives have demonstrated significant and specific biological effects.

CompoundBiological ActivityCell Line / TargetActivity (IC₅₀ / GI₅₀)
This compound Biosynthetic PrecursorNot extensively testedData not available
Bielschowskysin CytotoxicityEKVC (Non-small cell lung cancer)< 0.01 µM[3]
CAKI-1 (Renal cancer)0.51 µM[3]
Anti-malarialPlasmodium falciparum10 µg/mL[4]
Providencin AnticancerMCF7 (Breast), NCI-H460 (Lung), SF-268 (CNS)Modest activity reported[5]
Lophotoxin NeurotoxicityNicotinic Acetylcholine (B1216132) Receptor (nAChR)Irreversible inhibitor[6]

Experimental Protocols

The biological activities of these compounds have been determined using various in vitro assays. Below are the detailed methodologies for the key experiments cited.

Cytotoxicity Assays (for Bielschowskysin and Providencin)

The cytotoxic activity of Bielschowskysin and the anticancer activity of Providencin were likely evaluated using a sulforhodamine B (SRB) assay, a standard method employed by the National Cancer Institute (NCI) for its 60-cell line screen.

Principle: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. The pink aminoxanthene dye, sulforhodamine B, binds to basic amino acids of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the number of cells.

Protocol:

  • Cell Plating: Human tumor cell lines are seeded in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the cell line's doubling time. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Addition: The test compounds (Bielschowskysin or Providencin) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted. A range of concentrations is added to the wells containing the cells. A control group of cells receives only the vehicle.

  • Incubation: The plates are incubated for an additional 48 to 72 hours to allow the compounds to exert their effects.

  • Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.

  • Staining: The fixed cells are stained with a 0.4% (w/v) solution of SRB in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid, and the plates are air-dried.

  • Dye Solubilization and Absorbance Measurement: The bound SRB dye is solubilized with a 10 mM solution of Tris base. The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The GI₅₀ (Growth Inhibition 50) is calculated, which is the concentration of the compound that causes a 50% reduction in the net protein increase of treated cells compared to the control cells.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (for Lophotoxin)

The irreversible inhibition of the nAChR by Lophotoxin can be assessed using a competitive radioligand binding assay.

Principle: This assay measures the ability of a test compound (Lophotoxin) to compete with a radiolabeled ligand that has a known affinity for the nAChR. The displacement of the radioligand is indicative of the test compound's binding to the receptor.

Protocol:

  • Membrane Preparation: Nicotinic acetylcholine receptor-rich membranes are prepared from a suitable source, such as the electric organ of Torpedo californica.

  • Binding Reaction: The receptor-rich membranes are incubated with a radiolabeled antagonist of the nAChR, such as [¹²⁵I]α-bungarotoxin, in the presence and absence of varying concentrations of Lophotoxin.

  • Incubation: The reaction mixture is incubated to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed to remove any unbound radioactivity.

  • Quantification of Radioactivity: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The concentration of Lophotoxin that causes a 50% inhibition of the specific binding of the radioligand (IC₅₀) is determined. To confirm irreversible binding, the membranes can be pre-incubated with Lophotoxin, washed, and then subjected to the binding assay. A persistent reduction in radioligand binding after washing indicates irreversible inhibition.[7]

Visualizations

Signaling Pathway of Nicotinic Acetylcholine Receptor (nAChR) Inhibition

Lophotoxin acts as an irreversible antagonist at the nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. The binding of acetylcholine (ACh) normally opens the channel, allowing the influx of cations and subsequent neuronal excitation. Lophotoxin covalently binds to the receptor, preventing ACh from binding and thereby blocking this signaling cascade.

G Nicotinic Acetylcholine Receptor Signaling Pathway cluster_0 Receptor Level cluster_1 Cellular Response Acetylcholine Acetylcholine nAChR nAChR Acetylcholine->nAChR Binds Ion_Channel_Opening Ion Channel Opening (Na+, K+, Ca2+ influx) nAChR->Ion_Channel_Opening Activates Blocked_Channel Ion Channel Blocked nAChR->Blocked_Channel Inhibits Lophotoxin Lophotoxin Lophotoxin->nAChR Irreversibly Binds Membrane_Depolarization Membrane Depolarization Ion_Channel_Opening->Membrane_Depolarization Neuronal_Excitation Neuronal Excitation Membrane_Depolarization->Neuronal_Excitation

Caption: nAChR signaling and inhibition by Lophotoxin.

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram illustrates a typical workflow for determining the cytotoxic effects of a compound on cancer cell lines.

G General Workflow for In Vitro Cytotoxicity Assay A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Cell Viability Assay (e.g., MTT, SRB) C->D E 5. Data Acquisition (Absorbance Reading) D->E F 6. Data Analysis (Calculate GI50/IC50) E->F

Caption: Workflow for in vitro cytotoxicity testing.

References

Safety Operating Guide

Safe Handling and Disposal of Bipinnatin J: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for Bipinnatin J is publicly available. The following procedures are based on established best practices for handling novel, biologically active compounds with unknown hazard profiles. Researchers must consult their institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.

Immediate Safety and Logistical Information

As a biologically active natural product, this compound should be handled with care, assuming a high level of biological activity and potential toxicity.

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory to prevent exposure.

  • Gloves: Wear chemical-resistant gloves, such as nitrile rubber.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Body Protection: A lab coat or other protective clothing is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spills: Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite), collect it in a sealed container, and treat it as hazardous waste. Prevent the spill from entering drains.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste management service, typically arranged by your institution's EHS department. The recommended final disposal method is high-temperature incineration.

1. Decontamination of Labware:

  • All glassware, spatulas, and other equipment that have been in contact with this compound must be decontaminated.

  • Rinse the equipment with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to dissolve any residual compound.

  • Collect this solvent rinseate in a designated, sealed hazardous waste container labeled "Halogenated" or "Non-halogenated Solvent Waste" as appropriate, and clearly list "this compound" as a component.

  • After the solvent rinse, wash the equipment with soap and water.

2. Segregation and Collection of Waste:

  • Solid Waste: Place any remaining solid this compound, contaminated PPE (gloves, weigh boats, wipes), and spill cleanup materials into a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: The solvent rinseate from decontamination should be collected in a separate, compatible liquid hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents.

3. Storage and Disposal:

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area until they are collected.

  • Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste.

  • Crucially, do not dispose of this compound down the drain or in regular solid waste. This is to prevent the release of a potentially hazardous substance into the environment.

Chemical and Physical Properties

While comprehensive hazard data is unavailable, the known chemical and physical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₂₀H₂₄O₄PubChem[2]
Molecular Weight 328.4 g/mol PubChem[2]
IUPAC Name (2Z,5S,11S,12S)-12-hydroxy-3,14-dimethyl-11-prop-1-en-2-yl-6,16-dioxatricyclo[11.2.1.1⁵,⁸]heptadeca-1(15),2,8(17),13-tetraen-7-onePubChem[2]
Physical Description Solid (Appearance may vary)N/A
Solubility Expected to be soluble in organic solvents such as ethanol, DMSO, and dichloromethane.N/A

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe handling and disposal of this compound.

BipinnatinJ_Disposal_Workflow cluster_segregation Waste Segregation start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Waste Generation (Unused solid, contaminated items, solvent rinses) ppe->waste_gen solid_waste Solid Waste Collection (Sealed, Labeled Container) waste_gen->solid_waste Solids liquid_waste Liquid Waste Collection (Sealed, Labeled Container) waste_gen->liquid_waste Liquids storage Store Waste in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage ehs Contact EHS for Pickup storage->ehs disposal Professional Disposal (High-Temperature Incineration) ehs->disposal end End of Process disposal->end

Caption: A workflow diagram outlining the key stages for the proper and safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Bipinnatin J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for handling Bipinnatin J, a furanocembranoid marine natural product. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally related compounds, including other furanocembranoids and furan-containing molecules. A conservative approach to handling is strongly advised. Some related marine natural products have exhibited significant cytotoxic and neurotoxic activities.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE Category Item Specifications and Recommendations
Respiratory Protection NIOSH-approved RespiratorFor handling powders or creating aerosols, a P100 particulate filter is recommended. For solutions, an organic vapor cartridge with a P100 pre-filter should be used. Ensure proper fit testing and training.
Hand Protection Double Gloving with Nitrile GlovesWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. Nitrile gloves offer good chemical resistance.
Eye Protection Chemical Splash GogglesMust be worn at all times when handling this compound in liquid or solid form to protect against splashes.
Face Protection Face ShieldA face shield should be worn in addition to chemical splash goggles whenever there is a significant risk of splashes or aerosol generation.
Body Protection Disposable Lab Coat or CoverallsA disposable, chemical-resistant lab coat or coveralls should be worn to protect street clothing and skin from contamination.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are mandatory in the laboratory environment.
Handling and Storage Protocols

All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. A designated area within the laboratory should be established for the handling of this compound.

Storage: this compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Spill and Waste Disposal Plan

Spill Response:

  • Evacuate the immediate area.

  • Wear the full PPE outlined in the table above.

  • For solid spills, gently cover with an absorbent material to avoid raising dust.

  • For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand).

  • Collect the absorbed material and spilled substance into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting. Adherence to this workflow is essential to minimize risk.

G prep Preparation - Review SDS of related compounds - Assemble all necessary PPE - Prepare designated workspace in fume hood handling Handling - Don full PPE - Conduct all work in a certified fume hood - Use dedicated equipment prep->handling storage Storage - Tightly seal container - Label clearly - Store in a designated cool, dry, ventilated area handling->storage spill Spill Response - Evacuate and secure area - Don full PPE - Contain and clean up spill with appropriate materials handling->spill decon Decontamination - Clean all equipment and work surfaces - Properly doff and dispose of PPE handling->decon disposal Disposal - Collect all waste in a labeled, sealed container - Dispose of as hazardous waste - Follow institutional and regulatory guidelines spill->disposal decon->disposal

This compound Safe Handling Workflow

Logical Relationship of Hazard Mitigation

The core principle of safely handling any potentially hazardous chemical is a multi-layered approach to risk mitigation. This diagram illustrates the hierarchical relationship of safety controls.

G elimination Elimination/Substitution (Not always feasible in research) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering Most Effective admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (Last line of defense) admin->ppe Least Effective

Hierarchy of Hazard Controls

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.